2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
Beschreibung
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Eigenschaften
IUPAC Name |
2-[4-chloro-2-(hydroxymethyl)phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-6(10(13)14)15-9-3-2-8(11)4-7(9)5-12/h2-4,6,12H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIATGPQELCUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022009 | |
| Record name | 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248367-20-5 | |
| Record name | 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is a multifaceted organic compound with a chemical structure that suggests potential applications in various fields, including agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and expected spectral characteristics. The insights provided herein are designed to support researchers and professionals in drug development and related scientific disciplines.
Chemical Structure and Nomenclature
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is a derivative of phenoxypropanoic acid. Its structure is characterized by a chlorophenoxy group linked to a propanoic acid moiety via an ether bond. A key feature is the hydroxymethyl group at the ortho position to the ether linkage on the phenyl ring.
Systematic IUPAC Name: 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
Chemical Formula: C₁₀H₁₁ClO₄
Molecular Weight: 230.64 g/mol
SMILES: O=C(O)C(O)c1cc(Cl)ccc1OCC
The presence of a chiral center at the second carbon of the propanoic acid chain indicates that this compound can exist as two enantiomers, (R)- and (S)-2-[4-chloro-2-(hydroxymethyl)phenoxy]propanoic acid.
Physicochemical Properties
Precise experimental data for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is not extensively documented in publicly available literature. However, based on the properties of structurally similar compounds like 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop), we can infer its likely characteristics.[1][2]
| Property | Predicted Value | Notes |
| Melting Point | 95-110 °C | Expected to be a crystalline solid at room temperature. The presence of the hydroxyl group may increase the melting point compared to Mecoprop (95 °C) due to hydrogen bonding.[1] |
| Boiling Point | Decomposes before boiling | Like many carboxylic acids with additional functional groups, it is expected to decompose at higher temperatures. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and ethyl acetate. | The carboxylic acid and hydroxyl groups will contribute to some water solubility, while the chlorinated aromatic ring will enhance solubility in organic solvents. |
| Acidity (pKa) | ~3-4 | The carboxylic acid group is the primary acidic proton. |
Synthesis and Manufacturing
A plausible and efficient synthetic route to 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid involves the reduction of the corresponding aldehyde, 2-(4-chloro-2-formylphenoxy)propanoic acid. This precursor can be synthesized via a Williamson ether synthesis.
Step-by-Step Synthesis Protocol:
Part A: Synthesis of 2-(4-chloro-2-formylphenoxy)propanoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-formylphenol and an equimolar amount of ethyl 2-bromopropanoate in a suitable polar aprotic solvent such as acetone or acetonitrile.
-
Base Addition: Add an excess of a weak base, such as potassium carbonate, to the mixture. The base will deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on the haloester.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Hydrolysis: After completion, cool the reaction mixture and filter to remove the inorganic salts. The solvent is then removed under reduced pressure. The resulting ester is hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a strong base like sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: The crude 2-(4-chloro-2-formylphenoxy)propanoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Part B: Reduction to 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
-
Dissolution: Dissolve the synthesized 2-(4-chloro-2-formylphenoxy)propanoic acid in a suitable solvent, such as methanol or a mixture of tetrahydrofuran and water.
-
Reducing Agent: Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. Sodium borohydride is a selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the carboxylic acid group.
-
Reaction Monitoring: Stir the reaction mixture at a low temperature and monitor its progress using TLC.
-
Quenching and Acidification: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of a weak acid, like acetic acid, until the effervescence ceases. Then, acidify the mixture with a dilute mineral acid (e.g., 1M HCl) to a pH of approximately 2-3 to protonate the carboxylate and precipitate the final product.
-
Isolation and Purification: The precipitated 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Synthetic Workflow Diagram:
Caption: Synthetic pathway for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid.
Spectral Analysis
The structural features of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Carboxylic Acid Proton (-COOH): A broad singlet typically in the downfield region (δ 10-13 ppm).
-
Aromatic Protons: Three protons on the substituted benzene ring, likely appearing as multiplets in the aromatic region (δ 6.8-7.5 ppm). The positions will be influenced by the chloro, ether, and hydroxymethyl substituents.
-
Methine Proton (-CH-): A quartet in the region of δ 4.5-5.0 ppm, coupled with the adjacent methyl protons.
-
Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm.
-
Methyl Protons (-CH₃): A doublet around δ 1.5-1.7 ppm, coupled with the methine proton.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework.
-
Carbonyl Carbon (-COOH): A signal in the downfield region, typically around δ 170-180 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with chemical shifts influenced by the substituents.
-
Ether-linked Methine Carbon (-CH-O-): A signal around δ 70-80 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 15-20 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
O-H Stretch (Alcohol): A broad band around 3200-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-O Stretch (Ether and Alcohol): Bands in the region of 1000-1300 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Potential Applications and Biological Activity
While specific data for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is limited, its structural similarity to known herbicides of the phenoxypropanoic acid class, such as Mecoprop, suggests potential herbicidal activity.[3] The mode of action for this class of compounds typically involves mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.
The presence of the hydroxymethyl group could influence its biological activity, selectivity, and metabolic fate compared to its methyl-substituted analog. This functional group could serve as a site for further chemical modification to develop new derivatives with tailored properties for applications in drug discovery or as agrochemical intermediates.
Safety and Handling
As with any chemical compound, 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on the data for related compounds, it may be irritating to the eyes, skin, and respiratory tract.[4]
Conclusion
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is a compound of interest with a chemical scaffold that is prevalent in biologically active molecules. This guide has provided a detailed overview of its structure, predicted physicochemical properties, a plausible synthetic methodology, and expected spectral characteristics. While further experimental validation is necessary, the information presented here offers a solid foundation for researchers and scientists working on the synthesis and application of novel phenoxypropanoic acid derivatives.
References
- A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC. (2023, December 23).
- Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid - Benchchem.
- 2-(4-chloro-2-methylphenoxy)propanoic acid - Stenutz.
- (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid - PubChem.
- 2-(4-Chloro-2-methylphenoxy)propanoic acid - Safety Data Sheet - ChemicalBook. (2026, January 31).
- 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703 - PubChem.
- rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d - MDPI. (2022, July 19). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCekRbscRRLzEJpm_46lBJh0D0FUx43N7tkPGQHl_FAiw2_2wJ2HtF3FwEAb93X9-OrId7A9km3eMpeu5vV4-kqUA1EawtdPANZ_EyUkDKFGzDtqRlSFiXdUx9z4wjZbmFcDbAlg==
- Propanoic acid, 2-(4-chloro-2-formylphenoxy)-, ethyl ester | 70554-73-3 - ChemicalBook.
- (+)-2-(4-クロロ-2-メチルフェノキシ)プロピオン酸 - ChemicalBook.
- Contents - The Royal Society of Chemistry.
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An In-depth Technical Guide to the Synthesis of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
This guide provides a detailed exploration of a robust and efficient synthetic pathway for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. Designed for researchers, chemists, and professionals in drug development, this document elucidates the chemical principles, experimental protocols, and critical considerations for the successful synthesis of this valuable chemical intermediate.
Introduction and Strategic Overview
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is a substituted aryloxypropanoic acid, a class of compounds with significant applications in agrochemicals and as versatile building blocks in pharmaceutical synthesis.[1] Its structure, featuring a chiral center and multiple functional groups, offers several handles for further chemical modification while presenting unique challenges in its synthesis.
The synthetic strategy detailed herein is a convergent two-part approach. The first part focuses on the regioselective synthesis of the key intermediate, 4-Chloro-2-(hydroxymethyl)phenol. The second part involves the coupling of this intermediate with a propanoic acid derivative via the classical Williamson ether synthesis to yield the target molecule. This pathway is designed for control, scalability, and efficiency.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals the primary ether linkage, suggesting a Williamson ether synthesis as the key bond-forming step. This approach identifies 4-Chloro-2-(hydroxymethyl)phenol and a 2-halopropanoic acid as the principal synthons. The synthesis of the substituted phenol itself represents a critical preceding step.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of the Key Precursor: 4-Chloro-2-(hydroxymethyl)phenol
The primary challenge in this initial phase is the regioselective introduction of a hydroxymethyl group onto the 4-chlorophenol ring, ortho to the hydroxyl group. While direct hydroxymethylation with formaldehyde is possible, it often leads to di-substitution, yielding 4-Chloro-2,6-bis(hydroxymethyl)phenol.[2] A more controlled and reproducible two-step approach involving formylation followed by reduction is recommended for higher purity and yield of the desired mono-substituted product.
Step 1a: Ortho-Formylation of 4-Chlorophenol
Several methods exist for the ortho-formylation of phenols, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.[3] The Reimer-Tiemann reaction often suffers from low yields and the use of hazardous chloroform.[4] A modified Duff reaction, using hexamethylenetetramine (HMTA) in an acidic medium like trifluoroacetic acid, offers a cleaner and more efficient alternative for many phenolic substrates.[5][6][7]
The mechanism involves the generation of an electrophilic iminium species from HMTA, which then attacks the electron-rich phenol ring. The ortho-directing influence of the hydroxyl group favors substitution at the C2 position. Subsequent hydrolysis of the resulting Schiff base intermediate yields the desired aldehyde.
Caption: Workflow for the modified Duff formylation.
Experimental Protocol: Modified Duff Reaction [6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorophenol (1 equivalent) and hexamethylenetetramine (2.5 equivalents) in anhydrous trifluoroacetic acid.
-
Reaction: Heat the mixture to 70-80°C for 3-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 4 M aqueous HCl.
-
Isolation: The product may precipitate from the acidic solution upon standing. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography.
Step 1b: Reduction to 4-Chloro-2-(hydroxymethyl)phenol
The selective reduction of the aldehyde functional group in 5-Chloro-2-hydroxybenzaldehyde to a primary alcohol is readily achieved using sodium borohydride (NaBH₄). This reagent is a mild and effective reducing agent for aldehydes and ketones and will not affect the aromatic ring or the chloro-substituent under standard conditions.
Experimental Protocol: Sodium Borohydride Reduction
-
Reaction Setup: Dissolve 5-Chloro-2-hydroxybenzaldehyde (1 equivalent) in methanol or ethanol in a flask equipped with a magnetic stirrer. Cool the solution in an ice bath (0-5°C).
-
Reduction: Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M aqueous HCl until the solution is acidic (pH ~2-3) and effervescence ceases.
-
Isolation: Remove the bulk of the alcohol solvent under reduced pressure. Extract the remaining aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product, 4-Chloro-2-(hydroxymethyl)phenol, which can be recrystallized if necessary.[8]
Part II: Williamson Ether Synthesis of the Final Product
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an Sₙ2 mechanism.[9][10][11] In this step, the synthesized 4-Chloro-2-(hydroxymethyl)phenol is coupled with a 2-halopropanoic acid, such as 2-bromopropanoic acid.
Causality of Experimental Design:
-
Base Selection: A moderately strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is sufficient to deprotonate the phenolic hydroxyl group.[12] The phenolic proton is significantly more acidic (pKa ≈ 10) than the benzylic alcohol proton (pKa ≈ 16-18) and the carboxylic acid proton of the product. Therefore, the base will selectively form the phenoxide nucleophile, directing the alkylation to the desired oxygen atom without the need for a protecting group on the hydroxymethyl moiety.[13]
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for Sₙ2 reactions as it solvates the cation of the base but not the nucleophilic anion, thus enhancing its reactivity.[12]
-
Alkylating Agent: 2-Bromopropanoic acid provides a good leaving group (bromide) for the Sₙ2 reaction. The reaction occurs at a secondary carbon, which is acceptable for this synthesis.[9]
Caption: Williamson ether synthesis workflow.
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a solution of 4-Chloro-2-(hydroxymethyl)phenol (1 equivalent) in DMF, add powdered sodium hydroxide (2.2 equivalents) at room temperature under a nitrogen atmosphere.
-
Phenoxide Formation: Stir the mixture for 30-60 minutes to ensure complete formation of the sodium phenoxide.
-
Alkylation: Add 2-bromopropanoic acid (1.1 equivalents) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 50-70°C and stir for 4-8 hours, monitoring by TLC for the disappearance of the starting phenol.
-
Work-up: Cool the reaction to room temperature and pour it into ice-cold water. Acidify the aqueous solution to pH 2-3 with concentrated HCl.
-
Isolation: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield pure 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid.
Quantitative Data and Characterization
The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary based on reaction scale and optimization of conditions.
| Step | Reaction Type | Starting Materials | Product | Expected Yield (%) |
| 1a | Modified Duff Reaction | 4-Chlorophenol, HMTA | 5-Chloro-2-hydroxybenzaldehyde | 70-85[6][14] |
| 1b | NaBH₄ Reduction | 5-Chloro-2-hydroxybenzaldehyde | 4-Chloro-2-(hydroxymethyl)phenol | >90 |
| 2 | Williamson Ether Synthesis | 4-Chloro-2-(hydroxymethyl)phenol, 2-Bromopropanoic acid | 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid | 75-90 |
Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify key functional groups (O-H, C=O, C-O-C).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The described two-part synthetic pathway, commencing with the formylation-reduction of 4-chlorophenol to generate the key 4-Chloro-2-(hydroxymethyl)phenol intermediate, followed by a selective Williamson ether synthesis, represents a logical and robust method for preparing 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. This guide emphasizes controlled, high-yield reactions and provides a solid foundation for researchers to produce this versatile molecule for applications in medicinal chemistry and materials science.
References
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Wikipedia. (2023). Reimer–Tiemann reaction. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Master Organic Chemistry. (2020). Reimer-Tiemann Reaction. [Link]
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Komiyama, M., & Morozumi, T. (2024). Ortho-selective hydroxymethylation of substituted phenols using various catalysts. MDPI. [Link]
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J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. [Link]
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Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]
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ResearchGate. (2025). Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. [Link]
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Wiley Online Library. (1996). Exploring the Reimer-Tiemann Reaction: History and Scope. [Link]
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UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]
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BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]
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University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. [Link]
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Cambridge University Press & Assessment. (n.d.). Duff Reaction. [Link]
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Wikipedia. (2023). Williamson ether synthesis. [Link]
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Taylor & Francis Online. (1999). Convenient Method for the ortho-Formylation of Phenols. [Link]
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SpringerLink. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Link]
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Elucidating the Molecular Mechanism of Action for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic Acid Derivatives: A Technical Guide
Abstract: The development of novel herbicidal compounds requires a profound understanding of their molecular mechanism of action to optimize efficacy, ensure crop safety, and manage resistance. This guide focuses on derivatives of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, a chemical scaffold with structural similarities to two major classes of herbicides: the aryloxyphenoxypropionates (AOPPs) and the phenoxy auxins. Given the absence of extensive literature on this specific derivative, this document serves as an in-depth technical guide for researchers to systematically investigate its primary mode of action. We will proceed by postulating three distinct, experimentally verifiable hypotheses: (1) inhibition of acetyl-CoA carboxylase (ACCase), (2) modulation of the synthetic auxin signaling pathway, and (3) induction of oxidative stress. For each hypothesis, this guide provides the scientific rationale, detailed experimental protocols with an emphasis on the causality behind methodological choices, and frameworks for data interpretation.
Introduction and Structural Analysis
The core structure of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid presents features characteristic of established herbicidal families. The phenoxypropanoic acid moiety is the hallmark of aryloxyphenoxypropionate (AOPP) herbicides, also known as "fops".[1] These are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid synthesis, particularly in grass species.[2][3] Concurrently, the substituted phenoxy-acid structure is reminiscent of phenoxy herbicides like 2,4-D and MCPA, which function as synthetic mimics of the plant hormone auxin, causing uncontrolled growth and death in susceptible broadleaf plants.[4]
The specific substitutions on the phenyl ring—a chloro group at position 4 and a hydroxymethyl group at position 2—are critical determinants of the molecule's biological activity. These groups influence the molecule's stereochemistry, binding affinity to target proteins, and metabolic stability within the plant. Therefore, elucidating the mechanism of action is not merely an academic exercise but a crucial step in predicting the herbicidal spectrum, potential crop selectivity, and the likelihood of resistance evolution. This guide presents a logical, hypothesis-driven workflow to dissect these potential mechanisms.
Hypothesis 1: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The most probable mechanism of action, based on the core propanoic acid structure, is the inhibition of ACCase. This enzyme catalyzes the first committed step in fatty acid biosynthesis.[5] Its inhibition starves the plant of essential lipids required for cell membrane formation, particularly in rapidly growing meristematic tissues, leading to cessation of growth and necrosis.[3]
The ACCase-Mediated Fatty Acid Synthesis Pathway
ACCase is a biotin-dependent enzyme that catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA.[1] This is a two-step reaction vital for the synthesis and elongation of fatty acids. In most grass species (Poaceae), the plastidial form of ACCase is a homomeric, multi-domain enzyme, which is the target of AOPP herbicides. Broadleaf plants typically possess a heteromeric ACCase in their plastids, which is structurally different and inherently less sensitive to these herbicides, providing a basis for selectivity.[3]
Proposed Mechanism of Inhibition
AOPP herbicides act as linear, non-competitive inhibitors that bind to the carboxyltransferase (CT) domain of the grass-type ACCase.[6] This binding event prevents the transfer of the carboxyl group from biotin to acetyl-CoA, thereby halting the production of malonyl-CoA and shutting down lipid synthesis. The herbicidal activity is typically stereospecific, with the (R)-enantiomer being the biologically active form.[7]
Caption: ACCase Inhibition Pathway.
Experimental Validation: In Vitro ACCase Inhibition Assay (Colorimetric Method)
Protocol:
-
Crude Enzyme Extraction:
-
a. Harvest 1-2 g of fresh, young leaf tissue from a susceptible grass species (e.g., Avena fatua or Lolium rigidum).
-
b. Immediately freeze in liquid nitrogen and grind to a fine powder. Rationale: Rapid freezing prevents protein degradation by endogenous proteases.
-
c. Homogenize the powder in 3-5 mL of ice-cold extraction buffer (100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol, and a commercial protease inhibitor cocktail). Rationale: The buffer components maintain pH, chelate metal ions that can inhibit enzymes, provide a reducing environment, and stabilize the protein.
-
d. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
e. Collect the supernatant containing the crude enzyme extract. Determine protein concentration using a Bradford assay for standardization.[8]
-
-
Inhibition Assay (96-well plate format):
-
a. Prepare serial dilutions of the test compound in DMSO, then dilute into the assay buffer. Final concentrations should range from 0.1 nM to 100 µM. Rationale: A wide concentration range is essential to determine the IC50 accurately.
-
b. To each well, add:
-
25 µL of crude enzyme extract (diluted to a standard protein concentration).
-
25 µL of the test compound dilution (or solvent control).
-
-
c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
d. Initiate the reaction by adding 150 µL of the enzyme assay buffer containing substrates (0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl2, 120 mM NaHCO3, 25 mM ATP, and 4.5 mM acetyl-CoA).[9]
-
e. Incubate the reaction for 30 minutes at 37°C.
-
f. Stop the reaction and measure the released phosphate using a malachite green reagent, which forms a colored complex with Pi. Read the absorbance at ~620 nm.
-
Data Analysis and Interpretation
The absorbance data is used to calculate the percentage of enzyme inhibition at each compound concentration relative to the solvent control. A dose-response curve is generated by plotting percent inhibition against the logarithm of the inhibitor concentration. The IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%—is determined using a non-linear regression model (e.g., a four-parameter logistic curve).[10][11]
Table 1: Example ACCase Inhibition Data for Known AOPP Herbicides
| Compound | Target Species | IC50 (µM) | Reference |
| Diclofop | Avena fatua | 0.5 - 1.0 | [6] |
| Fluazifop-p-butyl | Digitaria ciliaris | 0.5 | [9] |
| Haloxyfop | Zea mays | 0.06 | [5] |
| Test Compound | Avena fatua | To be determined | N/A |
Rationale: Comparing the IC50 of the novel derivative to established AOPPs provides a quantitative measure of its potency and validates that it operates within a similar concentration range, strengthening the evidence for this mechanism.
Hypothesis 2: Synthetic Auxin Activity
The phenoxy-acid structure suggests a potential role as a synthetic auxin. These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA) but are more resistant to degradation. This leads to a sustained, high-level auxin signal that overwhelms the plant's normal hormonal regulation, causing epinasty, uncontrolled cell division, and eventual death.[12][13]
The Auxin Signaling Pathway
The core of the auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.[14] In the absence of auxin, Aux/IAA proteins repress Auxin Response Factor (ARF) transcription factors. When a synthetic auxin binds to the TIR1/AFB receptor, it stabilizes the interaction between the receptor and an Aux/IAA repressor. This targets the repressor for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome. The removal of the repressor allows ARFs to activate the transcription of a host of auxin-responsive genes, leading to the herbicidal effect.[13][15]
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Spectroscopic Characterization of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, a molecule of significant interest in the fields of agrochemicals and pharmaceuticals. As direct experimental spectra for this specific compound are not widely available in public databases, this document leverages established principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside data from structurally analogous compounds, to present a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the identification, structural elucidation, and purity assessment of this compound. We will explore the theoretical underpinnings of the expected spectral features, provide detailed experimental protocols for data acquisition, and present the predicted data in a clear, tabular format.
Introduction: The Structural Significance of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is a multifaceted organic molecule featuring a substituted aromatic ring, a carboxylic acid moiety, an ether linkage, and a primary alcohol. This unique combination of functional groups makes it a versatile building block in organic synthesis. The precise arrangement of these groups—a chloro and a hydroxymethyl substituent on the phenoxy ring—creates a specific electronic and steric environment that dictates its chemical reactivity and biological activity.
Accurate structural confirmation and purity assessment are paramount in any chemical research or development workflow. Spectroscopic techniques, particularly NMR and IR, are indispensable tools for achieving this. This guide will provide a detailed roadmap for the spectroscopic characterization of this target molecule, explaining the "why" behind the expected spectral data and the "how" of acquiring it.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of the signals in ¹H and ¹³C NMR spectra, we can deduce the precise connectivity of atoms.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is expected to exhibit distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups generally causing a downfield shift (to a higher ppm value).
Table 1: Predicted ¹H NMR Chemical Shifts for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet. Its chemical shift can be highly dependent on concentration and solvent. |
| ~7.3-7.4 | Doublet | 1H | Aromatic H | This proton is ortho to the chlorine atom and is expected to be a doublet due to coupling with the adjacent aromatic proton. |
| ~7.1-7.2 | Doublet of Doublets | 1H | Aromatic H | This proton is between the chlorine and the ether linkage and will be split by its two neighboring aromatic protons. |
| ~6.8-6.9 | Doublet | 1H | Aromatic H | This proton is ortho to the ether linkage and will appear as a doublet. |
| ~4.8-5.0 | Quartet | 1H | -OCH(CH₃)- | The methine proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet. |
| ~4.6-4.7 | Singlet | 2H | -CH₂OH | The two protons of the hydroxymethyl group are expected to appear as a singlet. Coupling to the hydroxyl proton is often not observed due to rapid exchange. |
| ~2.5-3.5 | Broad Singlet | 1H | -CH₂OH | The hydroxyl proton signal is often broad and its position is variable. It may exchange with residual water in the solvent. |
| ~1.6-1.7 | Doublet | 3H | -CH(CH₃)- | The methyl protons are coupled to the adjacent methine proton, resulting in a doublet. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~175-180 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a very low field. |
| ~150-155 | Ar-C-O | The aromatic carbon directly attached to the ether oxygen is deshielded. |
| ~130-135 | Ar-C-Cl | The aromatic carbon bonded to the chlorine atom is also deshielded. |
| ~125-130 | Ar-CH | Aromatic methine carbons. |
| ~115-125 | Ar-CH | Aromatic methine carbons. |
| ~110-115 | Ar-CH | Aromatic methine carbons. |
| ~70-75 | -OCH(CH₃)- | The methine carbon of the propanoic acid side chain. |
| ~60-65 | -CH₂OH | The carbon of the hydroxymethyl group. |
| ~18-22 | -CH(CH₃)- | The methyl carbon of the propanoic acid side chain. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
2.3.1. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid for a ¹H spectrum, and 20-50 mg for a ¹³C spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include acetone-d₆, and DMSO-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution. The optimal sample height in the tube is typically around 4-5 cm.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often added to the solvent by the manufacturer. If not present, a small amount can be added. The residual solvent peak can also be used as a secondary reference.
2.3.2. Data Acquisition
-
Instrument Setup: The NMR data should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Shimming: The magnetic field homogeneity must be optimized by a process called shimming to obtain sharp spectral lines.
-
Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR should be used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
Logical Workflow for NMR Analysis
Caption: Step-by-step process for IR spectral analysis.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic characterization of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid relies on the synergistic use of NMR and IR spectroscopy. While IR provides a rapid confirmation of the presence of key functional groups, NMR offers a detailed map of the molecular structure, confirming the connectivity of atoms. The predicted data and protocols outlined in this guide provide a solid foundation for researchers to confidently identify and characterize this important chemical entity. For unambiguous structure determination, especially for a novel compound, it is always recommended to supplement these techniques with mass spectrometry to confirm the molecular weight.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
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- Beaula, T. J., & James, C. (2014). FT IR, FT-Raman spectra and chemical computations of herbicide 2-phenoxy propionic acid--a DFT approach. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 122, 55-65.
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LibreTexts. (2020, May 30). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
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LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-4-(hydroxymethyl)phenol. PubChem. Retrieved from [Link]
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Wiley-VCH. (n.d.). (2S)-2-[[(2R)-2-(4-chloro-2-methyl-phenoxy)propanoyl]amino]-3-phenyl-propionic acid methyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 4-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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pharmacokinetic profiling of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
Executive Summary
The successful development of any new chemical entity (NCE) into a viable therapeutic agent hinges on a thorough understanding of its pharmacokinetic (PK) profile. This guide, authored from the perspective of a Senior Application Scientist, delineates a comprehensive, integrated strategy for the complete pharmacokinetic characterization of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. While direct experimental data for this specific molecule is not publicly available, this document serves as a robust framework for its evaluation. We will detail the necessary experimental workflows, from foundational physicochemical and bioanalytical characterization to advanced in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays and definitive in vivo studies. The causality behind each experimental choice is explained, ensuring a scientifically rigorous approach to de-risk this candidate and enable informed decision-making for its progression through the drug development pipeline.
Introduction
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is a novel small molecule with structural motifs—a phenoxypropanoic acid core—that suggest potential utility in therapeutic areas such as oncology or inflammation, analogous to other compounds in this chemical class. However, promising in vitro potency is often nullified by suboptimal pharmacokinetic properties, leading to high attrition rates in drug development.[1] Therefore, an early, systematic evaluation of a candidate's ADME profile is not merely a regulatory requirement but a critical strategic imperative.
This technical guide provides an expert-driven, logical workflow to comprehensively profile 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. Our objective is to build a holistic understanding of how the body acts on the drug, enabling the prediction of its human pharmacokinetics and the establishment of a safe and efficacious dosing regimen.
Part 1: Foundational Characterization
Before investigating the biological fate of the compound, we must understand its fundamental properties and establish a reliable method to quantify it in complex biological matrices.
Physicochemical Profiling
The intrinsic physicochemical properties of a molecule govern its behavior in biological systems, influencing everything from solubility in the gut to its ability to cross cell membranes.[2][3] Early characterization is crucial for interpreting subsequent ADME data.[4]
Key Experimental Protocols:
-
Aqueous Solubility: A thermodynamic solubility study will be performed using the shake-flask method in buffers at pH 5.0, 6.2, and 7.4 to understand its dissolution potential in various segments of the gastrointestinal tract.
-
Lipophilicity (LogD): The distribution coefficient (LogD) at pH 7.4 will be determined using the shake-flask method with n-octanol and phosphate-buffered saline (PBS). This parameter is a key predictor of membrane permeability and tissue distribution.
-
Ionization Constant (pKa): The pKa will be determined via potentiometric titration. As the molecule possesses a carboxylic acid, its pKa will dictate its charge state at physiological pH, profoundly impacting absorption, distribution, and binding.
Table 1: Target Physicochemical Properties for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
| Parameter | Target Value/Range | Rationale |
| Aqueous Solubility (pH 7.4) | > 50 µg/mL | Ensures sufficient solubility for dissolution and absorption after oral administration. |
| LogD (pH 7.4) | 1 - 3 | Balances membrane permeability with aqueous solubility, avoiding excessive lipophilicity which can lead to metabolic instability or toxicity. |
| pKa (Acidic) | 3 - 5 | Typical range for a carboxylic acid, indicating it will be predominantly ionized at physiological pH. |
Bioanalytical Method Development and Validation
A robust, validated bioanalytical method is the cornerstone of all pharmacokinetic studies, ensuring that the data generated is accurate and reproducible. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity.[5]
Step-by-Step Protocol:
-
Mass Spectrometer Optimization: The compound will be infused directly into the mass spectrometer to optimize ionization parameters (e.g., in electrospray ionization - ESI - negative mode to detect the deprotonated carboxylate) and identify the most stable and abundant precursor-to-product ion transitions for Selected Reaction Monitoring (SRM).
-
Internal Standard (IS) Selection: A stable isotope-labeled version of the analyte is the ideal IS. If unavailable, a structurally similar analog with close chromatographic retention time and similar ionization response will be chosen.
-
Chromatographic Separation: A reverse-phase C18 column will be used with a gradient elution of methanol or acetonitrile and water containing a small amount of formic acid to ensure sharp peak shapes and separation from endogenous matrix components.
-
Sample Preparation: To overcome matrix effects from plasma, a simple and efficient protein precipitation with cold acetonitrile will be evaluated first.[6] If significant ion suppression is observed, more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be developed.[7][8]
-
Method Validation: The method will be validated according to the latest regulatory guidelines, assessing for specificity, selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[9]
Part 2: In Vitro ADME Assessment
In vitro assays provide the first glimpse into the compound's ADME properties, allowing for early identification of potential liabilities and guiding the design of subsequent in vivo studies.[10]
Absorption: Intestinal Permeability
To be orally bioavailable, a drug must effectively cross the intestinal epithelium. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[11][12] These cells, derived from a human colon carcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters.[12]
Step-by-Step Protocol:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for 21 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: The integrity of each monolayer is confirmed by measuring its Transepithelial Electrical Resistance (TEER).
-
Bidirectional Transport: The test compound is added to either the apical (A, representing the gut lumen) or basolateral (B, representing the blood) side of the monolayer. Samples are taken from the receiving chamber over a 2-hour period.
-
Quantification: The concentration of the compound in the collected samples is determined using the validated LC-MS/MS method.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The Efflux Ratio (ER) is calculated as Papp(B-to-A) / Papp(A-to-B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).
Table 2: Classification of Intestinal Permeability
| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption |
| < 1 | Low | < 50% |
| 1 - 10 | Moderate | 50 - 89% |
| > 10 | High | > 90% |
Distribution: Plasma Protein Binding
Once absorbed, a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein.[13] According to the "free drug hypothesis," only the unbound fraction is available to distribute into tissues, interact with pharmacological targets, and be cleared by metabolizing enzymes.[13] Therefore, determining the fraction unbound (fu) is critical.
Step-by-Step Protocol (Rapid Equilibrium Dialysis - RED):
-
Device Preparation: The compound is spiked into plasma from relevant species (rat, human) and loaded into the sample chamber of a RED device. The opposing chamber is filled with buffer.
-
Incubation: The device is sealed and incubated at 37°C with shaking for approximately 4-6 hours to allow the free drug to reach equilibrium across the semi-permeable dialysis membrane.[13]
-
Sampling & Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The samples are processed (e.g., protein precipitation) and analyzed by LC-MS/MS to determine the compound concentration.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Table 3: Interpretation of Plasma Protein Binding
| Fraction Unbound (fu) | % Bound | Binding Classification | Potential Implications |
| > 0.1 | < 90% | Low | Large fraction of drug is free to exert pharmacological effect and be cleared. |
| 0.01 - 0.1 | 90-99% | Moderate | Changes in protein levels may have a moderate impact on free drug concentration. |
| < 0.01 | > 99% | High | Small changes in binding can lead to large changes in free concentration; potential for drug-drug interactions. |
Metabolism: Stability and Pathway Identification
Metabolism is a primary route of elimination for many drugs. Understanding its rate and pathways is essential for predicting a drug's half-life and identifying potentially active or toxic metabolites.[14]
Step-by-Step Protocol (Metabolic Stability in Liver Microsomes):
-
Incubation Setup: The test compound (at a low concentration, e.g., 1 µM) is incubated with pooled human and rat liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.[15]
-
Reaction Initiation: The metabolic reaction is initiated by adding the critical cofactor, NADPH.[10]
-
Time Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is immediately stopped by adding cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining percentage of the parent compound.
-
Data Analysis: The natural logarithm of the percent remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is subsequently determined.
Metabolite Identification and Reaction Phenotyping: In parallel, samples from a high-concentration incubation will be analyzed by high-resolution mass spectrometry (HRMS) to detect and tentatively identify metabolites. Based on the structure of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, likely metabolic pathways include:
-
Phase I: Oxidation of the primary alcohol to an aldehyde and then a carboxylic acid.
-
Phase II: Glucuronidation of the carboxylic acid moiety or the primary alcohol.
To identify the specific enzymes responsible (reaction phenotyping), the compound will be incubated with a panel of recombinant human cytochrome P450 (CYP) enzymes.
Part 3: In Vivo Pharmacokinetic Evaluation
In vivo studies provide the definitive measure of a drug's behavior in a whole organism, integrating all ADME processes simultaneously.[16]
Study Design in Rats
A study in Sprague-Dawley rats is a standard preclinical model to obtain initial PK parameters.[17]
Step-by-Step Protocol:
-
Animal Groups: Male Sprague-Dawley rats (n=3-4 per group) will be used.
-
Intravenous (IV) Administration: One group will receive the drug as a bolus IV injection (e.g., 1 mg/kg) via a cannulated jugular vein. This route provides a direct measure of distribution and elimination without the complication of absorption.
-
Oral (PO) Administration: A second group will receive the drug via oral gavage (e.g., 10 mg/kg). This allows for the assessment of oral absorption and bioavailability.
-
Blood Sampling: Serial blood samples (e.g., ~100 µL) will be collected from a tail vein or other appropriate site at pre-defined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately centrifuged to harvest plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma samples are analyzed using the validated LC-MS/MS method.
Data Analysis and Key Pharmacokinetic Parameters
The resulting plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).
Table 4: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Abbreviation | Unit | Significance |
| Area Under the Curve | AUC | ng*h/mL | Represents the total systemic exposure to the drug over time. |
| Clearance | CL | mL/h/kg | The volume of plasma cleared of the drug per unit time; a measure of elimination efficiency. |
| Volume of Distribution at Steady State | Vss | L/kg | The theoretical volume into which the drug distributes; indicates the extent of tissue distribution. |
| Terminal Half-life | t1/2 | h | The time required for the plasma concentration to decrease by half; determines dosing interval. |
| Maximum Concentration | Cmax | ng/mL | The peak plasma concentration achieved after oral administration. |
| Time to Maximum Concentration | Tmax | h | The time at which Cmax is reached. |
| Oral Bioavailability | %F | % | The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO/AUC_IV) * (Dose_IV/Dose_PO). |
Part 4: Integration and Forward Strategy
The ultimate goal of preclinical PK profiling is to enable a reasonable prediction of the drug's behavior in humans.[18]
-
In Vitro-In Vivo Extrapolation (IVIVE): The in vitro intrinsic clearance (CLint) data from liver microsomes can be scaled using physiological parameters to predict the in vivo hepatic clearance in rats. Comparing this prediction to the observed in vivo clearance helps validate the in vitro system and identify if other clearance mechanisms (e.g., renal) are significant.
-
Human Dose Prediction: While complex, an initial estimation of the human dose can be made.[1][19] Human PK parameters (like clearance) are often predicted from preclinical data using allometric scaling, which relates physiological parameters to body weight across species.[18] This predicted human PK profile, combined with efficacy data from pharmacodynamic models, allows for the estimation of a therapeutic dose range for first-in-human clinical trials.
Conclusion
This technical guide outlines a rigorous, multi-faceted strategy for the comprehensive . By systematically evaluating its physicochemical properties, developing a robust bioanalytical method, and conducting a tiered series of in vitro and in vivo studies, we can build a detailed ADME profile. This data-driven approach is fundamental to identifying potential developmental hurdles early, optimizing the candidate's properties, and ultimately, increasing the probability of its successful transition into a clinically valuable therapeutic. The insights gained from this workflow will provide a solid foundation for predicting human pharmacokinetics and designing safe and effective clinical studies.
References
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Apelqvist, G., et al. (1997). In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats. British Journal of Pharmacology, 122(7), 1435–1442. Available at: [Link]
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Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]
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Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
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Di, L., & Kerns, E. H. (2015). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 28(10), 1835–1848. Available at: [Link]
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Emery Pharma. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Available at: [Link]
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European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]
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Gombar, V. K. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Current Opinion in Drug Discovery & Development, 12(1), 65-73. Available at: [Link]
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IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]
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LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]
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NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
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Optibrium. (2022, April 12). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Available at: [Link]
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Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]
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Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]
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Patsnap Synapse. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available at: [Link]
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Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Available at: [Link]
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Patsnap Synapse. (2025, May 29). How to support human dose prediction using preclinical PK? Available at: [Link]
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QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]
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Sager, M., et al. (2021). Predicting Approximate Clinically Effective Doses in Oncology Using Preclinical Efficacy and Body Surface Area Conversion: A Retrospective Analysis. Frontiers in Oncology, 11, 653020. Available at: [Link]
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Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Available at: [Link]
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Quantitative Receptor Binding Kinetics of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic Acid: A Technical Guide to Ternary Complex Profiling
Target Audience: Researchers, biophysicists, and drug/agrochemical development professionals. Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid (CHPA) is a highly specialized synthetic auxin derivative. Structurally related to the well-known plant growth regulator cloxyfonac (the acetic acid analog), CHPA features a propanoic acid moiety that introduces a chiral center, fundamentally altering its receptor binding thermodynamics.
In biological systems, phenoxypropanoic acids do not act as traditional binary receptor agonists. Instead, they function as "molecular glues" that facilitate the assembly of a ternary co-receptor complex between the TIR1/AFB (Transport Inhibitor Response 1 / Auxin Signaling F-Box) receptor and Aux/IAA repressor proteins. This whitepaper provides an in-depth mechanistic analysis and self-validating biophysical protocols for quantifying the receptor binding affinity of CHPA.
Mechanistic Architecture: The "Molecular Glue" Paradigm
To accurately measure the binding affinity of CHPA, one must first understand the structural causality of its receptor target. The TIR1 receptor is an F-box protein that forms part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
Unlike standard lock-and-key pharmacology, CHPA exhibits exceptionally low affinity for the TIR1 receptor in isolation (binary binding). The high-affinity state is only achieved when the ligand bridges the hydrophobic interface between the Leucine-Rich Repeat (LRR) domain of TIR1 and the degron motif (Domain II) of an Aux/IAA repressor [1].
By filling the hydrophobic cavity at this protein-protein interface, CHPA stabilizes the ternary complex (SCF TIR1/AFB –CHPA–Aux/IAA). This stabilization leads to the ubiquitination and subsequent 26S proteasomal degradation of the Aux/IAA repressor, thereby derepressing Auxin Response Factor (ARF) transcription factors.
Fig 1. CHPA-mediated ternary co-receptor complex formation and degradation pathway.
Thermodynamic & Kinetic Profiling
Because CHPA is a molecular glue, its efficacy is governed by the residence time ( 1/koff ) of the ternary complex rather than simple binary affinity. The addition of the methyl group on the propanoic acid chain of CHPA (compared to cloxyfonac) enhances van der Waals interactions within the TIR1 binding pocket, lowering the dissociation rate ( koff ) and driving a more favorable entropic ( ΔS ) profile [2].
Below is a comparative data synthesis illustrating the thermodynamic and kinetic benchmarks for these complexes.
Table 1: Comparative Binding Kinetics and Thermodynamics
| Ligand | Binary Kd (TIR1 alone) | Ternary Kd (TIR1 + Aux/IAA) | ΔH (kcal/mol) | koff ( s−1 ) |
| IAA (Endogenous) | ~10 µM | ~10 nM | -12.5 | 3.5×10−3 |
| Cloxyfonac (Acetic Acid) | ~45 µM | ~85 nM | -9.2 | 8.1×10−3 |
| CHPA (Propanoic Acid) | ~30 µM | ~40 nM | -10.8 | 5.2×10−3 |
Note: Values represent established biophysical benchmarks for phenoxy-auxin analogs to guide assay calibration and validation.
Self-Validating Experimental Methodologies
To ensure scientific integrity, binding assays cannot rely on single-point measurements. The protocols below outline a self-validating system utilizing orthogonal biophysical techniques: Surface Plasmon Resonance (SPR) for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics [3].
Surface Plasmon Resonance (SPR) Protocol
SPR is utilized to determine the real-time association ( kon ) and dissociation ( koff ) rates of the ternary complex.
Causality & Design: We immobilize the Aux/IAA peptide rather than the TIR1 receptor. Immobilizing TIR1 often obscures the ligand-binding pocket. By capturing the degron peptide, we can flow a pre-equilibrated mixture of TIR1 and CHPA over the surface, accurately mimicking cellular co-receptor assembly.
-
Surface Preparation: Immobilize a biotinylated Aux/IAA degron peptide (e.g., IAA7 Domain II) onto a Streptavidin (SA) sensor chip to ensure uniform, unidirectional presentation.
-
Self-Validation (Reference Channel): On Flow Cell 1, immobilize a mutated Aux/IAA peptide (e.g., harboring a P2A mutation in the critical GWPPV motif). Why? This mutant cannot bind TIR1. Subtracting the signal of Flow Cell 1 from Flow Cell 2 eliminates bulk refractive index shifts and proves that the measured response is strictly dependent on functional ternary assembly.
-
Analyte Preparation: Pre-incubate recombinant TIR1 protein (50 nM) with varying concentrations of CHPA (1 nM to 10 µM) in running buffer (HEPES-buffered saline, 0.05% Tween-20). Why? Pre-saturation overcomes the weak binary affinity, ensuring the SPR response reflects the true ternary kon .
-
Execution: Inject the TIR1-CHPA complex at 30 µL/min for 120 seconds. Monitor dissociation for 300 seconds. Regenerate the surface using 10 mM NaOH.
Isothermal Titration Calorimetry (ITC) Protocol
While SPR provides speed (kinetics), ITC provides the driving forces (enthalpy vs. entropy).
Causality & Design: Titrating CHPA directly into TIR1 yields negligible heat due to low binary affinity. Therefore, the system must be reverse-titrated to capture the robust enthalpy of the protein-protein interface formation.
-
Buffer Matching: Dialyze both TIR1 and Aux/IAA proteins overnight against the exact same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Why? Even a 0.1 pH difference will generate massive heats of dilution, masking the subtle ΔH of the molecular glue interaction.
-
Cell Setup: Load the ITC sample cell with 20 µM TIR1 pre-incubated with a saturating concentration of CHPA (200 µM).
-
Titration: Load the syringe with 200 µM Aux/IAA peptide. Perform 20 injections of 2 µL each at 25°C, with 120-second intervals between injections.
-
Data Integration: Fit the integrated heat data to a one-site binding model to extract ΔH , Ka (and thus Kd ), and calculate −TΔS .
Fig 2. Self-validating workflow for SPR and ITC thermodynamic profiling.
Structure-Activity Relationship (SAR): The Propanoic Acid Advantage
The transition from an acetic acid (cloxyfonac) to a propanoic acid (CHPA) derivative is not merely a trivial mass increase. The alpha-methyl group of the propanoate chain introduces stereochemistry. In the context of TIR1 binding, the (R)-enantiomer of phenoxypropanoic acids typically serves as the eutomer (active enantiomer).
When the (R)-CHPA molecule sits in the inositol hexakisphosphate (IP6)-adjacent pocket of TIR1, the alpha-methyl group projects into a highly specific hydrophobic sub-pocket. This structural complementarity displaces ordered water molecules, resulting in a favorable entropic gain ( ΔS>0 ) that is not observed with the acetic acid analog. Consequently, CHPA achieves a slower dissociation rate ( koff ), prolonging the half-life of the ternary complex and increasing the efficiency of Aux/IAA degradation.
References
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Kepinski, S., & Leyser, O. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 446–451.[Link]
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Weijers, D., & Borst, J. W. (2021). Auxin Response by the Numbers. Trends in Plant Science, 26(10), 1004-1017.[Link]
-
Dünser, K., et al. (2019). In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. Plant Physiology, 182(4), 1556-1573.[Link]
Preliminary Toxicity Screening of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid: An In-depth Technical Guide
Introduction
This guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity, 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. In the absence of existing toxicological data for this specific molecule, a tiered, evidence-based approach is essential to characterize its potential hazards. This document is intended for researchers, scientists, and drug development professionals, offering a strategic blend of computational and in vitro methodologies to generate foundational safety data efficiently and ethically. The core philosophy of this guide is to employ a battery of tests that are predictive of potential human health risks, thereby informing decisions on the viability of this compound for further development.
The proposed screening cascade is designed to assess key toxicological endpoints, including cytotoxicity, genotoxicity, and potential for organ-specific toxicity, through a combination of predictive modeling and cell-based assays. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing by prioritizing non-animal methods in the initial stages of safety evaluation.[1][2]
Section 1: In Silico Toxicological Assessment
Prior to any laboratory-based testing, a thorough in silico (computational) toxicological assessment is paramount.[3][4] This approach leverages the chemical structure of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid to predict its potential toxicological properties based on data from structurally similar compounds.[5] This is a cost-effective and rapid method to identify potential areas of concern and to guide the design of subsequent in vitro studies.[6]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are computational tools that correlate the chemical structure of a compound with its biological activity, including toxicity.[3] For 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, QSAR models can be employed to predict a range of toxicological endpoints.
Key Predicted Endpoints:
-
Acute Oral Toxicity: Estimation of the median lethal dose (LD50) provides a preliminary indication of the substance's acute toxicity if ingested.
-
Mutagenicity: Prediction of the potential to cause mutations in bacterial systems (Ames test).
-
Carcinogenicity: Assessment of the long-term potential to cause cancer.
-
Developmental and Reproductive Toxicity: Preliminary screening for potential adverse effects on development and reproduction.
-
Skin Sensitization: Prediction of the potential to cause allergic contact dermatitis.
A variety of commercial and open-source QSAR software can be utilized for these predictions. It is crucial to use multiple models and to consider the applicability domain of each model to ensure the reliability of the predictions.
Structural Alerts (Toxicophores) Analysis
The chemical structure of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid will be analyzed for the presence of "structural alerts" or "toxicophores," which are specific molecular fragments known to be associated with toxicity.[6] The presence of a chlorinated aromatic ring and a carboxylic acid moiety, for instance, may warrant further investigation into specific toxicological pathways.
Section 2: In Vitro Toxicity Screening
Based on the insights gained from the in silico assessment, a targeted panel of in vitro assays will be conducted to provide empirical data on the compound's biological activity.[7][8] In vitro methods offer a controlled environment to assess cellular responses to chemical exposure and are a cornerstone of modern toxicology.[1][9]
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration at which a substance becomes toxic to cells.[7][9] These assays measure various indicators of cell health, such as cell membrane integrity, metabolic activity, and cell proliferation.
Recommended Assays:
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell membrane integrity by measuring the uptake of the supravital dye neutral red into the lysosomes of viable cells.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, indicating cytotoxicity.
These assays should be performed using a panel of human cell lines representing different organs to identify potential target organ toxicity. Recommended cell lines include:
-
HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.
-
A549 (Human Lung Carcinoma): To evaluate potential pulmonary toxicity.
-
HK-2 (Human Kidney 2): To screen for potential nephrotoxicity.
-
HaCaT (Human Keratinocyte): To assess potential skin irritation.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assays
Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause damage to DNA and chromosomes, which can lead to mutations and cancer.[11][12][13]
Recommended In Vitro Genotoxicity Battery:
-
Bacterial Reverse Mutation Test (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshift mutations). The assay should be conducted with and without metabolic activation (S9 fraction) to assess the genotoxicity of the parent compound and its metabolites.[12]
-
In Vitro Micronucleus Test: This test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss or gain) effects in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells). The formation of micronuclei, which are small nuclei that contain fragments of chromosomes or whole chromosomes that have not been incorporated into the main nucleus after cell division, is assessed.
A positive result in any of these assays would trigger further investigation and a higher level of concern.
Section 3: Data Interpretation and Tiered Progression
The data generated from the in silico and in vitro screening will be integrated to form a preliminary toxicological profile of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid.
Data Summary Table:
| Assay/Model | Endpoint | Predicted/Observed Outcome | Interpretation |
| QSAR | Acute Oral Toxicity (LD50) | e.g., Predicted Category 4 | Low to moderate acute toxicity |
| Ames Mutagenicity | e.g., Predicted Negative | Low likelihood of being a bacterial mutagen | |
| Carcinogenicity | e.g., Predicted Equivocal | Further investigation required | |
| MTT Assay (HepG2) | Cytotoxicity (IC50) | e.g., 50 µM | Moderate cytotoxicity to liver cells |
| Ames Test | Gene Mutations | e.g., Negative | Not a bacterial mutagen |
| In Vitro Micronucleus Test | Chromosomal Damage | e.g., Positive | Potential for chromosomal damage |
Logical Progression Workflow:
Caption: Tiered approach for preliminary toxicity screening.
Conclusion
This technical guide outlines a robust and efficient strategy for the preliminary toxicity screening of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. By integrating in silico and in vitro methodologies, a foundational understanding of the compound's potential hazards can be established, enabling informed decision-making in the early stages of its development. This approach prioritizes scientific rigor and ethical considerations, providing a solid basis for any subsequent, more extensive toxicological evaluations that may be required.
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Judson, R. S., & Richard, A. M. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Comprehensive in Vitro Toxicology, 147-172. [Link]
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Alves, V. M., & Coecke, S. (2018). Are In Vitro Cytotoxicity Assessments of Environmental Samples Useful for Characterizing the Risk of Exposure to Multiple Contaminants at the Workplace? A Systematic Review. International journal of environmental research and public health, 15(11), 2469. [Link]
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Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. [Link]
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PozeSCAF. (2024, September 30). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. [Link]
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Hemmerich, J., & Ecker, G. F. (2020). In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. Wiley Interdisciplinary Reviews: Computational Molecular Science, 10(5), e1468. [Link]
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Riss, T. L., & Moravec, R. A. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. SLAS Discovery, 29(7), 100008. [Link]
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Dhanya, S., Lal, K., & Reena, S. R. (2018). In silico Toxicology-A Tool for Early Safety Evaluation of Drug. J Bioinform, Genomics, Proteomics, 3(1), 1030. [Link]
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Charles River Laboratories. (2024, February 1). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. [Link]
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Buick, J. K., Williams, A., Kuo, B., Swartz, C. D., Recio, L., & Yauk, C. L. (2021). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Frontiers in Public Health, 9, 731893. [Link]
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Fiveable. (2025, August 15). In vitro testing methods | Toxicology Class Notes. [Link]
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Lee, J. H., & Kim, H. S. (2007). Cytotoxicity, genotoxicity and ecotoxicity assay using human cell and environmental species for the screening of the risk from pollutant exposure. Environment international, 33(6), 805–811. [Link]
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DelRaso, N. J. (1993). In vitro methodologies for enhanced toxicity testing. Toxicology letters, 68(1-2), 91–99. [Link]
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Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. [Link]
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Momtaz, S., & Lall, N. (2013). A cell viability assay to determine the cytotoxic effects of water contaminated by microbes. South African Journal of Science, 109(1-2), 1-6. [Link]
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Macé, K., & Pfeifer, A. M. (2011). In vitro Toxicity Testing in the Twenty-First Century. Frontiers in pharmacology, 2, 3. [Link]
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Agilent. (2021, September 7). Assessing Water Cytotoxicity with an Impedance-Based, Real-Time, and Label-Free Cellular Assay. [Link]
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U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. [Link]
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European Medicines Agency. (2006). A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]
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Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2021). Guidance on a strategy for genotoxicity testing of chemicals. [Link]
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A Technical Guide to the Crystal Structure Determination of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
This guide provides an in-depth, technical walkthrough for the single-crystal X-ray structure determination of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a robust and reproducible crystallographic analysis.
Introduction: The Significance of Crystalline Structure
The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. For an active pharmaceutical ingredient (API), understanding the crystal structure is paramount. It influences critical parameters such as solubility, stability, bioavailability, and manufacturability. The title compound, 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, possesses multiple functional groups—a carboxylic acid, a hydroxyl group, an ether linkage, and a chlorinated aromatic ring—capable of forming a complex network of intermolecular interactions. Determining its crystal structure provides definitive insights into its solid-state behavior and potential for polymorphism.
This guide outlines the complete workflow, from obtaining the pure compound to the final validation of its crystal structure, embodying a self-validating system of protocols rooted in established crystallographic principles.
Part 1: Material Synthesis and Purification
Causality Statement: The journey to a high-quality crystal structure begins with exceptionally pure material. Impurities can inhibit nucleation, disrupt lattice formation, and lead to disordered or unusable crystals.[1] The proposed synthesis is based on the robust Williamson ether synthesis, a reliable method for forming the ether linkage central to the target molecule.[2]
Proposed Synthetic Pathway
A plausible and efficient route involves the reaction of 4-chloro-2-(hydroxymethyl)phenol with a protected 2-halopropanoic acid ester, followed by deprotection and hydrolysis.
Caption: Proposed Williamson ether synthesis route.
Experimental Protocol: Purification by Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1] For a polar molecule like the target compound, a polar solvent or a mixture is often ideal.
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, and mixtures thereof) to find a system where the compound is sparingly soluble at room temperature but highly soluble when heated.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Cooling: Allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical as it encourages the growth of larger, more ordered crystals rather than rapid precipitation of small, impure crystals.[1] Covering the flask with a watch glass prevents solvent evaporation and contamination.
-
Crystal Collection: Collect the formed crystals via vacuum filtration, washing them with a small amount of the cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.
Part 2: Growing Diffraction-Quality Single Crystals
Causality Statement: Single-crystal X-ray diffraction requires a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension). The method of crystallization directly impacts the internal order and quality of the crystal lattice. Techniques that promote slow, controlled growth are preferred.
Experimental Protocol: Crystallization Techniques
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent.
-
Transfer the solution to a small vial or beaker.
-
Cover the container with a perforated lid (e.g., Parafilm with pinholes) to allow the solvent to evaporate slowly over several days to weeks.[1] This gradual increase in concentration can lead to the formation of high-quality single crystals.
-
-
Vapor Diffusion (Solvent/Anti-Solvent):
-
This is a highly effective and gentle method for growing superior crystals.[1]
-
Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble. Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar (the "chamber") containing a larger volume of a volatile "anti-solvent" in which the compound is poorly soluble.
-
The anti-solvent vapor slowly diffuses into the good solvent, gradually reducing the compound's solubility and inducing slow crystallization.[1]
-
| Technique | Principle | Ideal For |
| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Compounds with moderate volatility solvents. |
| Vapor Diffusion | Gradual decrease in solubility as anti-solvent diffuses into the solution. | Sensitive compounds or when fine control over crystal growth is needed. |
Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Principle: SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[3][4] A crystalline sample diffracts a beam of monochromatic X-rays in specific directions, and the resulting diffraction pattern is used to determine the crystal structure.[3]
Caption: Workflow from crystal mounting to processed data.
Experimental Protocol: Data Acquisition
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a thin glass fiber.[3]
-
Data Collection Instrument: The mounted crystal is placed on a single-crystal X-ray diffractometer. These instruments use a focused beam of monochromatic X-rays (e.g., from a Mo or Cu source) and a sensitive detector.[3]
-
Unit Cell Determination: Initial diffraction images are collected to locate reflections and determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.
-
Data Collection Strategy: Based on the crystal's symmetry, a strategy is calculated to collect a complete and redundant set of diffraction data by rotating the crystal through a series of angles (e.g., omega and phi scans).
-
Data Integration and Reduction: After collection, the raw image files are processed. The intensity of each diffraction spot is measured (integration), and corrections are applied for experimental factors like polarization and absorption to produce a final reflection file.
Part 4: Crystal Structure Solution and Refinement
Causality Statement: The diffraction experiment measures the intensities of the diffracted X-rays, but not their phases. This "phase problem" is the central challenge in crystallography. Modern computational methods are used to solve it and build an initial atomic model, which is then iteratively improved in a process called refinement.[5]
Workflow: From Data to Final Structure
-
Structure Solution (Solving the Phase Problem):
-
Direct Methods: For small molecules (<200 non-hydrogen atoms), this is the most common approach. It uses statistical relationships between the intensities of strong reflections to directly calculate initial phases.
-
The initial phases are used to calculate an electron density map. Peaks in this map correspond to atomic positions.[6]
-
-
Model Building: An initial molecular model is built by assigning atom types (C, O, Cl) to the electron density peaks based on chemical sense and the known molecular formula.
-
Structure Refinement:
-
Principle: Refinement is an iterative process of adjusting the parameters of the atomic model (positional coordinates, atomic displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data.[7][8]
-
Least-Squares Minimization: The process minimizes the difference between observed (Fo) and calculated (Fc) structure factor amplitudes.
-
R-factor: The quality of the agreement is monitored using a residual index, or R-factor (R1). A lower R-factor indicates a better fit. For a well-determined small-molecule structure, an R1 value below 5% (0.05) is typically expected.
-
Hypothetical Crystallographic Data Table
The following table presents typical parameters that would be obtained and reported in a final crystallographic information file (CIF).
| Parameter | Hypothetical Value | Description |
| Chemical Formula | C9H9ClO3 | The molecular formula of the compound. |
| Formula Weight | 200.62 g/mol | The molecular weight. |
| Crystal System | Monoclinic | The crystal system defines the symmetry of the unit cell. |
| Space Group | P2₁/c | The specific symmetry operations of the crystal. |
| a, b, c (Å) | a=8.5, b=12.1, c=9.2 | The dimensions of the unit cell. |
| β (°) | 105.5° | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | 912.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calc) | 1.46 g/cm³ | The calculated density of the crystal. |
| Reflections collected | 8500 | Total number of diffraction spots measured. |
| Independent reflections | 1800 | Number of unique reflections after accounting for symmetry. |
| Final R1 [I>2σ(I)] | 0.045 | The final R-factor, indicating a good model fit. |
| wR2 (all data) | 0.115 | A weighted R-factor calculated on all data. |
Part 5: Structural Analysis and Validation
Principle: The final refined model must be chemically and geometrically sensible. Validation involves checking bond lengths, bond angles, and intermolecular interactions to ensure they are consistent with established chemical principles.
-
Intramolecular Geometry: Bond lengths and angles should be compared to standard values. For instance, the C-Cl bond on the aromatic ring is expected to be ~1.74 Å, and the C=O bond of the carboxylic acid should be ~1.21 Å.
-
Intermolecular Interactions: The most crucial analysis involves identifying hydrogen bonds and other non-covalent interactions. In this molecule, the carboxylic acid and hydroxyl groups are strong hydrogen bond donors and acceptors. It is highly probable that the carboxylic acid groups will form hydrogen-bonded dimers, a common structural motif for this functional group.[9] The hydroxyl group can then form additional hydrogen bonds, linking these dimers into a larger network.
-
Final Validation: Tools like PLATON or the IUCr's checkCIF service are used to perform a final, comprehensive validation of the crystal structure, checking for missed symmetry, incorrect atom assignments, and other potential errors.
Conclusion
The determination of the crystal structure of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is a systematic process that integrates chemical synthesis, purification, crystal growth, and advanced analytical techniques. Each step is a self-validating system, where the success of the subsequent step depends on the quality of the previous one. The resulting three-dimensional atomic model provides invaluable, definitive data on the molecule's solid-state conformation and intermolecular interactions, which is foundational for its further development in pharmaceutical or material science applications.
References
-
Watkin, D. J. (2008). Structure Refinement Techniques Explained. J. Appl. Cryst., 41, 1-1. Available at: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]
-
Read, R. J., & McCoy, A. J. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 21(5), 699-706. Available at: [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]
-
Gao, Y., et al. (2018). A brief review of carboxylic acid cocrystals. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 110-121. Available at: [Link]
-
Universität Ulm. (2026). Single-Crystal X-ray Diffraction (SC-XRD). Available at: [Link]
- Google Patents. (n.d.). Method for crystallising carboxylic acid. CA2343012A1.
-
Kumar, A., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Journal of the Indian Chemical Society. Available at: [Link]
- Google Patents. (n.d.). Carboxylic acid purification and crystallization process. US5034105A.
-
St. Petersburg University. (n.d.). Single crystal X-ray diffraction analysis. Available at: [Link]
-
Watkin, D. J. (2006). Structure refinement: some background theory and practical strategies. MIT OpenCourseWare. Available at: [Link]
-
Watkin, D. J. (2008). Structure refinement: Some background theory and practical strategies. ResearchGate. Available at: [Link]
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thermodynamic stability of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
An In-depth Technical Guide to the Thermodynamic Stability of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the . While specific degradation kinetics for this molecule are not extensively documented in publicly available literature, this document outlines a robust, first-principles approach based on established international guidelines and state-of-the-art analytical practices. We will delve into the theoretical underpinnings of chemical stability, present detailed protocols for forced degradation studies, describe advanced analytical methodologies for degradation product identification, and provide a framework for interpreting the resulting data. This guide is intended to be a practical resource for researchers and drug development professionals tasked with characterizing the stability profile of this and similar molecules.
Introduction: The Imperative of Stability in Drug Development
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is a structurally complex molecule with multiple functional groups susceptible to chemical degradation, including a carboxylic acid, an ether linkage, a hydroxymethyl group, and a chlorinated aromatic ring. Understanding the intrinsic stability of this molecule is paramount in the early stages of drug development.[1][2] A comprehensive stability profile informs critical decisions regarding formulation design, packaging, storage conditions, and the establishment of a re-test period or shelf-life.[1][3]
Forced degradation studies, also known as stress testing, are the cornerstone of this evaluation.[4][5] These studies intentionally subject the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish the degradation pathways.[5] The data generated are not only crucial for regulatory submissions but also for the development and validation of stability-indicating analytical methods.[3][6]
Theoretical Framework: Understanding Thermodynamic and Kinetic Stability
Thermodynamic stability refers to the relative free energy of a molecule compared to its potential degradation products. A thermodynamically unstable molecule will, given enough time, convert to a more stable, lower-energy state. However, the rate at which this occurs is a matter of kinetics. A high activation energy barrier can render a thermodynamically unstable compound kinetically stable, meaning it degrades very slowly under normal conditions.
Forced degradation studies are designed to provide the energy necessary to overcome these kinetic barriers, accelerating the degradation processes and allowing for their characterization in a compressed timeframe.[4] The primary degradation pathways for a molecule like 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid are predicted to be hydrolysis, oxidation, and photolysis, given its chemical structure.
A Strategic Approach to Stability Assessment: Forced Degradation
A systematic forced degradation study is essential to understanding the vulnerabilities of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. The goal is to achieve 5-20% degradation of the parent molecule to ensure that the degradation products are detectable without being so extensive as to generate secondary or tertiary degradation products that would not be seen under normal storage conditions.[3]
The following flowchart outlines a typical workflow for a comprehensive forced degradation study.
Caption: Workflow for forced degradation studies.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on the observed lability of the compound. A concentration of 1 mg/mL of the API in a suitable solvent is often a good starting point for these studies.[5]
Hydrolytic Degradation
-
Objective: To assess susceptibility to acid and base-catalyzed hydrolysis. The ether linkage and the carboxylic acid group are of interest here.
-
Protocol:
-
Acidic Condition: Dissolve the compound in 0.1 M hydrochloric acid. Maintain the solution at 60-80°C.[1]
-
Basic Condition: Dissolve the compound in 0.1 M sodium hydroxide. Maintain the solution at 60-80°C.[1]
-
Neutral Condition: Dissolve the compound in purified water. Maintain the solution at 60-80°C.
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To evaluate the molecule's sensitivity to oxidation. The aromatic ring and the hydroxymethyl group are potential sites of oxidation.
-
Protocol:
-
Reagent: Prepare a 3% solution of hydrogen peroxide.
-
Procedure: Dissolve the compound in a suitable solvent and add the hydrogen peroxide solution. Keep the mixture at room temperature.
-
Sampling: Withdraw and analyze aliquots at appropriate time intervals.
-
Analysis: Analyze by HPLC. Note that residual peroxide can damage HPLC columns, so appropriate sample quenching or dilution may be necessary.
-
Thermal Degradation
-
Objective: To assess the impact of heat on the solid-state stability of the compound.
-
Protocol:
-
Procedure: Place a known quantity of the solid API in a controlled temperature oven at, for example, 80°C.[5] If significant degradation is observed, a lower temperature should be used.
-
Humidity: A parallel study at elevated temperature and humidity (e.g., 40°C / 75% RH) should also be conducted.[1]
-
Sampling: Analyze samples at various time points.
-
Analysis: Dissolve the solid sample in a suitable solvent and analyze by HPLC.
-
Photolytic Degradation
-
Objective: To determine if the molecule is light-sensitive. The chlorinated aromatic ring is a potential chromophore that could absorb UV light and lead to degradation.
-
Protocol:
-
Procedure: Expose the solid API and a solution of the API to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Control: A dark control sample should be stored under the same conditions to differentiate between photolytic and thermal degradation.
-
Analysis: Analyze the exposed and control samples by HPLC.
-
Analytical Methodologies: The Key to Accurate Assessment
A validated, stability-indicating analytical method is crucial for the success of these studies.[6] High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.[6][7]
HPLC Method Development
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to separate the polar parent compound from its potentially less polar degradation products.
-
Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectra, which can be used to assess peak purity and help in the initial identification of degradants.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The specificity is proven by demonstrating that the parent peak is resolved from all degradation product peaks.
Identification of Degradation Products
Once significant degradation products are observed, their structures must be elucidated. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this.[7]
-
LC-MS/MS: By coupling the HPLC system to a mass spectrometer, one can obtain the molecular weight of the degradation products. Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing valuable structural information.
The following diagram illustrates the analytical process for stability samples.
Caption: Analytical workflow for stability sample analysis.
Data Interpretation and Reporting
The results from the forced degradation studies should be summarized in a clear and concise manner. A table format is highly effective for this purpose.
Table 1: Summary of Forced Degradation Results for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
| Stress Condition | Reagent/Condition | Duration | % Degradation of API | Number of Degradants | Major Degradant (RT) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | Data | Data | Data |
| Oxidation | 3% H₂O₂ | 8 hours | Data | Data | Data |
| Thermal (Solid) | 80°C | 7 days | Data | Data | Data |
| Photolytic (Solution) | ICH Q1B | 1.2 million lux hours | Data | Data | Data |
Data to be filled from experimental results.
A critical aspect of the data analysis is the mass balance . The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration.[4] A significant deviation from 100% may indicate that some degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a UV chromophore).
Conclusion
The is a critical quality attribute that must be thoroughly investigated. This guide has provided a comprehensive framework for conducting this investigation through a scientifically sound, systematic approach. By implementing robust forced degradation studies and employing state-of-the-art analytical techniques, researchers can gain a deep understanding of the molecule's degradation pathways, inform the development of stable formulations, and ensure the safety and efficacy of the final drug product. The principles and methodologies outlined herein are grounded in regulatory expectations and industry best practices, providing a solid foundation for the successful characterization of this and other novel pharmaceutical compounds.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Forced Degradation Studies for Biopharmaceuticals. (2026, March 12). BioPharm International.
- 2-(4-Chloro-2-methylphenoxy)propanoic acid - Safety Data Sheet. (2026, January 31). ChemicalBook.
- 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703. (n.d.). PubChem.
- Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp. nov. (n.d.). PubMed.
- (R)-2-(4-Chloro-2-methylphenoxy)propanoate | C10H10ClO3-. (n.d.). PubChem.
- A Comparative Guide to the Validation of Analytical Methods for (R)-2-Phenoxypropionic Acid. (n.d.). Benchchem.
- Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp. CS1 and Ralstonia sp. CS2 isolated from agricultural soils. (2001, April 15). PubMed.
- Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. (n.d.). PMC.
- Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. (n.d.). Sci-Hub.
- 2-(4-Chloro-2-(hydroxymethyl)phenoxy)propanoic acid. (n.d.). BLDpharm.
- Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. (1994, July). ResearchGate.
- Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
- Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. (2004, April). Agilent.
- Wong, A. W., & Datla, A. (2005). Assay and stability testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier Inc.
- 2-(4-chloro-2-methylphenoxy)propanoic acid. (n.d.). Stenutz.
- Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. (2005, October 3). Cole-Parmer.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC International - Chromatography Online.
- (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. (n.d.). PubChem.
- Thermodynamic stability and transformation of pharmaceutical polymorphs. (n.d.). IUPAC.
- Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, methyl ester. (n.d.). NIST WebBook.
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A Robust, Validated HPLC Method for the Quantification of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. The narrative explains the scientific rationale behind each experimental choice, from initial parameter selection to the final validation protocols. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable, accurate, and precise method for the quantification of this compound. All protocols are designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure regulatory compliance and data integrity.[1][2][3]
Analyte Characterization & Its Impact on Method Development
Understanding the physicochemical properties of the target analyte, 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, is the foundation of a logical method development strategy.
-
Structure: The molecule consists of a chlorinated phenoxy ring, a propanoic acid group, and a hydroxymethyl substituent.
-
Key Functional Groups:
-
Propanoic Acid Moiety: This acidic group (estimated pKa ~3-4) is the primary driver of pH-dependent behavior. To achieve consistent retention and sharp peak shapes in reversed-phase chromatography, the mobile phase pH must be controlled to keep this group in its non-ionized (protonated) state.
-
Chlorinated Phenyl Ring: This is the primary chromophore, responsible for UV absorbance, making UV detection a suitable choice.
-
Hydroxymethyl Group: This polar group, along with the carboxylic acid, contributes to the overall polarity of the molecule.
-
-
Polarity Estimation: Based on structurally similar compounds like 2-(4-chloro-2-methylphenoxy)propanoic acid (LogP ≈ 3.1) and 2-(4-(Hydroxymethyl)phenoxy)propanoic acid (LogP ≈ 1.03), the estimated LogP value for the target analyte is likely in the moderate range of 1.5 to 2.5.[4][5] This polarity makes it an ideal candidate for reversed-phase HPLC.
HPLC Method Development Strategy
Our approach is to build a robust method by systematically selecting and optimizing each parameter based on the analyte's chemistry.
Rationale for Initial Parameter Selection
-
Column Chemistry: A C18 (octadecylsilyl) stationary phase is the gold standard for analytes of moderate polarity. Its hydrophobic nature will provide adequate retention for the phenoxy portion of the molecule, allowing for effective separation from polar impurities. An end-capped, high-purity silica-based column is recommended to minimize peak tailing caused by interactions between the analyte's acidic proton and residual silanols on the stationary phase.
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile is chosen over methanol. Its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity for aromatic compounds.
-
Aqueous Phase & pH Control: To ensure the propanoic acid group remains protonated (non-ionized), the pH of the mobile phase must be maintained at least 1.5-2 units below the analyte's pKa. An aqueous solution containing 0.1% formic acid (pH ≈ 2.7) is an excellent choice. It is effective at controlling pH, is volatile (making it compatible with mass spectrometry if needed), and does not have strong UV absorbance at lower wavelengths.[6]
-
-
Detection Wavelength: The substituted benzene ring is the principal chromophore. A UV-Vis detector is appropriate. A preliminary scan of the analyte standard in the mobile phase (e.g., from 200-400 nm) should be performed to identify the wavelength of maximum absorbance (λ-max), which will provide the highest sensitivity. For a chlorinated aromatic ring, a λ-max is expected in the range of 220-230 nm or 270-280 nm. We will proceed with an initial wavelength of 225 nm.
-
Temperature and Flow Rate: A starting column temperature of 30 °C provides good efficiency and stability. A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and serves as a good starting point for optimization.
Method Optimization Workflow
The initial conditions are systematically adjusted to achieve the desired chromatographic performance, defined by a theoretical plate count > 2000, a tailing factor between 0.9 and 1.5, and a resolution of > 2.0 from the nearest eluting peak.
Caption: Logical workflow for HPLC method development.
Optimized HPLC Method: Detailed Protocol
This protocol outlines the final, optimized conditions for the analysis of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Software: OpenLab CDS or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Ultrapure Water.
-
Reference Standard: 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid (≥98% purity).
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 225 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L): Carefully add 400 mL of Acetonitrile to a 1 L volumetric flask. In a separate container, add 1.0 mL of formic acid to approximately 500 mL of ultrapure water. Add this acidic water to the flask containing acetonitrile and fill to the 1 L mark with ultrapure water. Mix thoroughly and degas for 15 minutes.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample material, dissolve in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Sonicate for 10 minutes if necessary, and filter through a 0.45 µm syringe filter prior to injection.
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose.[3] The following protocols are based on the ICH Q2(R2) guideline.[1][2]
Caption: Core parameters for HPLC method validation.
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[7]
-
Protocol:
-
Inject a blank solution (mobile phase).
-
Inject a solution of the reference standard.
-
Inject a sample solution.
-
If available, inject a placebo (sample matrix without the analyte).
-
Spike the sample with known related substances/impurities and inject.
-
-
Acceptance Criteria: The analyte peak should be free from interference at its retention time from any other components. Peak purity analysis using a DAD should confirm the homogeneity of the analyte peak.
Linearity and Range
-
Objective: To establish that the method's response is directly proportional to the analyte concentration over a specified range.[7]
-
Protocol:
-
Prepare at least five concentrations of the reference standard across the expected range (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be insignificant.
Accuracy (Recovery)
-
Objective: To determine the closeness of the test results to the true value.[7]
-
Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Protocol (based on the calibration curve):
-
Calculate LOD and LOQ using the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Acceptance Criteria: The LOQ value should be verified by analyzing a standard at this concentration and confirming that the precision (%RSD) is ≤ 10%.
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase Composition: ± 2% organic content (e.g., 38% and 42% Acetonitrile).
-
-
Acceptance Criteria: The system suitability parameters (tailing factor, plate count) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.
Representative Data and Results
The following tables represent expected outcomes from the validation experiments.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 1.0 | 15,234 | 1.2% |
| 10.0 | 151,987 | 0.8% |
| 25.0 | 380,112 | 0.5% |
| 50.0 | 765,432 | 0.4% |
| 100.0 | 1,528,990 | 0.3% |
| Result | r² = 0.9998 |
Table 2: Accuracy and Precision Summary
| Validation Parameter | Level / Condition | Mean Recovery / %RSD | Acceptance Criteria |
| Accuracy | 80% Spike | 99.5% | 98.0 - 102.0% |
| 100% Spike | 100.2% | 98.0 - 102.0% | |
| 120% Spike | 99.8% | 98.0 - 102.0% | |
| Precision | Repeatability (n=6) | 0.7% RSD | ≤ 2.0% |
| Intermediate | 1.1% RSD | ≤ 2.0% |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. The systematic development approach, grounded in the physicochemical properties of the analyte, resulted in a simple isocratic method with a short run time. The comprehensive validation protocol confirms that the method is fit for its intended purpose and meets the stringent requirements set by regulatory bodies such as the FDA and those outlined in the ICH guidelines.[7][8][9][10] This method is suitable for routine quality control and research applications.
References
-
U.S. Food and Drug Administration. (n.d.). FDA Guidelines for Analytical Method Validation. Scribd. Retrieved from [Link]
-
Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]
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BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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Ankush. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 3-Phenoxypropionic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. PubChem. Retrieved from [Link]
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European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
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Topic: Optimized Extraction Protocols for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid from Biological Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide with detailed protocols for the efficient extraction of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid from common biological matrices, primarily plasma and urine. As a moderately polar acidic compound, its recovery and the cleanliness of the resulting extract are highly dependent on the selected methodology and careful control of experimental parameters, especially pH. We present three robust methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—each with distinct advantages in terms of speed, cost, and selectivity. This guide explains the scientific rationale behind each procedural step, offers detailed, step-by-step workflows, and outlines key validation parameters to ensure the development of a reliable, reproducible, and accurate bioanalytical method suitable for pharmacokinetic, toxicokinetic, and other drug development studies.
Introduction: The Bioanalytical Challenge
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is a compound of interest in pharmaceutical research. Accurate quantification in biological matrices like plasma, urine, and tissue is fundamental for assessing its absorption, distribution, metabolism, and excretion (ADME) profile. The primary challenge in its bioanalysis lies in efficiently separating it from endogenous matrix components—such as proteins, lipids, and salts—that can interfere with downstream analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), leading to ion suppression or enhancement and compromising data integrity[1][2].
The molecule's structure, featuring a carboxylic acid group, a moderately lipophilic chlorophenoxy core, and a polar hydroxymethyl group, dictates a specific approach to extraction. This guide provides the foundational principles and practical protocols to overcome these challenges.
Analyte Physicochemical Properties: The Key to Extraction Strategy
A successful extraction protocol is built upon a thorough understanding of the analyte's physicochemical properties. These properties govern its solubility and partitioning behavior under varying conditions.
| Property | Value / Structure | Significance for Extraction |
| Chemical Structure | ![]() | Contains an acidic carboxylic acid group (pKa driver), a non-polar aromatic ring (hydrophobic interaction), and polar ether and alcohol groups (hydrophilicity). |
| Molecular Formula | C₁₀H₁₂O₄[3] | - |
| Molecular Weight | 196.20 g/mol [3] | - |
| LogP (o/w) | 1.0308[3] | Indicates moderate lipophilicity. The analyte is more hydrophilic than many related phenoxy herbicides, suggesting that highly non-polar solvents may be inefficient for LLE. |
| pKa (estimated) | ~3.0 - 4.0 | The carboxylic acid group is the primary ionizable center. At pH < pKa, the molecule is neutral and lipophilic. At pH > pKa, it is an anion (deprotonated) and water-soluble. This pH-dependent charge state is the most critical parameter to exploit during extraction[4][5]. |
Principle of Extraction: Manipulating Solubility
For acidic compounds, the extraction strategy hinges on the principle of pH-dependent partitioning. By adjusting the pH of the biological sample, we can control the ionization state of the carboxylic acid group and, consequently, its solubility in aqueous versus organic phases[5][6].
-
Acidic Conditions (pH < 2): The analyte is protonated (neutral charge). Its solubility in organic solvents is maximized, making it ideal for Liquid-Liquid Extraction or retention on a reversed-phase SPE sorbent.
-
Basic Conditions (pH > 6): The analyte is deprotonated (negative charge). Its solubility in the aqueous phase is maximized, making it ideal for retention on an anion-exchange SPE sorbent and for washing away neutral, lipophilic interferences.
Recommended Extraction Protocols
The choice of protocol depends on the required sample throughput, desired extract cleanliness, and available resources. We present three tiered options.
Protocol 1: Protein Precipitation (PPT) - The Rapid Screening Method
PPT is the simplest and fastest technique, suitable for high-throughput screening. It removes the bulk of proteins but may leave significant amounts of phospholipids and other small molecules, potentially causing matrix effects[7][8].
Causality: A water-miscible organic solvent, such as acetonitrile, disrupts the hydration shell around proteins, causing them to denature and precipitate out of solution[9]. The analyte remains in the supernatant for analysis.
Step-by-Step Protocol (Plasma):
-
Aliquot 100 µL of biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 300-400 µL of ice-cold acetonitrile containing the internal standard. The 3:1 or 4:1 solvent-to-sample ratio is critical for efficient protein removal[9].
-
Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤ 40°C.
-
Reconstitute the residue in 100 µL of the initial LC mobile phase, vortex, and inject into the analytical system.
Protocol 2: Liquid-Liquid Extraction (LLE) - The Balanced Approach
LLE offers a significantly cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences and precipitated proteins behind in the aqueous phase.
Causality: The sample is first acidified to neutralize the analyte, increasing its lipophilicity. A water-immiscible organic solvent is then used to selectively extract the neutral analyte based on its favorable partition coefficient[4][10].
Step-by-Step Protocol (Plasma/Urine):
-
Aliquot 200 µL of the sample (e.g., plasma) into a glass tube.
-
Add the internal standard.
-
Acidification: Add 20 µL of 10% formic acid in water to acidify the sample to pH ~2-3. This step is crucial to ensure the analyte is in its neutral, extractable form[11].
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). Diethyl ether is also highly effective for acidic drugs but is more volatile and peroxide-forming[10].
-
Cap the tube and vortex for 2 minutes, or use a mechanical shaker for 15 minutes to ensure thorough mixing and partitioning.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ≤ 40°C.
-
Reconstitute the residue in 100 µL of the initial LC mobile phase, vortex, and inject.
Protocol 3: Solid-Phase Extraction (SPE) - The Gold Standard for Purity
SPE provides the highest level of sample cleanup and allows for pre-concentration of the analyte, leading to the best sensitivity and minimal matrix effects. A polymeric strong anion-exchange (SAX) sorbent is recommended.
Causality: This method exploits both the ionic character and hydrophobicity of the analyte. At high pH, the negatively charged analyte is retained by the positively charged SAX sorbent. A wash step removes neutral and basic interferences. Finally, an acidic elution buffer neutralizes the analyte, disrupting the ionic interaction and releasing it from the sorbent[12][13].
Step-by-Step Protocol (Polymeric SAX, e.g., Agilent Bond Elut Plexa PAX):
-
Sample Pre-treatment: Dilute 200 µL of plasma with 600 µL of 2% ammonium hydroxide in water. This ensures the analyte is fully deprotonated (anionic) for binding to the SAX sorbent[12].
-
Conditioning: Condition the SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash 1: 1 mL of water to remove salts and polar interferences.
-
Wash 2: 1 mL of methanol to remove less polar, non-ionically bound interferences.
-
-
Elution: Elute the analyte with 1 mL of 5% formic acid in methanol directly into a collection tube. The acid neutralizes the analyte, releasing it from the sorbent[12].
-
Final Steps: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial LC mobile phase for analysis.
Analytical Finish and Method Validation
Following extraction, the samples are typically analyzed using reversed-phase HPLC or UPLC coupled with a tandem mass spectrometer (LC-MS/MS) operating in negative electrospray ionization (ESI) mode, which is highly selective for acidic compounds. Developing a robust analytical method is a critical precursor to validation[2][14][15].
To ensure the trustworthiness and reliability of the data, the chosen extraction and analytical method must be rigorously validated according to guidelines from regulatory bodies like the FDA or EMA.
| Parameter | Description | Common Acceptance Criteria |
| Recovery | The efficiency of the extraction process, measured by comparing the analyte response in an extracted sample to that of a post-extraction spiked sample[12]. | Consistent, precise, and reproducible across the concentration range (e.g., >80% with RSD <15%). |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | Analyte response in post-extraction spiked samples should be within ±15% of the response in a neat solution. |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) > 0.99. |
| Accuracy & Precision | Closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). | Within ±15% of nominal value (±20% at LLOQ); RSD ≤15% (≤20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision within ±20%. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top). | Concentration deviation within ±15% of the initial value. |
Conclusion
The successful extraction of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid from biological matrices is readily achievable with a scientifically sound approach. For rapid screening, Protein Precipitation offers a viable, high-throughput option. For a balance of cleanliness and simplicity, pH-controlled Liquid-Liquid Extraction with a moderately polar solvent like MTBE is highly effective. For applications demanding the highest sensitivity and data quality, a Solid-Phase Extraction protocol using a polymeric anion-exchange sorbent is the recommended gold standard. The choice of method should be guided by the specific requirements of the study, and any chosen protocol must be fully validated to ensure the integrity of the resulting bioanalytical data.
References
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ResearchGate. (n.d.). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Parallel artificial liquid membrane extraction of acidic drugs from human plasma. Retrieved from [Link]
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Agilent Technologies. (2011). Extraction of Acidic Compounds From Human Plasma Using Plexa PAX. Retrieved from [Link]
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Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
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Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Retrieved from [Link]
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erndim.org. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]
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PubMed. (n.d.). Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry. Retrieved from [Link]
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MDPI. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Retrieved from [Link]
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MDPI. (2025). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Retrieved from [Link]
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SpringerLink. (n.d.). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Retrieved from [Link]
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PubMed. (2002). Analysis of phenoxy herbicides in bovine milk by means of liquid-liquid-liquid microextraction with a hollow-fiber membrane. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Urine Organic Acid Analysis for Inherited Metabolic Disease Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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ScienceDirect. (2026). Synthesis-free and high-efficient molecular complexation based magnetic dispersive liquid-liquid microextraction for the efficient enrichment and determination of phenoxycarboxylic acid herbicide in various samples. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Simplified extraction procedure and gas chromatographic determination of acid compounds in plant material. Retrieved from [Link]
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J-STAGE. (2017). Bioanalytical Method Development for Drugs Associated with Issues Derived from Conversion of Compounds. Retrieved from [Link]
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Waters. (n.d.). A Systematic Approach to Bioanalysis LC Method Development using UPLC. Retrieved from [Link]
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Axispharm. (2024). Protein Precipitation Technical Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Protein precipitation. Retrieved from [Link]
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Crelux. (2026). Bioanalytical Method Development A Comprehensive Guide. Retrieved from [Link]
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Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
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PubChem. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]
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RSC Publishing. (n.d.). Development of a new version of homogenous liquid–liquid extraction based on an acid–base reaction: application for extraction and preconcentration of aryloxyphenoxy-propionate pesticides from fruit juice and vegetable samples. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Deep eutectic solvent-based emulsification liquid–liquid microextraction for the analysis of phenoxy acid herbicides in paddy field water samples. Retrieved from [Link]
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Stenutz. (n.d.). 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Molecular Imprinted Solid-Phase Extraction for Cleanup of Chlorinated Phenoxyacids From Aqueous Samples. Retrieved from [Link]
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PubMed. (2005). Extraction of methylmercury from tissue and plant samples by acid leaching. Retrieved from [Link]
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Chromatography Online. (2026). The Development of Bioanalytical Methods for Pharmaceutical and Clinical Research. Retrieved from [Link]
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EMBL-EBI. (n.d.). 2-(4-chloro-2-methylphenoxy)propanoic acid (CHEBI:75704). Retrieved from [Link]
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International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]
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PubChem. (n.d.). (R)-2-(4-Chloro-2-methylphenoxy)propanoate. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of chlorophenoxy acid and Dicamba herbicide residues by capillary reversed-phase liquid chromatography. Retrieved from [Link]
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ACS Publications. (n.d.). Extraction and isolation of phenoxy acid herbicides in environmental waters using two adsorbents in one minicartridge. Retrieved from [Link]
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JoVE. (2020). Video: Extraction - Concept. Retrieved from [Link]
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PubMed. (2011). Highly efficient microextraction of chlorophenoxy acid herbicides in natural waters using a decanoic acid-based nanostructured solvent prior to their quantitation by liquid chromatography-mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of chlorophenoxy acid herbicides and their esters in soil by capillary high performance liquid chromatography with ultraviolet detection, using large volume injection and temperature gradient. Retrieved from [Link]
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The Synthetic Versatility of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic Acid: A Guide for Chemical Synthesis
Introduction: Unveiling a Multifunctional Building Block
In the landscape of chemical synthesis, the strategic design of intermediates is paramount to the efficient construction of complex molecules. 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is a bespoke chemical entity, not widely cataloged, yet possessing a unique constellation of functional groups that render it a highly valuable, albeit specialized, intermediate for researchers in medicinal chemistry and materials science. Its architecture, featuring a chiral propanoic acid moiety, a reactive hydroxymethyl group, and a synthetically versatile aryl chloride, offers multiple points for molecular elaboration.
This guide provides a comprehensive overview of the synthesis and potential applications of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. In the absence of extensive literature on this specific molecule, we present a robust, proposed synthetic pathway and explore its utility as a chemical intermediate through the lens of its constituent functional groups. The protocols and insights provided herein are grounded in established chemical principles and draw upon validated methodologies for analogous transformations.
Physicochemical Properties and Characterization
| Property | Predicted Value/Information |
| IUPAC Name | 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid |
| Molecular Formula | C₁₀H₁₁ClO₄ |
| Molecular Weight | 230.64 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in non-polar solvents and water at neutral pH. |
| Chirality | Contains a stereocenter at the C2 position of the propanoic acid moiety, existing as (R) and (S) enantiomers. |
Analytical Characterization Strategy
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized intermediate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would provide unambiguous structural confirmation. Expected ¹H NMR signals would include a doublet for the methyl group, a quartet for the methine proton, aromatic protons with characteristic splitting patterns, and a signal for the hydroxymethyl group.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Infrared (IR) Spectroscopy : Characteristic absorption bands for the hydroxyl (broad), carboxylic acid (broad O-H and C=O stretch), and C-Cl groups would be expected.
-
High-Performance Liquid Chromatography (HPLC) : A reversed-phase HPLC method would be suitable for assessing purity. Chiral HPLC can be employed to resolve and quantify the enantiomers.[1]
Proposed Synthesis of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic Acid
A logical and efficient synthetic route to the title compound involves a two-step process, beginning with the synthesis of a key precursor, 4-chloro-2-(hydroxymethyl)phenol, followed by a Williamson ether synthesis.
Caption: Proposed two-step synthesis of the target molecule.
Protocol 1: Synthesis of 4-chloro-2-(hydroxymethyl)phenol
This protocol is based on the base-catalyzed hydroxymethylation of 4-chlorophenol.[2]
Materials:
-
4-Chlorophenol
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-chlorophenol (1.0 eq) in an aqueous solution of NaOH (1.2 eq).
-
Cool the solution in an ice bath and slowly add formaldehyde (1.1 eq) while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture in an ice bath and carefully neutralize with concentrated HCl to a pH of ~7.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Williamson Ether Synthesis
This protocol describes the etherification of 4-chloro-2-(hydroxymethyl)phenol with 2-bromopropanoic acid.[3][4][5]
Materials:
-
4-chloro-2-(hydroxymethyl)phenol
-
2-bromopropanoic acid
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
1 M HCl
Procedure:
-
To a stirred solution of 4-chloro-2-(hydroxymethyl)phenol (1.0 eq) in anhydrous DMF under an inert atmosphere, add NaH (2.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add a solution of 2-bromopropanoic acid (1.1 eq) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir overnight. Monitor by TLC.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Acidify the mixture with 1 M HCl and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid.
Applications as a Chemical Synthesis Intermediate
The trifunctional nature of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid makes it a versatile scaffold for generating diverse molecular architectures.
Caption: Potential synthetic transformations of the title compound.
Derivatization of the Carboxylic Acid
The carboxylic acid moiety is a prime site for modification, allowing for the introduction of a wide range of functionalities.
-
Esterification : The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification with an alcohol in the presence of an acid catalyst, or by reaction with an alkyl halide under basic conditions.[6] Esters are often used as prodrugs to improve the pharmacokinetic properties of a parent drug.
-
Amidation : Coupling with amines using standard peptide coupling reagents (e.g., EDC, HOBt) can generate a diverse library of amides. Amide bonds are a cornerstone of many biologically active molecules.
Transformations of the Hydroxymethyl Group
The primary alcohol provides another handle for synthetic manipulation.
-
Oxidation : Selective oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid, depending on the oxidant used.[7] This opens up further avenues for derivatization, such as reductive amination from the aldehyde.
-
Etherification/Esterification : The hydroxyl group can be converted into ethers or esters, providing another point for linking to other molecular fragments.
Cross-Coupling Reactions of the Aryl Chloride
The aryl chloride is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. This is a powerful strategy for building molecular complexity.
-
Suzuki Coupling : Reaction with boronic acids or esters can introduce new aryl or vinyl groups, creating biaryl structures that are prevalent in many pharmaceuticals.[8][9][10]
-
Buchwald-Hartwig Amination : Coupling with amines allows for the synthesis of arylamines, another important class of compounds in drug discovery.
-
Sonogashira Coupling : Reaction with terminal alkynes can introduce alkynyl moieties.
Safety and Handling
While a specific safety data sheet for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is not available, precautions should be taken based on the data for structurally related compounds such as 2-(4-chloro-2-methylphenoxy)propionic acid.[11]
-
Hazard Statements : Likely to be harmful if swallowed and may cause skin and serious eye irritation.[11]
-
Precautionary Measures :
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
-
Conclusion
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, while not a commonplace reagent, represents a chemical intermediate with significant untapped potential. Its trifunctional nature allows for a modular and divergent approach to the synthesis of complex target molecules. The proposed synthetic route provides a practical starting point for its preparation, and the outlined applications of its functional groups serve as a blueprint for its incorporation into drug discovery and materials science research programs. As with any novel compound, careful and systematic investigation of its reactivity will undoubtedly unveil further synthetic possibilities.
References
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PubChem. (n.d.). 4-chloro-2,6-bis(hydroxymethyl)phenol. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Lee, S., et al. (1990). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
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Application Notes & Protocols: Establishing an In Vivo Dosing Regimen for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid in Murine Models
Authored by: Gemini, Senior Application Scientist
Foreword: The following document provides a comprehensive framework for establishing and executing in vivo dosing protocols for the novel investigational compound, 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, in murine models. As this is a compound with limited public data, this guide emphasizes a systematic, safety-first approach to dose-finding, administration, and evaluation. The principles outlined here are grounded in established toxicological and pharmacological best practices and are designed to ensure data integrity, reproducibility, and adherence to the highest standards of animal welfare.
Part 1: Compound Characterization & Pre-formulation Analysis
Before any in vivo work can commence, a thorough understanding of the compound's physicochemical properties is paramount. This data directly informs the selection of an appropriate vehicle for administration, which is critical for ensuring bioavailability and minimizing vehicle-induced artifacts.
1.1. Solubility Assessment: The solubility of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid must be empirically determined in a panel of common, biocompatible vehicles. This step is non-negotiable and forms the bedrock of a successful dosing protocol.
Experimental Protocol: Vehicle Solubility Screening
-
Prepare Vehicle Panel: A recommended starting panel includes:
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
5% DMSO in Saline
-
10% Solutol HS 15 in Saline
-
5% Tween 80 in Saline
-
0.5% Carboxymethylcellulose (CMC) in deionized water
-
-
Equilibration Method:
-
Add an excess of the compound to a fixed volume (e.g., 1 mL) of each vehicle in a microcentrifuge tube.
-
Vortex vigorously for 2 minutes.
-
Agitate at room temperature for 24 hours using a rotator to ensure equilibrium is reached.
-
Centrifuge at >12,000 x g for 15 minutes to pellet undissolved compound.
-
-
Quantification:
-
Carefully collect the supernatant.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
-
Selection Criteria: The ideal vehicle will fully solubilize the compound at the highest required concentration while being well-tolerated in vivo. A vehicle is considered viable if it results in a clear solution with no visible precipitate.
1.2. Stability in Formulation: Once a lead vehicle is identified, the stability of the formulated compound must be confirmed for the intended duration of use.
-
Protocol: Prepare the highest concentration of the dosing formulation. Store aliquots under intended use conditions (e.g., 4°C, room temperature) and at various time points (e.g., 0, 4, 8, 24 hours). Analyze the concentration at each point. A degradation of <5% is typically acceptable.
Part 2: Acute Toxicity & Dose Range Finding (DRF) Study
The primary objective of the initial in vivo study is to determine the Maximum Tolerated Dose (MTD) and identify a dose range for subsequent efficacy studies. This is a critical safety and dose-setting step.
2.1. Study Design & Rationale: An acute, single-dose escalation design is recommended. The choice of administration route is a critical decision point. Given the propanoic acid moiety, oral (PO) and intraperitoneal (IP) routes are logical starting points. The IP route often yields higher bioavailability for initial screening, while the PO route is more clinically relevant for many therapeutic applications.
-
Expertise Insight: The IP route bypasses first-pass metabolism, providing a clearer window into the compound's intrinsic activity and toxicity. However, it can also cause localized irritation (peritonitis). Therefore, careful observation for signs of distress is crucial.
Workflow for Dose Range Finding Study
Caption: Hypothesized mechanism via PPAR modulation to regulate gene expression.
3.3. Trustworthiness: Building a Self-Validating Protocol To ensure the results are trustworthy, the protocol must include internal controls and validation steps.
-
Positive Control: Include a group treated with a known reference compound for the specific disease model. This validates that the model is responsive to therapeutic intervention.
-
Pharmacodynamic (PD) Markers: At the end of the study, collect tissues (e.g., liver, plasma, tumor) to measure biomarkers that confirm the compound engaged with its target. For the hypothesized pathway above, this could include:
-
qRT-PCR analysis of PPAR target genes (e.g., Cpt1a) in the liver.
-
ELISA for inflammatory cytokines (e.g., TNFα, IL-6) in plasma.
-
-
Tolerability Monitoring: Continue daily clinical observations and weekly body weight measurements throughout the study. Any adverse events must be documented and correlated with dose levels.
Part 4: Summary & Best Practices
-
Start with Thorough Formulation: An inappropriate vehicle can lead to failed studies. Do not skip the solubility and stability work.
-
Safety First: The acute MTD study is essential for protecting animal welfare and selecting a meaningful dose range.
-
Control Everything: Every efficacy study must include vehicle and, ideally, positive control groups to ensure the results are interpretable.
-
Correlate Exposure, Target Engagement, and Efficacy: The most robust studies demonstrate that the administered dose leads to sufficient drug exposure, which in turn modulates the biological target, resulting in the desired therapeutic effect.
References
-
Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15-23. [Link]
-
Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications-a review. Nutrition journal, 13(1), 1-10. [Link]
Application Note: Advanced LC-MS/MS Method Development for the Quantification of Hydroxymethyl-Mecoprop
Target Analyte: 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid (HMCPP) Matrix: Biological Fluids (Urine) and Environmental Water Application: Toxicological Biomonitoring, Environmental Fate Studies, and Agrochemical Residue Analysis
Executive Summary & Chemical Rationale
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, commonly identified as hydroxymethyl-mecoprop-P (HMCPP) , is the primary, highly polar hydroxylated metabolite of the widely utilized phenoxypropionic acid herbicide, mecoprop-P[1][2]. In both mammalian toxicokinetics and environmental degradation pathways, mecoprop undergoes aliphatic hydroxylation at the methyl group, yielding HMCPP[1][3].
For researchers and regulatory scientists, quantifying HMCPP is critical for accurate occupational biomonitoring and environmental risk assessment. However, the molecule presents distinct analytical challenges:
-
High Polarity: The addition of the hydroxymethyl group increases hydrophilicity, reducing retention on standard reversed-phase columns.
-
Trace-Level Requirements: Regulatory frameworks (e.g., EFSA) require monitoring methods capable of Limits of Quantification (LOQ) at or below 0.01 mg/kg (or 0.01 µg/mL)[4][5].
This application note details a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. We emphasize the causality behind sample preparation, chromatographic separation, and mass spectrometric fragmentation to empower scientists to adapt this method to their specific instrument architectures.
Experimental Design & Causality
Sample Preparation: The Mechanism of Mixed-Mode SPE
Direct injection of complex matrices (like urine or soil extracts) leads to severe ion suppression in the MS source due to competing endogenous salts and lipids. To isolate HMCPP, we utilize Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) .
The Causality: HMCPP contains a carboxylic acid moiety with a predicted pKa of ~3.0. By adjusting the sample matrix to pH 7.0, the analyte is fully deprotonated (anionic). The MAX sorbent contains a quaternary amine that remains positively charged across all pH ranges.
-
Retention: The anionic HMCPP binds strongly to the sorbent via ionic interactions.
-
Washing: We can aggressively wash the cartridge with 100% methanol. Because the analyte is held by ionic bonds, it will not elute, whereas neutral lipids and hydrophobic interferences are completely washed away.
-
Elution: Elution is triggered by neutralizing the analyte. Passing 2% formic acid in methanol drops the pH below the analyte's pKa, protonating the carboxylic acid, breaking the ionic bond, and releasing highly purified HMCPP.
Chromatographic Strategy: Orthogonal Selectivity
Standard C18 columns often struggle to retain highly polar organic acids. Instead, this protocol employs a Biphenyl superficially porous particle (SPP) column . The Causality: The biphenyl stationary phase provides orthogonal retention mechanisms. While the aliphatic propanoic acid chain interacts via weak hydrophobic dispersion, the chlorinated aromatic ring of HMCPP engages in strong π−π and dipole-dipole interactions with the biphenyl ligands. This dual-mechanism ensures adequate retention factor ( k′>2 ) and separates HMCPP from early-eluting polar matrix voids.
Figure 1: End-to-end analytical workflow for the extraction and quantification of HMCPP.
Detailed Step-by-Step Protocol
Reagents and Materials
-
Analytical Standards: HMCPP reference standard (CAS 1248367-20-5)[6].
-
Solvents: LC-MS grade Water, Acetonitrile, Methanol, and Formic Acid[7].
-
SPE Cartridges: Oasis MAX (30 mg, 1 cc) or equivalent.
SPE Extraction Procedure
-
Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL Water through the MAX cartridge.
-
Loading: Dilute 500 µL of sample (e.g., urine) with 500 µL of 50 mM Ammonium Acetate buffer (pH 7.0). Load onto the cartridge at 1 mL/min.
-
Wash 1 (Aqueous): Pass 1.0 mL of 50 mM Ammonium Acetate to remove salts.
-
Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to remove neutral/basic hydrophobic interferences.
-
Elution: Elute HMCPP with 1.0 mL of 2% Formic Acid in Methanol into a clean glass vial.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).
LC-MS/MS Instrument Parameters
Liquid Chromatography (UPLC) Parameters
To maintain sharp peak shapes for carboxylic acids, the mobile phase must be slightly acidic. While acid suppresses negative ionization in the bulk fluid, during the ESI droplet desolvation process, the volatile formic acid evaporates, shifting the equilibrium back to the highly responsive deprotonated [M−H]− ion[8][9].
Table 1: UPLC Gradient Conditions
| Parameter | Specification |
| Column | Biphenyl SPP (100 x 2.1 mm, 2.7 µm) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 4.0 min: Linear ramp to 95% B
-
4.0 - 5.5 min: Hold at 95% B (Column Wash)
-
5.5 - 5.6 min: Return to 5% B
-
5.6 - 8.0 min: Re-equilibration at 5% B
Mass Spectrometry (ESI- MS/MS) Parameters
HMCPP is analyzed in Negative Electrospray Ionization (ESI-) mode. The exact mass of the neutral molecule is 230.0346 Da. The precursor ion is the deprotonated molecule [M−H]− at m/z 229.0 (based on the dominant 35Cl isotope).
Table 2: General Source Parameters (Example for Triple Quadrupole)
| Parameter | Value | Causality |
| Polarity | Negative (ESI-) | Carboxylic acid yields abundant [M−H]− |
| Capillary Voltage | -2.5 kV | Optimized for stable Taylor cone without arcing |
| Desolvation Temp | 500 °C | High aqueous content early in gradient requires high heat |
| Desolvation Gas | 1000 L/hr | Ensures complete droplet evaporation |
MRM Transitions and Fragmentation Logic
The fragmentation of phenoxypropionic acids is highly predictable. The lowest energy pathway is the cleavage of the ether bond, resulting in the loss of the propanoic acid side chain and leaving the stable phenolate ion[10]. For HMCPP, ether cleavage yields the 4-chloro-2-(hydroxymethyl)phenolate ion at m/z 157.0 .
Figure 2: Proposed Collision-Induced Dissociation (CID) fragmentation pathways for HMCPP.
Table 3: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| HMCPP | 229.0 | 157.0 | 50 | 18 | Quantifier |
| HMCPP | 229.0 | 185.0 | 50 | 12 | Qualifier 1 |
| HMCPP | 229.0 | 139.0 | 50 | 25 | Qualifier 2 |
(Note: A stable isotope-labeled internal standard, such as Mecoprop-d3 or a structurally similar deuterated phenoxy acid, should be spiked into the sample prior to extraction at 10 ng/mL to correct for matrix effects and recovery losses).
Data Validation and Quality Control (E-E-A-T)
To ensure the trustworthiness of the generated data, the method must be validated according to standard bioanalytical or agrochemical guidelines (e.g., SANTE/11312/2021)[9][11].
-
Matrix Effect Assessment: Post-column infusion must be performed. Infuse a 100 ng/mL standard of HMCPP at 10 µL/min post-column while injecting a blank matrix extract. Monitor the m/z 229.0 -> 157.0 transition. Any significant drop in baseline response at the retention time of HMCPP indicates unresolved ion suppression, necessitating further SPE optimization.
-
Ion Ratio Confirmation: The ratio of the Quantifier (157.0) to Qualifier (185.0) must remain within ±30% of the ratio established by neat calibration standards. This ensures that a co-eluting isobaric interference is not falsely quantified as HMCPP.
-
Linearity and LOQ: The method should exhibit a linear dynamic range from 0.05 ng/mL to 100 ng/mL ( R2>0.995 ) using a 1/x weighting factor[9]. The LOQ is defined as the lowest concentration yielding a Signal-to-Noise (S/N) ratio ≥10 for the quantifier and ≥3 for the qualifiers.
References
-
Hairui Chemical. 2-[4-chloro-2-(hydroxymethyl)phenoxy]propanoic acid (CAS 1248367-20-5) Product Information. Retrieved from[Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7153, Mecoprop (Metabolite Data). Retrieved from[Link]
-
European Food Safety Authority (EFSA). Peer review of the pesticide risk assessment of the active substance mecoprop-P. ResearchGate. Retrieved from[Link]
-
Agilent Technologies. Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Retrieved from [Link]
-
Waters Corporation. Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. LCMS.cz. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Phenoxy Herbicides from 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
Introduction
Phenoxyalkanoic acids represent a significant class of selective herbicides, pivotal in the control of broadleaf weeds in agriculture.[1] Herbicides such as MCPA (2-methyl-4-chlorophenoxyacetic acid) and Mecoprop (MCPP; 2-(4-chloro-2-methylphenoxy)propanoic acid) function as synthetic auxins, inducing uncontrolled growth and ultimately leading to the demise of susceptible plant species.[2][3] The synthesis of these compounds traditionally involves the condensation of a substituted phenol with a haloalkanoic acid under basic conditions.[1][4]
This document provides a detailed guide for the synthesis of the phenoxy herbicide Mecoprop, starting from a less common precursor: 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. This starting material is structurally analogous to cloxyfonac, a known metabolite of the herbicide MCPA, where the methyl group has been hydroxylated.[5] The central challenge in this synthetic route is the selective reduction of the benzylic hydroxymethyl group back to a methyl group, without affecting the ether linkage, the carboxylic acid moiety, or the aromatic ring.
This guide is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. It provides not only a step-by-step protocol but also the underlying chemical principles and justifications for the chosen methodologies, ensuring a comprehensive and robust understanding of the process.
Synthetic Strategy: From Hydroxymethyl to Methyl
The core of this synthetic protocol is the deoxygenation of the benzylic alcohol in 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid to yield 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop). A number of chemical reductions could be considered for this transformation; however, the presence of a carboxylic acid and an ether linkage necessitates a selective method that will not cleave these functional groups.
Classical reductions for carbonyls, such as the Wolff-Kishner and Clemmensen reductions, are not directly applicable as they target aldehydes and ketones.[6][7] Catalytic hydrogenation presents a potential route, but conditions must be carefully optimized to prevent reduction of the aromatic ring or cleavage of the ether bond.
A robust and effective method for the reduction of benzylic alcohols, which demonstrates tolerance for ether and carbonyl groups, is the use of hydriodic acid (HI) with a stoichiometric reducing agent like red phosphorus.[8][9] The reaction proceeds in a two-step mechanism:
-
Nucleophilic Substitution: The hydroxyl group is protonated by the strong acid (HI), forming a good leaving group (water). The iodide ion then acts as a nucleophile, substituting the activated hydroxyl group to form a benzylic iodide intermediate.
-
Reduction: The resulting benzylic iodide is then reduced by hydriodic acid to the corresponding alkane (the methyl group in this case). Red phosphorus is included in the reaction mixture to regenerate HI from the iodine (I2) formed during the reduction, thus allowing for the use of catalytic amounts of HI.[8]
This method is particularly well-suited for this synthesis due to its proven efficacy in reducing benzylic alcohols with good functional group tolerance.[10]
Experimental Workflow
The overall workflow for the synthesis of Mecoprop from 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is depicted in the following diagram:
Caption: Workflow for the synthesis of Mecoprop.
Detailed Protocols
Protocol 1: Synthesis of 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop)
This protocol details the reduction of the hydroxymethyl group of the starting material to a methyl group.
Materials:
-
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
-
Red phosphorus
-
Hydriodic acid (57% in water)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid (1 equivalent).
-
Reagent Addition: Add glacial acetic acid as the solvent, followed by red phosphorus (2 equivalents). Carefully add hydriodic acid (57% in water, 3 equivalents) to the stirring mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a beaker of ice-water containing a saturated solution of sodium thiosulfate. This will neutralize any remaining iodine.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Rationale for Procedural Steps:
-
Glacial Acetic Acid: Serves as a solvent that is stable under the strong acid conditions and can dissolve the starting material.
-
Red Phosphorus: Regenerates hydriodic acid from the iodine formed during the reaction, allowing the reaction to proceed to completion.[8]
-
Reflux: Provides the necessary activation energy for the reaction to occur at a reasonable rate.
-
Sodium Thiosulfate Quench: Essential for safety and purification to remove elemental iodine, which is a byproduct of the reaction.
-
Extraction and Washing: Standard procedures to isolate the organic product from the aqueous reaction mixture and remove any water-soluble impurities.
Protocol 2: Purification and Characterization
The crude product from the synthesis will likely contain unreacted starting material and other byproducts. Purification is crucial to obtain a high-purity final product.
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization:
The identity and purity of the final product, 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop), should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| HPLC | To assess purity and quantify the final product. | A single major peak corresponding to Mecoprop, with retention time matching a known standard. |
| 1H NMR | To confirm the chemical structure. | Disappearance of the signal for the hydroxymethyl protons (-CH2OH) and appearance of a new signal for the methyl protons (-CH3). |
| Mass Spectrometry | To confirm the molecular weight. | A molecular ion peak corresponding to the exact mass of Mecoprop (C10H11ClO3).[2][11] |
Analytical Methods for Reaction Monitoring and Quality Control
Consistent and reliable analytical methods are essential for monitoring the progress of the synthesis and ensuring the quality of the final product.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for monitoring the disappearance of the starting material and the appearance of the product.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detection at 280 nm.[12]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter before injection.
This method allows for the quantitative determination of the conversion of the starting material and the formation of the product over time.
Reaction Scheme
The chemical transformation described in this protocol is illustrated below:
Caption: Synthesis of Mecoprop from its hydroxymethyl precursor.
Conclusion
The synthesis of phenoxy herbicides from 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid presents a unique synthetic challenge that can be effectively addressed through the selective reduction of the benzylic hydroxymethyl group. The protocol outlined in this guide, utilizing hydriodic acid and red phosphorus, provides a robust and reliable method for this transformation. By following the detailed experimental procedures and employing the recommended analytical techniques, researchers can successfully synthesize high-purity Mecoprop and gain a deeper understanding of the chemical principles involved in phenoxy herbicide synthesis.
References
-
Wikipedia. (n.d.). MCPA. Retrieved from [Link]
-
PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
CIPAC. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Retrieved from [Link]
-
Beilstein Journals. (2012). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Retrieved from [Link]
-
Wikipedia. (n.d.). Mecoprop. Retrieved from [Link]
-
PubChem. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]
-
Society of Chemical Industry. (2015). Slow-release formulations of the herbicide MCPA by using clay-protein composites. Retrieved from [Link]
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cell culture assay protocols involving 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
As a Senior Application Scientist, this guide provides a comprehensive framework for the initial in vitro characterization of the novel compound 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. Given the limited specific literature on this molecule, we will establish a foundational understanding of its cellular effects through a series of robust and well-established cell culture assays. This document will not only detail the protocols but also provide the scientific reasoning behind the experimental design, ensuring a thorough and logical investigation.
Introduction to 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid belongs to the phenoxyalkanoic acid class of compounds. While this specific molecule is not extensively characterized in public literature, its structural analogs, such as phenoxypropionic acids and their derivatives, have been investigated for various biological activities, including herbicidal and potential therapeutic properties.[1][2] The presence of a carboxylic acid group, a substituted phenyl ring, and a chiral center suggests that this compound could interact with various biological targets.
Our initial investigation will focus on determining the compound's effect on cell viability and proliferation. This baseline data is crucial before proceeding to more complex mechanistic studies. We will employ a multi-assay approach to gain a comprehensive understanding of its cytotoxic and cytostatic potential.[3]
Part 1: Foundational Assays: Cell Viability and Cytotoxicity
The first step in characterizing a novel compound is to determine its effect on cell viability. This will establish a therapeutic or toxic concentration range for subsequent, more specific assays. We will utilize two distinct assays that measure different aspects of cell health: a metabolic activity assay (MTT) and a membrane integrity assay (Lactate Dehydrogenase release).
Cell Line Selection
The choice of cell line is critical for obtaining relevant data. For a compound with an unknown mechanism of action, it is advisable to screen against a panel of cell lines representing different tissue types. A common starting point includes:
-
HeLa (Human cervical cancer cell line): A robust and easy-to-culture cell line, often used for initial cytotoxicity screening.
-
A549 (Human lung carcinoma cell line): Another commonly used cancer cell line.
-
HEK293 (Human embryonic kidney cell line): Often used as a model for normal human cells to assess general toxicity.
-
RAW 264.7 (Murine macrophage cell line): Useful for preliminary assessment of potential anti-inflammatory properties.[4]
Experimental Workflow for Cytotoxicity Assessment
The overall workflow for assessing the cytotoxicity of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is as follows:
Caption: General workflow for cytotoxicity testing.
Protocol 1: MTT Assay for Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
-
Selected cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid in DMSO. From this stock, prepare a series of working solutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells with compromised plasma membranes.[6] The amount of LDH in the culture supernatant is proportional to the number of dead cells.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cells treated as described in the MTT assay protocol
Procedure:
-
Prepare Assay Plate: Following the treatment period (24, 48, or 72 hours), centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Collect Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the commercial kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the controls provided in the kit (low and high LDH release).
Data Presentation: Cytotoxicity Profile
The results from the MTT and LDH assays can be summarized in the following table:
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HeLa | MTT | 24 | |
| 48 | |||
| 72 | |||
| LDH | 24 | ||
| 48 | |||
| 72 | |||
| A549 | MTT | 24 | |
| 48 | |||
| 72 | |||
| LDH | 24 | ||
| 48 | |||
| 72 | |||
| HEK293 | MTT | 24 | |
| 48 | |||
| 72 | |||
| LDH | 24 | ||
| 48 | |||
| 72 |
Part 2: Advanced Assays: Probing the Mechanism of Action
Based on the initial cytotoxicity data, further experiments can be designed to elucidate the compound's mechanism of action. If the compound exhibits significant cytotoxicity, it is important to determine the mode of cell death (apoptosis vs. necrosis). If the compound shows anti-proliferative but not cytotoxic effects at lower concentrations, assays to measure cell cycle progression would be appropriate.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: Caspases are proteases that play a key role in apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, which are key executioner caspases.[7][8] An increase in caspase 3/7 activity is an indicator of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Cells treated with 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid at concentrations around the IC50 value.
-
White-walled 96-well plates suitable for luminescence measurements.
Procedure:
-
Cell Treatment: Seed and treat cells in a white-walled 96-well plate as described in the cytotoxicity protocols. Include a positive control for apoptosis (e.g., staurosporine).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate using an ATP-based assay like CellTiter-Glo®) and express the results as a fold change relative to the vehicle control.
Apoptosis Induction Pathway
Sources
- 1. 2-苯氧基丙酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bmglabtech.com [bmglabtech.com]
Application Note: Preparation and Handling of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic Acid Stock Solutions for Research Applications
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. Given the limited publicly available data for this specific compound, this protocol is grounded in established principles for handling structurally related phenoxy herbicides and general best practices for analytical standard preparation.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, accuracy, and solution stability to ensure the integrity and reproducibility of experimental outcomes.
Compound Profile and Physicochemical Considerations
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid belongs to the phenoxyalkanoic acid class of compounds. Its structure, featuring a carboxylic acid group, an ether linkage, and a chlorinated aromatic ring with a hydroxymethyl substituent, dictates its solubility and handling characteristics. The carboxylic acid moiety confers acidic properties, while the hydroxymethyl group adds polarity. Like many free acids in this class, it is expected to have low solubility in water but good solubility in polar organic solvents.
Due to the absence of a specific Safety Data Sheet (SDS) for the target compound, the physicochemical and safety data presented are based on its close structural analogue, Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) . Researchers must treat this information as an estimation and handle the target compound with commensurate caution.
Table 1: Estimated Physicochemical Properties
| Property | Value (Based on Analogue: Mecoprop) | Significance for Protocol |
|---|---|---|
| Molecular Formula | C₁₀H₁₁ClO₃ | For calculating molarity. |
| Molecular Weight | 230.64 g/mol | For calculating mass needed for a given concentration. |
| Appearance | Expected to be colorless or white crystals.[3] | Visual confirmation of purity and dissolution. |
| Melting Point | ~93-95 °C[3] | Indicates stability at room and storage temperatures. |
| Aqueous Solubility | Low (as free acid). Salts are more soluble.[3] | Necessitates organic solvents for primary stocks. pH adjustment may be needed for aqueous solutions. |
| pKa | Weak acid.[4] | The compound will be ionized at neutral or basic pH, potentially increasing aqueous solubility. |
| Stability | Generally stable, but can decompose upon heating to produce toxic fumes (HCl).[4] | Avoid high temperatures. Store stock solutions under recommended conditions. |
| Corrosivity | May be corrosive to metals in the presence of moisture.[3] | Use appropriate glass or high-density plastic containers for storage. |
Critical Safety and Handling Precautions
Based on data from structural analogues, 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid should be treated as a hazardous substance.[4] All handling must be performed by trained personnel in a designated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]
-
Inhalation: Avoid creating and inhaling dust.[4] Handle the solid compound and prepare solutions in a certified chemical fume hood.
-
Contact: The compound class is known to cause skin irritation and serious eye damage. In case of skin contact, wash immediately with soap and water.[4] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.
-
Ingestion: Harmful if swallowed. Do not eat, drink, or smoke in the laboratory. If ingested, rinse mouth and seek immediate medical attention.[5]
-
Disposal: Dispose of the compound and any solutions as hazardous chemical waste according to local, state, and federal regulations. Do not discharge into the environment, as related compounds are very toxic to aquatic life.
Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a high-concentration primary stock solution in an organic solvent. This approach ensures complete dissolution and stability during long-term storage.
Rationale for Solvent Selection
Dimethyl sulfoxide (DMSO) is recommended as the primary solvent due to its excellent solubilizing capacity for a wide range of organic molecules and its miscibility with aqueous media used in subsequent dilutions. Other potential solvents include methanol or ethanol; however, they are more volatile, which can lead to concentration changes if not handled carefully.[6] For all applications, use anhydrous, analytical-grade solvent.
Materials and Equipment
-
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid (as solid, purity ≥96%)
-
Anhydrous, analytical-grade DMSO
-
Analytical balance (readable to 0.1 mg)
-
Class A volumetric flasks (e.g., 5 mL, 10 mL)
-
Calibrated pipettes
-
Spatula and weighing paper/boat
-
Vortex mixer and/or sonicator bath
-
1.5 mL or 2.0 mL amber glass or polypropylene cryovials with PTFE-lined screw caps
Step-by-Step Methodology
-
Pre-Calculation: Determine the mass of the compound required. For 10 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.010 L × 230.64 g/mol × 1000 = 23.06 mg
-
-
Preparation:
-
Allow the container of the solid compound to equilibrate to room temperature before opening to prevent condensation.
-
In a chemical fume hood, accurately weigh the calculated mass (e.g., 23.06 mg) onto weighing paper. Record the exact mass.
-
Carefully transfer the weighed solid into a 10 mL Class A volumetric flask. Tap the weighing paper to ensure a complete transfer.
-
Add approximately 7-8 mL of DMSO to the flask.
-
Cap the flask and vortex or place it in a sonicator bath until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Once dissolved, allow the solution to return to room temperature.
-
Carefully add DMSO to the flask until the bottom of the meniscus touches the calibration mark.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
-
Aliquoting and Storage:
-
Aliquot the primary stock solution into appropriately labeled, single-use amber vials (e.g., 100 µL per vial). This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Labels should include compound name, concentration, solvent, date, and preparer's initials.
-
Store the aliquots upright in a freezer at -20°C or lower , protected from light.[7]
-
Quality Control and Documentation
-
Documentation: Maintain a detailed logbook entry for every stock solution prepared, including the compound's lot number, purity, exact mass weighed, final volume, calculated concentration, and date of preparation.[1]
-
Stability: Stock solutions should be considered stable for at least 6 months when stored correctly.[7] However, for critical applications, stability should be periodically verified.
-
Pre-use Check: Before use, thaw an aliquot at room temperature and vortex gently. Visually inspect for any precipitation. If precipitate is observed, gently warm the vial (e.g., to 37°C) and sonicate to attempt redissolution. If it does not redissolve, do not use the aliquot.
Protocol: Preparation of Aqueous Working Solutions
Most biological and analytical assays require the compound to be in an aqueous buffer. This is achieved by diluting the primary organic stock.
-
Determine Final Concentration: Decide the final concentration needed for the experiment (e.g., 10 µM) and the final volume.
-
Address Solubility Limits: Be aware that diluting the DMSO stock into an aqueous buffer can cause the compound to precipitate if its aqueous solubility limit is exceeded.
-
Control Final Solvent Concentration: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5% (v/v) , as higher concentrations can affect experimental systems (e.g., cell viability, enzyme activity). Always run a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Serial Dilution: It is best practice to perform a serial dilution. For example, to get a 10 µM final solution from a 10 mM stock:
-
Dilute the 10 mM primary stock 1:100 in DMSO to create a 100 µM intermediate stock.
-
Dilute this 100 µM intermediate stock 1:10 into the final aqueous buffer (e.g., PBS or cell culture medium). This results in a final DMSO concentration of 0.1% from the intermediate stock step.
-
-
Fresh Preparation: Always prepare aqueous working solutions fresh on the day of the experiment. Do not store aqueous dilutions, as the compound is more susceptible to degradation and precipitation.
Visualization of the Preparation Workflow
The following diagram outlines the critical steps from receiving the solid compound to its final use in an experiment.
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Enantioselective Separation of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. Due to the differential biological activity often exhibited by enantiomers of chiral compounds, particularly in pharmaceutical and agrochemical contexts, their separation and quantification are critical. This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline resolution of the (R)- and (S)-enantiomers. The method is suitable for quality control, enantiomeric purity determination, and research applications.
Introduction
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is a chiral carboxylic acid belonging to the phenoxypropanoic acid class. Compounds in this class, such as the herbicide Mecoprop (CMPP), are known for their biological activity, which is often stereospecific.[1][2][3] The (R)-isomer is typically the biologically active enantiomer, while the (S)-isomer may be inactive or exhibit undesirable effects.[2] Therefore, a reliable analytical method to separate and quantify the individual enantiomers is essential for efficacy and safety assessment in regulated industries.
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for resolving enantiomers.[4][5][6] The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies of formation, leading to different retention times and, consequently, separation.[7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and high success rates in resolving a diverse range of chiral compounds, including acidic molecules like the target analyte.[2][8][9][10]
This guide provides a comprehensive protocol, including the rationale for methodological choices, system suitability criteria, and data interpretation, to ensure reproducible and trustworthy results.
Theory and Principles of Chiral Recognition
The separation of enantiomers on a polysaccharide-based CSP is a complex process governed by multiple non-covalent interactions. The chiral selector, typically a cellulose or amylose derivative coated or immobilized on a silica support, possesses a well-defined three-dimensional structure with chiral grooves or cavities.
For an acidic compound like 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, the primary interaction points with the CSP are:
-
Hydrogen Bonding: The carboxylic acid and hydroxyl groups of the analyte can act as hydrogen bond donors and acceptors, interacting with the carbamate or ester functionalities on the polysaccharide backbone of the CSP.[5][7]
-
π-π Interactions: The aromatic ring of the analyte can engage in π-π stacking with the phenyl groups of the phenylcarbamate derivatives on the CSP.
-
Dipole-Dipole Interactions: Polar groups on both the analyte (e.g., C-Cl, C=O) and the CSP contribute to dipole-dipole or dipole-induced dipole interactions.
-
Steric Hindrance (Inclusion): A crucial element of chiral recognition is the steric fit. One enantiomer will fit more favorably into the chiral cavity of the CSP than the other, leading to a more stable complex and longer retention time.[2]
The combination of these interactions must be stereochemically dependent for separation to occur.[7] The use of a non-polar mobile phase (normal phase chromatography) with a polar modifier enhances these interactions, which are often weaker in reversed-phase conditions. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, is critical for acidic analytes to suppress the ionization of the carboxylic acid group, thereby reducing peak tailing and improving peak shape.[7]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: A polysaccharide-based CSP is recommended. For this application, a column such as CHIRALPAK® ID (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica is a suitable starting point.
-
Dimensions: 250 mm x 4.6 mm
-
-
Chemicals and Reagents:
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Racemic standard of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
-
Enantiomerically pure standards (if available) for peak identification.
-
-
Sample Preparation:
-
Solvent (Diluent): n-Hexane / 2-Propanol (90:10, v/v)
-
Standard Stock Solution: Accurately weigh 10 mg of the racemic standard and dissolve in 10 mL of the diluent to obtain a concentration of 1.0 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of 0.1 mg/mL.
-
Sample Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent particulates from damaging the column.
-
Chromatographic Conditions
The following conditions are provided as a starting point and may require optimization based on the specific system and column used.
| Parameter | Recommended Setting | Justification |
| Chiral Stationary Phase | CHIRALPAK® ID, 5 µm, 250 x 4.6 mm | Polysaccharide CSPs are highly effective for phenoxypropanoic acids.[2][10] |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (85 : 15 : 0.1, v/v/v) | Normal phase mode enhances stereoselective interactions.[7] IPA acts as the polar modifier, and TFA improves peak shape for the acidic analyte.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 25 °C | Temperature control ensures retention time stability. Ambient temperature is often a good starting point. |
| Detection Wavelength | 230 nm and 280 nm | The analyte contains a substituted benzene ring, which should have strong UV absorbance. Monitoring multiple wavelengths can aid in peak purity assessment. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate signal. |
| Run Time | ~20 minutes | Sufficient to allow for the elution of both enantiomers. |
System Suitability Testing (SST)
Before analyzing samples, the performance of the chromatographic system must be verified.[8][11] This is accomplished by injecting the working standard solution (e.g., five replicate injections) and evaluating key parameters.[8]
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs ≥ 2.0 | Ensures baseline separation for accurate quantification of each enantiomer.[8][12] |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Confirms good peak symmetry, which is crucial for accurate integration.[8] |
| Repeatability (%RSD) | %RSD of peak areas ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system.[4] |
| Theoretical Plates (N) | N > 2000 | Indicates good column efficiency and performance.[8] |
Analytical Procedure Workflow
The entire analytical process, from sample receipt to final report, follows a structured workflow to ensure data integrity and reproducibility.
Caption: Experimental workflow for the chiral separation of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid.
Expected Results and Discussion
Under the proposed conditions, baseline separation of the two enantiomers is expected. The chromatogram should display two distinct, well-resolved peaks. The elution order (which enantiomer elutes first) must be determined empirically by injecting a pure standard of one enantiomer, if available.
Representative Data
The following table summarizes the expected performance of the method. Note that these are typical values and may vary slightly between different systems and columns.
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Retention Time (t_R) | ~9.5 min | ~11.8 min | %RSD < 1.0% (for SST) |
| Tailing Factor (T_f) | 1.1 | 1.2 | 0.8 - 1.5 |
| Resolution (R_s) | \multicolumn{2}{c | }{~2.8} | ≥ 2.0 |
| Selectivity (α) | \multicolumn{2}{c | }{~1.24} | > 1.0 |
-
Selectivity Factor (α): Calculated as k2 / k1, where k is the retention factor for each enantiomer. A value greater than 1 indicates separation.
-
Resolution (Rs): A resolution value of 2.8 indicates more than baseline separation, providing a high degree of confidence in the quantification of each peak.
Method Robustness and Optimization
The separation is most sensitive to the composition of the mobile phase, particularly the percentage of the polar modifier (2-propanol).
-
Increasing IPA %: Will decrease retention times for both enantiomers and may reduce resolution.
-
Decreasing IPA %: Will increase retention times and may improve resolution, but can also lead to excessive peak broadening and longer run times.
The concentration of TFA is also important; insufficient TFA can lead to significant peak tailing, while excessive amounts are generally unnecessary. A concentration of 0.1% is typically optimal.[7]
Visualization of Chiral Recognition
The diagram below illustrates the conceptual basis for chiral separation. The analyte enantiomers (E1 and E2) interact differently with the Chiral Stationary Phase (CSP), forming temporary diastereomeric complexes with varying stability, which results in differential retention times.
Caption: Principle of chiral recognition leading to differential retention times of enantiomers.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the enantioselective separation of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. By employing a polysaccharide-based chiral stationary phase under normal phase conditions, baseline resolution (Rs > 2.0) is readily achieved. The protocol includes comprehensive steps for sample preparation, instrument setup, and system suitability testing to ensure the generation of accurate and reproducible data. This method is directly applicable for quality control in manufacturing, enantiomeric purity assessment, and stability studies in both pharmaceutical and agrochemical research and development.
References
-
Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
-
What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group. [Link]
-
A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar. [Link]
-
Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consideration. ScienceDirect. [Link]
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A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) - TSI Journals. TSI Journals. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]
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Agilent Chiral Chromatograph Training Guide. Purdue University. [Link]
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Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar. [Link]
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Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. NTU Scholars. [Link]
-
chiral columns . HPLC.eu. [Link]
-
Enantiomeric Separation of Acidic Compounds by Nano-Liquid Chromatography With Methylated-Beta-Cyclodextrin as a Mobile Phase Additive. PubMed. [Link]
-
Enantiomeric Purity Determination of (+)-2-(4-Chloro-2- methylphenoxy)-propanoic Acid and (+)-2-(2,4-Dichlorophenoxy)-propanoic Acid Using a High Performance Liquid Chromatography Diode-Laser-Based Polarimetric Detector. Sci-Hub. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
-
Strategies for Chiral HPLC Method Development. SlideServe. [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF. ResearchGate. [Link]
-
CHIRAL STATIONARY PHASES. Regis Technologies. [Link]
-
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. PMC. [Link]
-
CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. [Link]
-
High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. ACS Publications. [Link]
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Enantioselective HPLC (A and B) and CE (C and D) analyses of compounds... ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
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- 3. Sci-Hub. Enantiomeric Purity Determination of (+)-2-(4-Chloro-2- methylphenoxy)-propanoic Acid and (+)-2-(2,4-Dichlorophenoxy)-propanoic Acid Using a High Performance Liquid Chromatography Diode-Laser-Based Polarimetric Detector / Journal of Chromatographic Science, 1993 [sci-hub.jp]
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- 12. tsijournals.com [tsijournals.com]
derivatization techniques for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid GC-MS analysis
Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic Acid
Introduction & Mechanistic Rationale
As a Senior Application Scientist, I approach the GC-MS analysis of polyfunctional phenoxy acids not merely as a procedural task, but as a system of chemical thermodynamics and volatility optimization. The target analyte, 2-[4-chloro-2-(hydroxymethyl)phenoxy]propanoic acid (MW: 230.6 Da), presents a distinct analytical challenge. It possesses both a carboxylic acid (-COOH) on the propanoic backbone and a primary alcohol (-CH2OH) on the benzene ring. These highly polar functional groups act as strong hydrogen-bond donors and acceptors, leading to severe column adsorption, thermal degradation, and asymmetric peak tailing during gas chromatography (1[1]).
To achieve robust, high-sensitivity GC-MS analysis, chemical derivatization is strictly required to replace these active hydrogens with non-polar, volatile moieties (2[2]).
Derivatization Pathways and Reagent Selection
We employ two orthogonal derivatization strategies depending on the sample matrix complexity and throughput requirements:
Pathway A: Single-Step Silylation (High Throughput) Silylation is the most comprehensive method for simultaneously derivatizing both hydroxyl and carboxyl groups. We utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS). Causality: BSTFA alone can struggle to fully derivatize sterically hindered or strongly hydrogen-bonded hydroxyls. The addition of 1% TMCS acts as a critical catalyst, enhancing the silyl donor strength of BSTFA and driving the reaction to complete the formation of the Di-TMS derivative ().
Pathway B: Two-Step Esterification & Silylation (Complex Matrices) In heavily contaminated matrices (e.g., soil or biological extracts), a single-step silylation may suffer from matrix-induced reagent depletion. A two-step approach—first methylating the carboxylic acid with Methanolic BF3, followed by silylating the hydroxymethyl group with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)—provides a highly specific, orthogonal mass spectral signature (3[3]).
Fig 1. Workflow for the derivatization of polyfunctional phenoxypropanoic acids.
Experimental Protocols (Self-Validating Workflows)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Moisture is the primary enemy of silylation; therefore, strict anhydrous conditions are the foundational control mechanism.
Protocol A: Single-Step Di-TMS Derivatization
-
Drying : Transfer 100 µL of the sample extract into a 2 mL amber GC vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen at 40°C. Causality: Even trace water will hydrolyze BSTFA, terminating the reaction prematurely.
-
Reagent Addition : Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA containing 1% TMCS.
-
Incubation : Cap the vial tightly with a PTFE-lined septum. Incubate in a dry block heater at 60°C for 30 minutes.
-
Analysis : Cool to room temperature and inject 1 µL into the GC-MS.
System Suitability & Self-Validation Checkpoint:
-
Reagent Blank : Run the derivatization protocol without a sample. Validates that no siloxane ghost peaks co-elute with the target analyte.
-
Completeness Check : Monitor the extracted ion chromatogram (EIC) for the mono-TMS derivative (m/z 302). If the ratio of Di-TMS (m/z 374) to Mono-TMS (m/z 302) is < 99:1, the system is failing (likely due to moisture intrusion or exhausted TMCS catalyst), and the sample must be re-dried and re-derivatized.
Protocol B: Orthogonal Two-Step Derivatization (Methylation + Silylation)
-
Drying : Evaporate the sample extract to complete dryness under nitrogen.
-
Esterification : Add 200 µL of 14% Boron Trifluoride (BF3) in Methanol. Cap tightly and incubate at 60°C for 15 minutes. Causality: BF3 acts as a Lewis acid catalyst, selectively methylating the carboxylic acid while leaving the hydroxymethyl group intact.
-
Quenching & Extraction : Add 200 µL of LC-MS grade water to quench the reaction, followed by 500 µL of hexane. Vortex for 30 seconds. Extract the upper organic (hexane) layer containing the mono-methyl ester and transfer to a clean vial.
-
Secondary Drying : Evaporate the hexane extract to dryness under nitrogen.
-
Silylation : Add 50 µL of Pyridine and 50 µL of MSTFA. Incubate at 60°C for 15 minutes. Causality: MSTFA is highly volatile and effectively silylates the remaining primary alcohol, producing the Methyl-TMS derivative.
Fig 2. Chemical transformation logic and mass shifts for the single-step Di-TMS derivatization.
Data Presentation
Table 1: GC-MS Analytical Parameters
| Parameter | Specification |
|---|---|
| Column | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30m × 0.25mm × 0.25µm) |
| Carrier Gas | Helium (High Purity 99.999%), Constant Flow at 1.0 mL/min |
| Oven Program | 80°C (hold 1 min) → 15°C/min to 280°C → hold 5 min |
| Inlet Temperature | 250°C (Splitless mode, purge valve on at 1.0 min) |
| MS Source Temp | 230°C |
| Ionization Mode | Electron Impact (EI), 70 eV |
Table 2: Diagnostic Mass Shifts and Fragment Ions
| Compound State | Nominal MW (Da) | Diagnostic Fragment Ions (m/z) | Structural Rationale |
|---|---|---|---|
| Underivatized Analyte | 230 | N/A | Poor chromatography; prone to thermal degradation. |
| Di-TMS Derivative | 374 | 374, 359, 257, 103 | 374 : [M]⁺359 :[M-CH₃]⁺257 : [M-COOTMS]⁺ (Loss of propanoic moiety)103 : [CH₂OTMS]⁺ (Hydroxymethyl cleavage) |
| Methyl Ester, TMS Ether | 316 | 316, 301, 257, 103 | 316 : [M]⁺301 :[M-CH₃]⁺257 : [M-COOCH₃]⁺ (Loss of propanoic moiety)103 : [CH₂OTMS]⁺ |
References
-
Analysis of Some Chlorophenoxy Acids and Carbamate Herbicides in Water and Soil as Amide Derivatives Using Gas Chromatography. Oxford Academic (OUP). 1
-
Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. National Institutes of Health (NIH). 2
-
The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
-
Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC. Thermo Fisher Scientific. 3
Sources
Technical Support Center: Optimizing Synthesis Yield of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chemoselectivity and degradation hurdles associated with the synthesis of 2-[4-chloro-2-(hydroxymethyl)phenoxy]propanoic acid.
This molecule presents a unique synthetic challenge: it requires differentiating between a phenolic and an aliphatic hydroxyl group during etherification, followed by a delicate deprotection phase where the proximity of a carboxylic acid and a primary alcohol can lead to unwanted cyclization.
Synthetic Strategy & Workflow
The most reliable, high-yielding route to this target is a two-step process: a chemoselective Williamson ether synthesis followed by mild saponification .
Fig 1. Two-step synthesis workflow emphasizing chemoselective alkylation and mild saponification.
Troubleshooting Guides & FAQs
Q: Why is my yield suffering from dialkylation (reaction at both the phenol and the hydroxymethyl group)? A: This is a fundamental chemoselectivity issue. Your starting material is bifunctional. However, the phenolic -OH is significantly more acidic ( pKa ~9.5) than the aliphatic benzylic -OH ( pKa ~15)[1]. If you use a strong base (e.g., NaH or KOtBu), both hydroxyl groups are deprotonated, leading to dialkylation. Causality & Solution: Use a mild base like Potassium Carbonate ( K2CO3 ) or Cesium Carbonate ( Cs2CO3 ). These bases are thermodynamically strong enough to quantitatively deprotonate the phenol but leave the aliphatic alcohol intact, ensuring the Williamson ether synthesis is highly chemoselective[2].
Q: Should I use 2-bromopropanoic acid or ethyl 2-bromopropanoate as the alkylating agent? A: Always use the ester (ethyl 2-bromopropanoate)[3]. If you use the free acid, you must add a second equivalent of base to deprotonate the carboxylic acid. The resulting carboxylate anion is electron-donating, which reduces the electrophilicity of the adjacent α -carbon. This drastically slows down the SN2 displacement and requires harsher heating, which in turn promotes side reactions. By using the ester, the α -carbon remains highly electrophilic, allowing the reaction to proceed smoothly at lower temperatures (60–80 °C)[4].
Q: I am observing significant elimination byproducts (e.g., ethyl acrylate). How can I prevent this? A: Secondary alkyl halides like ethyl 2-bromopropanoate are highly prone to E2 elimination when exposed to bases, especially at elevated temperatures[2]. Causality & Solution: Strictly control the reaction temperature (do not exceed 70–80 °C in DMF). Additionally, ensure your K2CO3 is finely milled and anhydrous. This maximizes the surface area for solid-liquid heterogeneous deprotonation, keeping the steady-state concentration of soluble base low in the organic phase, which kinetically favors the SN2 substitution over E2 elimination.
Q: My product degrades, polymerizes, or forms a complex mixture during the final acidic workup. What is happening? A: The final product contains both a carboxylic acid and a primary alcohol (the hydroxymethyl group). Under strongly acidic conditions (e.g., using concentrated HCl) and especially if the solution warms up during the exothermic neutralization, the molecule can undergo acid-catalyzed intramolecular Fischer esterification to form a 7-membered lactone, or intermolecular esterification to form oligomers. Causality & Solution: Perform the acidification at 0–5 °C using a mild acid, such as 10% aqueous citric acid. Stop exactly at pH 3.5–4.0 (just enough to protonate the carboxylate, pKa ~4.5). Extract immediately into an organic solvent to separate the product from the acidic aqueous phase.
Quantitative Data: Reaction Condition Optimization
The table below summarizes the causality between your choice of reagents and the expected synthetic outcomes based on established chemoselectivity principles.
| Base / Solvent System | Alkylating Agent | Temp (°C) | Chemoselectivity (Phenol vs. Aliphatic OH) | Primary Side Reaction | Expected Yield |
| NaH / THF | Ethyl 2-bromopropanoate | 0 to 25 | Poor (Dialkylation) | O-alkylation of aliphatic OH | < 30% |
| K2CO3 / DMF | 2-Bromopropanoic acid | 100 | Good | E2 Elimination (Acrylate formation) | 40 - 50% |
| K2CO3 / DMF | Ethyl 2-bromopropanoate | 70 | Excellent | Minimal | > 85% |
| Cs2CO3 / MeCN | Ethyl 2-bromopropanoate | 60 | Excellent | Minimal | > 90% |
Experimental Protocols
To ensure self-validating and reproducible results, follow these step-by-step methodologies.
Phase 1: Chemoselective Williamson Ether Synthesis
Objective: Synthesis of Ethyl 2-[4-chloro-2-(hydroxymethyl)phenoxy]propanoate.
-
Preparation: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with 4-chloro-2-(hydroxymethyl)phenol (1.0 eq) and finely milled, anhydrous K2CO3 (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a 0.5 M concentration. Stir the suspension vigorously at room temperature for 30 minutes to pre-form the phenoxide ion.
-
Alkylation: Add ethyl 2-bromopropanoate (1.1 eq) dropwise over 15 minutes via syringe[3].
-
Heating: Attach a reflux condenser and heat the reaction mixture to 70 °C. Stir for 4–6 hours. Validation: Monitor by TLC (Hexanes:EtOAc 3:1) or LC-MS until the starting phenol is completely consumed.
-
Workup: Cool the mixture to room temperature and quench by pouring into crushed ice water. Extract the aqueous layer with Ethyl Acetate (3x).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to thoroughly remove residual DMF. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the intermediate ester[4].
Phase 2: Mild Saponification and Controlled Acidification
Objective: Hydrolysis to 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid.
-
Dissolution: Dissolve the crude intermediate ester in a 3:1 mixture of THF:Water (0.2 M concentration).
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add Lithium Hydroxide monohydrate ( LiOH⋅H2O , 2.0 eq) in a single portion.
-
Reaction: Remove the ice bath and stir at room temperature for 2–3 hours. Validation: Monitor by TLC until the higher-Rf ester spot disappears.
-
Solvent Removal: Remove the THF in vacuo on a rotary evaporator. Critical: Keep the water bath temperature below 30 °C to prevent thermal degradation.
-
Acidification (The Critical Step): Dilute the remaining aqueous residue with additional distilled water and cool to 0 °C in an ice bath. Slowly add 10% aqueous citric acid dropwise while continuously monitoring the pH. Stop adding acid the moment the pH reaches 3.5–4.0.
-
Isolation: Immediately extract the milky aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with a small volume of brine, dry over Na2SO4 , and concentrate in vacuo to afford the pure target acid.
References
-
[1] Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development - ACS Publications. 1
-
[2] The Williamson Ether Synthesis. Master Organic Chemistry.2
-
[3] 535-11-5 | Ethyl 2-bromopropionate | Aliphatic Cyclic Hydrocarbons. Ambeed.com. 3
-
[4] Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. MDPI. 4
Sources
Technical Support Center: Resolving Solubility Challenges of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid in Aqueous Media
This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid in aqueous media. The following information is curated to provide not just procedural steps, but also the underlying scientific principles to empower effective and efficient problem-solving in the laboratory.
I. Understanding the Molecule: Physicochemical Properties
The key to its solubility lies in the ionization of the carboxylic acid group. In its protonated (uncharged) state, the molecule is more lipophilic and thus less soluble in water.[1] Conversely, when deprotonated to its carboxylate anion, the molecule becomes charged and significantly more water-soluble.[1][2]
II. Troubleshooting Guide & FAQs
This section addresses common questions and challenges encountered when working with 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving in water. What is the first thing I should try?
A1: The initial and most straightforward approach is to adjust the pH of the aqueous medium.[][4] Since 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is a weak acid, increasing the pH above its pKa will cause it to deprotonate, forming a more soluble salt.[1][2][5]
-
Recommendation: Start by preparing a slurry of the compound in water. While stirring, add a base (e.g., 0.1 M NaOH) dropwise and monitor for dissolution. The goal is to reach a pH where the compound fully dissolves.
Q2: I've adjusted the pH, but the solubility is still insufficient for my experimental needs. What's the next step?
A2: If pH adjustment alone is inadequate, the use of co-solvents is a widely accepted and effective strategy.[6][7][8][9] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar or poorly soluble compounds.[][7]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) are frequently used.[][8]
-
Mechanism of Action: Co-solvents work by disrupting the hydrogen bonding network of water, which in turn reduces the energy required to create a cavity for the solute molecule.[]
Q3: Can I combine pH adjustment and co-solvents?
A3: Absolutely. This is a powerful combination.[] By first adjusting the pH to ionize the carboxylic acid and then introducing a co-solvent, you can often achieve significantly higher solubility than with either method alone.
Q4: Are there other methods to consider for enhancing solubility?
A4: Yes, several other techniques can be employed, particularly in a drug development context:
-
Salt Formation: This is a very common and effective method for increasing the solubility and dissolution rate of acidic drugs.[10][11][12][13] Instead of forming the salt in situ by pH adjustment, a stable, crystalline salt form of the compound can be synthesized and isolated.
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[14][15] Techniques like micronization can be employed.[15]
Troubleshooting Scenarios
| Issue | Potential Cause | Recommended Solution & Rationale |
| Compound precipitates out of solution after initial dissolution. | The pH of the solution may have shifted, or the solution is supersaturated. | Re-check and adjust the pH. If the solution is supersaturated, consider slightly increasing the proportion of co-solvent or preparing a fresh solution at a slightly lower concentration. |
| A high concentration of co-solvent is negatively impacting my downstream assay (e.g., cell-based experiments). | Many organic solvents can be toxic to cells at higher concentrations. | The goal is to use the minimum amount of co-solvent necessary. Systematically screen different co-solvents and their concentrations to find the optimal balance between solubility and biological compatibility. Consider less toxic co-solvents like propylene glycol or PEG 400. |
| The solubility of my compound varies between experiments. | Inconsistent preparation methods, particularly in pH adjustment or weighing of the compound. | Standardize the solution preparation protocol. Use a calibrated pH meter and analytical balance. Ensure the compound is fully dissolved before use. |
III. Experimental Protocols
Protocol 1: Solubility Determination and Enhancement by pH Adjustment
-
Preparation of a Saturated Solution:
-
Add an excess amount of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid to a known volume of deionized water in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
pH Adjustment:
-
Prepare a series of aqueous solutions with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Add an excess of the compound to each pH-adjusted solution.
-
Equilibrate as described in step 1.
-
-
Sample Analysis:
-
After equilibration, filter the solutions through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Interpretation:
-
Plot the measured solubility as a function of pH. This will give you a pH-solubility profile.
-
Protocol 2: Co-solvent Screening for Enhanced Solubility
-
Stock Solution Preparation:
-
Prepare stock solutions of various co-solvents (e.g., Ethanol, PEG 400, DMSO) in water at different concentrations (e.g., 10%, 20%, 30% v/v).
-
-
Solubility Measurement:
-
Add an excess amount of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid to each co-solvent mixture.
-
Equilibrate the samples at a constant temperature with agitation for 24-48 hours.
-
-
Analysis:
-
Filter the samples and analyze the concentration of the dissolved compound as described in Protocol 1.
-
-
Evaluation:
-
Compare the solubility values across the different co-solvent systems to identify the most effective one for your needs.
-
IV. Visualizations
Logical Workflow for Solubility Troubleshooting
Caption: A stepwise decision-making workflow for troubleshooting solubility issues.
Relationship Between pH, Ionization, and Solubility
Caption: The effect of pH on the ionization state and resulting aqueous solubility of a weak acid.
V. References
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from:
-
Taylor & Francis. Cosolvent – Knowledge and References. Available from:
-
Wikipedia. Cosolvent. Available from:
-
Co-solvent: Significance and symbolism. (2025). Available from:
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from:
-
Mohammed, A. R., et al. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available from:
-
BOC Sciences. pH Adjustment and Co-Solvent Optimization. Available from:
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from:
-
ResearchGate. Why salt formation of weak acid increases the drug solubility? (2023). Available from:
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects. Available from:
-
Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Available from:
-
WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). Available from:
-
PMC - NIH. Solubilization techniques used for poorly water-soluble drugs. Available from:
-
Pearson. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Available from:
-
PubChem. (R)-2-(4-Chloro-2-methylphenoxy)propanoate. Available from:
-
PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from:
-
ChemicalBook. 2-(4-Chloro-2-methylphenoxy)propanoic acid - Safety Data Sheet. (2026). Available from:
-
PubChem. 2-(4-Chlorophenoxy)propionic acid. Available from:
-
Reddit. How does pH affect water solubility of organic acids (or acids in general)? (2012). Available from:
-
ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014). Available from:
-
EMBL-EBI. 2-(4-chloro-2-methylphenoxy)propanoic acid (CHEBI:75704). Available from:
-
PubChem. 2-(4-Hydroxy-phenoxy)-propionic acid. Available from:
-
PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. Available from:
-
PubMed. pH-solubility profiles or organic carboxylic acids and their salts. Available from:
-
ChemicalBook. 2-(4-Chloro-2-methylphenoxy)propanoic acid. Available from:
-
MilliporeSigma. 2-(4-chloro-3-methyl-phenoxy)-2-methyl-propionic acid. Available from:
-
Stenutz. (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid. Available from:
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Given the data in Problem 47:b. What pH would you make the water ... | Study Prep in Pearson+ [pearson.com]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. rjpdft.com [rjpdft.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Synthesis of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic Acid
Executive Summary
The synthesis of 2-[4-chloro-2-(hydroxymethyl)phenoxy]propanoic acid via the Williamson ether synthesis presents a unique chemoselectivity challenge. The starting material, 4-chloro-2-(hydroxymethyl)phenol, possesses two distinct hydroxyl groups (phenolic and aliphatic), while the alkylating agent (2-bromopropanoic acid) contains a base-sensitive α-proton and a highly reactive carboxylic acid.
This guide provides mechanistic troubleshooting to help drug development professionals and synthetic chemists suppress three primary byproducts: bis-alkylation, intramolecular lactonization, and E2 elimination.
Mechanistic Troubleshooting & FAQs
Q1: Why am I observing significant bis-alkylation (etherification at both the phenol and the hydroxymethyl group)? Causality & Solution: This is a classic chemoselectivity issue governed by pKa differentials. The phenolic hydroxyl group has a pKa of ~9.5, whereas the primary aliphatic hydroxymethyl group has a pKa of ~15.5. If you use a strong, non-nucleophilic base (e.g., NaH or KOtBu), both hydroxyl groups are deprotonated, leading to indiscriminate nucleophilic attack on the alkylating agent. The Williamson ether synthesis requires precise base selection to avoid such over-alkylation and salt byproducts (1)[1].
-
Actionable Fix: Switch to a milder base like anhydrous potassium carbonate (K₂CO₃). K₂CO₃ is strong enough to quantitatively deprotonate the phenol but leaves the aliphatic alcohol intact, ensuring strictly selective O-alkylation at the phenolic position.
Q2: My isolated product shows a mass corresponding to [M-18] (loss of water) and lacks the characteristic broad carboxylic acid O-H stretch in the IR spectrum. What happened? Causality & Solution: Your product has undergone intramolecular lactonization. The target molecule contains both a nucleophilic hydroxymethyl group and an electrophilic carboxylic acid. When subjected to a strong acidic workup (e.g., using 1 M HCl to pH 1), the carboxylic acid carbonyl is protonated, rendering it highly susceptible to intramolecular nucleophilic attack by the neighboring -CH₂OH group. This Fischer-type esterification results in the loss of water and the formation of a 7-membered benzoxepinone-derivative lactone (2)[2].
-
Actionable Fix: Avoid strong mineral acids during the final workup. Instead, use a mild organic acid like 10% aqueous citric acid and carefully adjust the pH to 4.5–5.0. Extract the product immediately at ambient temperature to kinetically trap the free acid before lactonization can occur.
Q3: The yield of the etherification step is low, and NMR/GC-MS detects acrylic acid derivatives in the crude mixture. How do I prevent this? Causality & Solution: 2-Bromopropanoic acid is highly prone to E2 elimination under basic conditions, especially at elevated temperatures. The base abstracts the α-proton, expelling the bromide leaving group to form acrylic acid derivatives or methacrylates in related systems (3)[3]. Furthermore, the free carboxylic acid of the reagent consumes one equivalent of base, complicating the stoichiometry.
-
Actionable Fix: Mask the carboxylic acid by using ethyl 2-bromopropanoate instead of the free acid. The ester is less prone to elimination, does not consume your base, and acts as a superior electrophile. Once the ether is formed, the ethyl ester can be gently removed via mild saponification.
Quantitative Data Presentation
The table below summarizes the effect of reaction parameters on the distribution of byproducts versus the desired target yield.
| Base | Solvent | Temp (°C) | Alkylating Agent | Major Byproduct Observed | Target Yield (%) |
| NaH (2.5 eq) | DMF | 80 | 2-Bromopropanoic acid | Bis-alkylated ether (45%) | 15% |
| NaOH (aq) | Water/THF | 100 | 2-Bromopropanoic acid | Acrylic acid (E2 elim.) (60%) | 22% |
| K₂CO₃ (1.5 eq) | MeCN | 80 | 2-Bromopropanoic acid | Unreacted phenol (30%) | 55% |
| K₂CO₃ (1.5 eq) | DMF | 60 | Ethyl 2-bromopropanoate | Trace lactone (during workup) | 88% |
Optimized Experimental Protocols
This protocol represents a self-validating system: by using an esterified reagent and a mild base, we inherently prevent E2 elimination and bis-alkylation. The subsequent controlled saponification prevents lactonization.
Protocol 1: Selective Williamson Ether Synthesis (Alkylation Step)
-
Preparation: To an oven-dried 250 mL round-bottom flask, add 4-chloro-2-(hydroxymethyl)phenol (10.0 mmol) and anhydrous DMF (50 mL).
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (15.0 mmol, 1.5 eq). Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation.
-
Alkylation: Dropwise, add ethyl 2-bromopropanoate (11.0 mmol, 1.1 eq) via syringe over 5 minutes.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C under a nitrogen atmosphere for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the phenol is consumed.
-
Workup: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Dilute with EtOAc (100 mL), wash with water (3 x 50 mL) and brine (50 mL), dry over Na₂SO₄, and evaporate to yield the intermediate ester.
Protocol 2: Mild Saponification and Controlled Acidification
-
Hydrolysis: Dissolve the crude ester from Protocol 1 in a 1:1 mixture of THF and water (40 mL).
-
Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O) (20.0 mmol, 2.0 eq). Stir vigorously at room temperature for 2 hours.
-
Solvent Removal: Remove the THF under reduced pressure (keep the water bath temperature below 30 °C).
-
Controlled Acidification (Critical Step): Cool the remaining aqueous layer in an ice bath. Slowly add a 10% w/v aqueous citric acid solution dropwise while monitoring with a pH meter until the pH reaches exactly 4.5. Do not use HCl.
-
Isolation: Immediately extract the aqueous layer with EtOAc (3 x 40 mL). Wash the combined organic layers with minimal brine, dry over Na₂SO₄, and concentrate in vacuo at room temperature to afford the pure 2-[4-chloro-2-(hydroxymethyl)phenoxy]propanoic acid.
Mechanistic & Workflow Visualizations
Fig 1: Mechanistic divergence in byproduct formation during synthesis.
Fig 2: Optimized self-validating workflow to minimize byproduct formation.
References
- Selective Catalytic Synthesis of Unsymmetrical Ethers from the Dehydrative Etherification of Two Different Alcohols Source: ACS Catalysis - ACS Publications URL
- Chemical Reactions of Carboxylic Acids Source: CK-12 Foundation URL
- An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)
Sources
Technical Support Center: Optimizing LC-MS Methods for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting protocols, and a foundational understanding of the chromatographic principles involved in developing a robust LC-MS method for this specific analyte.
Understanding the Analyte: Critical Properties & Challenges
Before optimizing a method, it is imperative to understand the physicochemical properties of the target molecule. 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid possesses distinct structural features that dictate its behavior in a reversed-phase LC-MS system.
-
Structure: The molecule contains a carboxylic acid, a hydroxyl group (on the hydroxymethyl substituent), an ether linkage, and a chlorinated aromatic ring.
-
Acidity (pKa): The dominant functional group is the propanoic acid, which is expected to have a pKa in the range of 3-4 . This is the single most important parameter for controlling retention in reversed-phase chromatography.
-
Polarity (logP): The presence of both a carboxylic acid and a hydroxyl group makes this a highly polar molecule . Compared to its well-known analogue Mecoprop (which has a methyl group instead of hydroxymethyl), our target analyte is significantly more hydrophilic. This presents the primary challenge: achieving adequate retention on traditional C18 columns.
| Property | Value (Estimated) | Implication for LC-MS Method Development |
| Molecular Weight | 232.62 g/mol | Standard mass range for most single and triple quadrupole mass spectrometers. |
| pKa (Carboxylic Acid) | ~3-4 | Mobile phase pH must be carefully controlled to be below this value to ensure the analyte is in its neutral, more retentive form. |
| Polarity | High (Low logP) | Prone to poor retention on standard C18 columns; may require specialized column chemistry or mobile phase conditions. |
| MS Ionization | ESI Negative | The carboxylic acid group will readily deprotonate to form [M-H]⁻ ions, making Electrospray Ionization (ESI) in negative mode the preferred method for detection. |
Frequently Asked Questions (FAQs)
Q1: My analyte is eluting at or near the void volume. How can I increase its retention time?
Answer: This is the most common issue for this polar, acidic compound. The primary cause is that the analyte is ionized and/or too polar for the stationary phase. To increase retention, you must make the analyte more hydrophobic (less polar) and ensure it interacts with the stationary phase.
The most effective strategy is to control the mobile phase pH . For an acidic compound, you must suppress the ionization of the carboxylic acid group by setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa. Given an estimated pKa of 3-4, a mobile phase pH of 2.0 - 2.5 is an excellent starting point. This is typically achieved by adding an acidic modifier like formic acid or acetic acid to the mobile phase.
Q2: What is the best column choice for this compound?
Answer: A standard C18 column may not provide sufficient retention, even with pH optimization, due to the analyte's high polarity. Consider these alternatives:
-
AQ-Type / Polar-Compatible C18 Columns: These columns are designed to prevent "phase collapse" or "dewetting" when using highly aqueous mobile phases (e.g., >95% water). They often have polar-embedded or polar-endcapped groups that allow for better interaction with polar analytes.
-
T3-Type C18 Columns: These stationary phases are also designed for stability in 100% aqueous conditions and have shown excellent performance for retaining and separating polar and phosphorylated metabolites.
-
Pentafluorophenyl (PFP) Columns: PFP phases offer alternative selectivity through multiple interaction mechanisms (hydrophobic, pi-pi, dipole-dipole, ion-exchange), which can be highly effective for retaining polar aromatic compounds.
Q3: Which mobile phase additive should I use: formic acid or acetic acid?
Answer: Both are excellent choices for controlling pH in the desired range and are fully compatible with mass spectrometry.
-
Formic Acid (0.1%): Typically provides a pH of ~2.7. It is a very common and effective choice for promoting good peak shape and providing protons for positive mode ESI, though it also works well for negative mode.
-
Acetic Acid (0.1%): Provides a slightly higher pH than formic acid. Interestingly, for negative-ion ESI, some studies have shown that weak acids like acetic acid can sometimes provide a greater signal enhancement than stronger acids like formic acid at optimal concentrations.
Recommendation: Start with 0.1% formic acid. If signal intensity is a challenge in negative mode, experimenting with different concentrations of formic or acetic acid is a valid optimization step.
Q4: I'm seeing significant peak tailing. What causes this and how can I fix it?
Answer: Peak tailing for an acidic analyte is most often caused by secondary interactions between the negatively charged, ionized form of the analyte and positively charged sites on the silica backbone of the column, particularly residual silanol groups. Even if the mobile phase pH is low, a small fraction of the analyte can still be ionized, leading to this effect.
Solutions:
-
Ensure Low pH: Double-check that your mobile phase pH is sufficiently low (pH < 3) to fully neutralize the carboxylic acid.
-
Use a Modern, High-Purity Column: Modern columns made from high-purity silica have a much lower concentration of active silanol groups, significantly reducing tailing.
-
Check for Column Contamination: If the peak shape has degraded over time, the column may be contaminated. Flush the column according to the manufacturer's instructions.
-
Increase Buffer/Additive Concentration: Insufficient buffer capacity can lead to distorted peaks. Ensure you are using an adequate concentration of your acid modifier (e.g., 0.1%).
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Increasing Retention Time
This workflow provides a step-by-step process for moving your analyte away from the solvent front.
Caption: Workflow for troubleshooting poor retention of polar acidic compounds.
Guide 2: Optimizing Mass Spectrometer Response (ESI Negative)
For 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, ESI in negative mode to detect the [M-H]⁻ ion is the logical choice.
| Parameter | Starting Point | Optimization Rationale & Key Considerations |
| Ionization Mode | ESI Negative | The carboxylic acid readily loses a proton to form a negative ion. |
| Capillary Voltage | 2.5 - 3.5 kV | Adjust in small increments (0.2 kV) while infusing a standard solution to maximize signal intensity. |
| Drying Gas Temp. | 300 - 350 °C | Increase temperature to improve desolvation. For thermally labile compounds, this might need to be reduced, but this analyte should be stable. |
| Drying Gas Flow | 8 - 12 L/min | Higher flow rates aid in desolvation, which is crucial for higher aqueous mobile phase compositions. |
| Nebulizer Pressure | 35 - 50 psi | Higher pressure creates a finer spray, aiding droplet evaporation. Optimize based on your system's flow rate. |
| Mobile Phase Modifier | 0.1% Formic Acid | While counterintuitive for negative mode, weak acids can still improve chromatography and, in some cases, enhance negative ion signal by affecting the droplet evaporation process. If sensitivity is low, consider testing 0.1% acetic acid or 5 mM ammonium acetate. |
Experimental Protocols
Protocol 1: Initial Screening Gradient for Method Development
This protocol is designed as a starting point to assess analyte retention and peak shape.
-
Analyte Preparation:
-
Prepare a 1 µg/mL stock solution of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid in 50:50 Methanol:Water.
-
Dilute this stock in the initial mobile phase composition (98:2 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 100 ng/mL.
-
-
LC System & Column:
-
Column: Polar-embedded C18 or "AQ-type" C18 (e.g., Waters Acquity UPLC BEH C18, Agilent Zorbax SB-AQ), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Flow Rate: 0.4 mL/min.
-
-
LC Gradient Profile:
| Time (min) | Flow (mL/min) | %A | %B | Curve |
| 0.00 | 0.4 | 98.0 | 2.0 | Initial |
| 0.50 | 0.4 | 98.0 | 2.0 | 6 |
| 5.00 | 0.4 | 5.0 | 95.0 | 6 |
| 6.00 | 0.4 | 5.0 | 95.0 | 6 |
| 6.10 | 0.4 | 98.0 | 2.0 | 6 |
| 8.00 | 0.4 | 98.0 | 2.0 | 6 |
-
MS Detector Settings (ESI Negative):
-
Use the settings from the "Optimizing Mass Spectrometer Response" table as a starting point.
-
Monitor for the [M-H]⁻ ion: m/z 231.02.
-
Protocol 2: Column Flushing and Reconditioning
If performance degrades (e.g., high backpressure, poor peak shape), a contaminated column is a likely cause.
Caption: A generic reversed-phase column flushing workflow.
References
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). alwsci.
- Troubleshooting Peak Shape Problems in HPLC.
- How to Increase Retention. GL Sciences.
- Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. Benchchem.
- Better ionization with pH optimiz
- 10 Tips for Electrospray Ionis
- Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. American Society for Mass Spectrometry.
- Back to Basics: The Role of pH in Retention and Selectivity. (2026).
- Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations.
- Troubleshooting Basics, Part 4: Peak Shape Problems. (2020).
- A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. (2026). bioRxiv.
- LC-MS/MS method development for acidic compounds in plasma. (2007).
- The use of Mobile Phase pH as a Method Development Tool. (2020).
- A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. (2026). bioRxiv.
- How does an acid pH affect reversed-phase chromatography separ
- Optimizing the Agilent Multimode Source. Agilent.
- BA Method Development: Polar Compounds. (2023). BioPharma Services.
Technical Support Center: A Researcher's Guide to Preventing Thermal Degradation of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this molecule into their experimental workflows. Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to maintain the chemical integrity of your compound, particularly when thermal stress is a factor.
The inherent structure of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, which combines a phenoxypropanoic acid moiety with a reactive hydroxymethyl group and a chlorinated aromatic ring, presents specific stability challenges. Understanding and mitigating these challenges is critical for ensuring reproducible results and the success of your research.
Section 1: Understanding the Thermal Stability Profile (FAQs)
This section addresses the fundamental stability concerns associated with 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid.
Q1: What are the primary suspected pathways of thermal degradation for this molecule?
A1: Based on its functional groups, 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is susceptible to several degradation pathways under thermal stress. The primary mechanisms of concern are:
-
Decarboxylation: The propanoic acid side chain may lose a molecule of carbon dioxide (CO₂). This is a well-documented degradation route for aromatic carboxylic acids at elevated temperatures.[1][2][3]
-
Oxidation: The benzylic hydroxymethyl group (-CH₂OH) is susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of an aldehyde and subsequently a carboxylic acid functionality at that position. The electron-rich aromatic ring itself can also be a target for oxidation.
-
Dehydration: The hydroxymethyl group can undergo intermolecular or intramolecular dehydration, potentially leading to the formation of ethers or polymeric impurities, especially under acidic conditions.
-
Decomposition with HCl Release: Upon strong heating, chlorinated aromatic compounds can decompose and release toxic fumes, including hydrogen chloride (HCl).[4]
Q2: At what temperatures should I become concerned about degradation?
As a precautionary principle, we advise exercising caution when heating this compound above 80-100°C for prolonged periods, especially in solution and in the presence of air. Empirical testing using Thermogravimetric Analysis (TGA) is the most reliable way to determine the precise onset temperature of degradation for your specific sample.
Section 2: Troubleshooting Guide: Identifying and Resolving Degradation Issues
This guide provides a structured approach to troubleshooting common problems encountered during experiments.
Issue 1: Unexpected Drop in Purity or Yield During a Heated Reaction
-
Probable Cause: Thermal degradation is the most likely culprit, driven by excessive temperature, prolonged heating, or incompatible reaction conditions.
-
Troubleshooting Steps:
-
Confirm Degradation Analytically: Before optimizing, confirm that the new impurities are indeed degradation products. Utilize a stability-indicating HPLC method (see Protocol 1) to separate the parent compound from its byproducts. LC-MS can be invaluable for identifying the mass of the impurities to infer their structure (e.g., a mass loss of 44 Da suggests decarboxylation).[5][6]
-
Optimize Reaction Temperature: Conduct a temperature scouting study. Run the reaction at several lower temperatures (e.g., in 10°C increments) to find the minimum temperature required for the desired conversion rate.
-
Minimize Heating Duration: Monitor the reaction progress closely using an appropriate technique (TLC, HPLC, UPLC). Quench the reaction as soon as it reaches completion to avoid unnecessary thermal stress on the product.
-
Implement an Inert Atmosphere: The presence of oxygen can catalyze degradation.[7] Purge the reaction vessel with an inert gas like argon or nitrogen and maintain a positive pressure throughout the heating process (see Protocol 3). This is crucial for preventing oxidation of the hydroxymethyl group.
-
Evaluate Solvent Effects: Ensure your solvent is high-purity and free of peroxides or other reactive impurities. The choice of solvent can also influence degradation kinetics. Consider less polar, aprotic solvents if applicable.
-
Issue 2: Discoloration (e.g., Yellowing or Browning) of the Solid or Solution Upon Heating
-
Probable Cause: Discoloration is a classic indicator of oxidative degradation and the formation of highly conjugated, colored impurities.
-
Troubleshooting Steps:
-
Strict Oxygen Exclusion: This is the most critical step. Ensure your inert atmosphere technique is robust. Use de-gassed solvents for the reaction.
-
Consider an Antioxidant (for non-aqueous systems): For applications where it will not interfere with downstream processes (e.g., in a polymer matrix or formulation), the addition of a hindered phenolic antioxidant can dramatically improve thermal-oxidative stability.[8][9]
-
| Antioxidant Type | Example | Typical Concentration | Mechanism |
| Hindered Phenol | Irganox® 1010, BHT | 0.05 - 0.5% (w/w) | Radical scavenger, prevents auto-oxidation chain reactions.[7] |
| Thioester | Distearyl thiodipropionate (DSTDP) | 0.1 - 1.0% (w/w) | Peroxide decomposer, often used synergistically with hindered phenols.[9] |
Section 3: Proactive Strategies and Best Practices
Q3: How should I properly store this compound to ensure long-term stability?
A3: To maximize shelf-life and prevent gradual degradation, store the compound under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended.[10]
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas (argon or nitrogen) before sealing.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.
Q4: What are the best practices for setting up a reaction to minimize thermal degradation?
A4: A proactive and systematic workflow is the best defense against thermal degradation.
Section 4: Key Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
-
Methodology:
-
Initial Screening: Start with a standard reversed-phase C18 column.
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities. A good starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Forced Degradation Study: To validate the method, subject small samples of the compound to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 4-8 hours.
-
Basic: 0.1 M NaOH at 60°C for 4-8 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 105°C for 24 hours.
-
-
Analysis: Inject all stressed samples into the HPLC. The method is considered "stability-indicating" if the parent peak is resolved from all degradation peaks with a resolution of >1.5.[6]
-
| Parameter | Example Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp | 30°C |
Protocol 2: Procedure for Evaluating Thermal Stability using TGA
-
Objective: To determine the onset temperature of thermal decomposition.
-
Methodology:
-
Sample Preparation: Place 5-10 mg of the finely ground compound into a TGA pan (aluminum or platinum).
-
Instrument Setup:
-
Atmosphere: Run the experiment under both an inert atmosphere (Nitrogen) and an oxidative atmosphere (Air) to differentiate between thermal and thermo-oxidative degradation.
-
Temperature Program: Heat the sample from room temperature to a suitable upper limit (e.g., 500°C) at a constant ramp rate (e.g., 10°C/min).
-
-
Data Analysis: The onset temperature is typically defined as the temperature at which a 5% weight loss is observed.[11] This provides a clear upper limit for the thermal stability of the compound.
-
Protocol 3: Best Practices for Setting Up a Reaction Under an Inert Atmosphere
-
Objective: To exclude atmospheric oxygen and moisture from a reaction.
-
Methodology:
-
Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed water.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with condenser) while it is still hot and immediately place it under a positive pressure of inert gas (argon or nitrogen) using a manifold or balloon.
-
Purging: Perform 3-5 cycles of evacuating the vessel with a vacuum pump and backfilling with the inert gas to remove all residual air.
-
Reagent Addition: Add liquid reagents that have been de-gassed using a gas-tight syringe through a rubber septum. Add solid reagents under a strong counter-flow of inert gas.
-
Execution: Maintain a slight positive pressure of the inert gas throughout the entire reaction, including the cooling phase.
-
References
-
ResearchGate. Hydrothermal stability of aromatic carboxylic acids. [Link]
-
Investigation of Thermal Properties of Carboxylates with Various Structures. pubs.acs.org. [Link]
-
MDPI. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. [Link]
-
PMC. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. [Link]
-
MDPI. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. [Link]
-
env.go.jp. III Analytical Methods. [Link]
-
OSTI.GOV. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. [Link]
-
Preprints.org. Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic and Hydroxybiphenylcarboxylic Acids. [Link]
-
ATSDR. Analytical Methods for Pyrethrins and Pyrethroids. [Link]
-
PubChem. 3-Phenoxypropionic acid. [Link]
-
Cole-Parmer. Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. [Link]
-
NIST WebBook. Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, methyl ester. [Link]
-
PubMed. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]
-
Analyst (RSC Publishing). The determination of α-(4-chloro-2-methylphenoxy)propionic acid in chloromethylphenoxypropionic acids by gas-liquid chromatography with an internal standard. [Link]
-
PubMed. Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors. [Link]
-
Organic Syntheses. β-(o-CARBOXYPHENYL)PROPIONIC ACID. [Link]
-
PubMed. Stability-indicating high-performance liquid chromatographic assay and analysis of decomposition products of 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid. [Link]
-
Penn State Research Database. Increasing Polypropylene High Temperature Stability by Blending Polypropylene-Bonded Hindered Phenol Antioxidant. [Link]
-
MDPI. The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants. [Link]
-
PMC. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. [Link]
-
ResearchGate. High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 1: Optimization and efficacy via nondust blends. [Link]
- Google Patents. Method for selectively removing phenol hydroxymethyl protection.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV [osti.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 3-Phenoxypropionic acid | C9H10O3 | CID 81596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stability-indicating high-performance liquid chromatographic assay and analysis of decomposition products of 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants | MDPI [mdpi.com]
- 8. pure.psu.edu [pure.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic and Hydroxybiphenylcarboxylic Acids[v1] | Preprints.org [preprints.org]
Technical Support Center: Crystallization of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the crystallization of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. This molecule possesses multiple functional groups—a carboxylic acid, a hydroxyl group, an ether linkage, and a chlorinated aromatic ring—that can lead to complex solubility behavior and crystallization challenges. This document provides a structured, question-and-answer approach to troubleshoot common issues, grounded in the principles of physical organic chemistry and crystallization science.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What is causing this, and how can I resolve it?
A1: "Oiling out" is a common issue where the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that specific solvent environment, or when the level of supersaturation is too high, causing precipitation to occur faster than the ordered arrangement of molecules into a crystal lattice.[1][2]
Underlying Causes & Recommended Solutions:
-
Excessive Supersaturation/Rapid Cooling: High supersaturation is the driving force for crystallization, but if it's too high, nucleation can dominate growth, leading to rapid, disordered precipitation or oiling.[3][4]
-
Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound is highly soluble even at lower temperatures, leading to a very high concentration before it finally crashes out.[6]
-
Solution: Conduct a solvent screening. The ideal solvent will dissolve the compound when hot but have limited solubility when cold.[7] For a molecule with hydrogen bond donors (-OH, -COOH) and acceptors (-O-), a range of protic and aprotic solvents should be tested. If a single solvent is not effective, a solvent/anti-solvent system is a powerful alternative.[8][9]
-
-
Presence of Impurities: Impurities can interfere with the formation of a stable crystal lattice, acting as "growth modifiers" that can inhibit crystallization altogether or lead to undesirable morphologies.[10][11][12] Structurally similar impurities are particularly problematic as they can be incorporated into the crystal lattice.[13][14]
-
Solution: Purify the crude material before the final crystallization step. Techniques such as flash column chromatography or a preliminary precipitation can remove critical impurities. Washing the final crystalline product effectively is also crucial to remove adhering mother liquor which contains concentrated impurities.[12][13]
-
Troubleshooting Workflow: Oiling Out
Below is a systematic workflow to address the issue of a compound oiling out during crystallization.
Caption: Decision workflow for troubleshooting oiling out.
Q2: No crystals are forming at all, even after cooling for an extended period. What are the next steps?
A2: The failure of crystals to form indicates that the solution has not reached a sufficient level of supersaturation, or that the energy barrier for nucleation has not been overcome.[1]
Troubleshooting Strategies:
-
Insufficient Supersaturation: The most common reason for no crystallization is using too much solvent.[2]
-
High Nucleation Energy Barrier: Sometimes, a supersaturated solution can be stable (metastable) and requires an energy input to initiate nucleation.
-
Solution A - Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[15] The microscopic imperfections on the glass provide a surface for nucleation.
-
Solution B - Seeding: Introduce a "seed crystal"—a tiny crystal of the pure compound—into the cooled solution.[15] This provides a perfect template for further crystal growth, bypassing the initial nucleation step. If you don't have a seed crystal, dip a glass rod into the solution, remove it, let the solvent evaporate to leave a solid film, and then re-introduce the rod into the solution.[15]
-
-
Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Use an anti-solvent. An anti-solvent is a solvent in which your compound is insoluble but which is miscible with your primary solvent.[8] Add the anti-solvent dropwise to the solution at room temperature until slight turbidity (cloudiness) appears, then add a drop or two of the primary solvent to redissolve it. Allow the system to slowly re-equilibrate or cool. This technique is known as anti-solvent crystallization.[16][17][18]
-
Q3: My crystallization yields very fine needles or a powder. How can I obtain larger, more defined crystals?
A3: The formation of small or needle-like crystals is typically a result of very rapid nucleation relative to the rate of crystal growth.[3] When many nuclei form at once, they compete for the available solute, and none have the opportunity to grow large.[1]
Methods to Improve Crystal Size and Morphology:
-
Control Supersaturation: The level of supersaturation is the most critical parameter. High supersaturation favors nucleation, while low supersaturation favors growth.[3][4]
-
Solution: Decrease the rate of supersaturation generation.
-
For Anti-Solvent Crystallization: Slow down the addition rate of the anti-solvent and ensure excellent mixing to avoid areas of high local supersaturation.[8]
-
-
Reduce Solute Concentration: Starting with a more dilute solution (i.e., using slightly more of the minimum hot solvent required) will slow down the entire process.[15] While this may slightly reduce the overall yield, it often dramatically improves crystal quality.
-
Solvent Selection: The solvent can influence crystal habit.
Q4: I suspect polymorphism is affecting the consistency of my results. How can I identify and control it?
A4: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[20][21][22] These different forms can have distinct physical properties, including solubility, melting point, and stability, which is critically important in pharmaceutical development.[20] The presence of functional groups capable of forming different hydrogen bonding networks makes 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid a candidate for exhibiting polymorphism.
Identifying and Controlling Polymorphism:
-
Identification: If you observe different crystal habits (e.g., needles one day, plates the next) or variations in melting points from batches prepared under seemingly identical conditions, you may be isolating different polymorphs. Characterization techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy are essential for identifying and distinguishing polymorphs.
-
Control through Solvent Choice: The solvent system can have a profound impact on which polymorph crystallizes. A systematic screen of different solvents (e.g., protic, aprotic, polar, non-polar) is the first step in controlling the polymorphic outcome.[23]
-
Control through Supersaturation and Temperature: The rate at which supersaturation is achieved and the temperature of crystallization can determine whether a thermodynamically stable or a metastable polymorph is formed.[4]
Experimental Protocols
Protocol 1: Systematic Solvent & Anti-Solvent Screening
This protocol provides a structured method for identifying a suitable crystallization solvent or solvent system.
Materials:
-
Crude 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
-
Test tubes or small vials (e.g., 4 mL)
-
Heating block and/or water bath
-
A selection of solvents (see table below for suggestions)
-
Stirring rods or flea bars
Procedure:
-
Place approximately 20-30 mg of your crude compound into each of several labeled test tubes.
-
To each tube, add a candidate solvent dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.[7]
-
If the compound is insoluble at room temperature, place the tube in a heating block and slowly increase the temperature towards the solvent's boiling point. Continue adding solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Remove the tube from the heat and allow it to cool slowly to room temperature.
-
After 1-2 hours, place the tube in an ice-water bath (0-4 °C) for another hour.
-
Observe the results. An ideal solvent is one in which the compound is sparingly soluble at room temperature, fully soluble at high temperature, and forms a significant amount of crystalline precipitate upon cooling.[7]
-
For Anti-Solvent Screening: If the compound is highly soluble in a "good" solvent (e.g., Methanol, Acetone), dissolve ~50 mg in a minimal amount of this solvent. Then, slowly add a miscible "poor" solvent (an anti-solvent, e.g., Water, Heptane) dropwise until persistent cloudiness is observed. This indicates a promising pair.
Table 1: Suggested Solvents for Screening
| Solvent Class | Example Solvents | Rationale for Use |
|---|---|---|
| Alcohols | Methanol, Ethanol, Isopropanol | Protic; good H-bond donors/acceptors. |
| Ketones | Acetone, Methyl Ethyl Ketone | Aprotic polar; H-bond acceptors. |
| Esters | Ethyl Acetate | Aprotic, moderately polar. |
| Ethers | Tetrahydrofuran (THF), 2-MeTHF | Aprotic polar; H-bond acceptors. |
| Aromatics | Toluene | Non-polar; may interact with the phenyl ring. |
| Water | Deionized Water | Highly polar, protic. Can be a good anti-solvent. |
| Alkanes | Heptane, Hexane | Non-polar. Almost always used as anti-solvents. |
Protocol 2: Optimizing the Cooling Profile
This procedure is for when you have identified a suitable solvent but want to improve crystal size and quality.
Procedure:
-
Dissolve the compound in the minimum amount of the chosen hot solvent in an appropriately sized flask.
-
Ensure the solution is free of any particulate matter by hot filtration if necessary.
-
Place the flask in a large, insulated container (e.g., a large beaker filled with hot water or a Dewar flask). This will slow the rate of cooling significantly.
-
Allow the solution to cool undisturbed to room temperature over several hours. Disturbances or vibrations can induce rapid nucleation.[1]
-
Once the solution has reached room temperature and crystals have formed, the flask can be moved to a refrigerator (4 °C) and then an ice bath (0 °C) to maximize the yield. This step-wise cooling is less likely to crash out impurities than immediate deep cooling.[1]
Fundamental Concepts: Supersaturation, Nucleation, and Growth
A successful crystallization is a balancing act between three key phenomena: supersaturation, nucleation, and growth.
Caption: Relationship between supersaturation and crystallization outcome.
-
Nucleation: This is the birth of a new crystal. Molecules in solution come together to form a tiny, stable nucleus. This process has a high energy barrier and is favored by high levels of supersaturation.[4]
-
Growth: This is the addition of more solute molecules onto the surface of an existing crystal nucleus, causing it to increase in size. This process is favored at lower levels of supersaturation, where there is enough driving force for molecules to deposit but not enough to initiate widespread new nucleation.[3]
The key to good crystallization is to create supersaturation slowly, allowing the few nuclei that form to grow large before a massive number of new nuclei can form.[3]
References
-
Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. Available from: [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Organic Process Research & Development. Available from: [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. Available from: [Link]
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Available from: [Link]
-
Novel, Calibration-Free Strategies for Supersaturation Control in Antisolvent Crystallization Processes. (2013). ACS Publications. Available from: [Link]
-
Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm. Available from: [Link]
-
The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press. Available from: [Link]
-
Facile supersaturation control strategies for regulating nucleation and crystal growth in membrane crystallisation. (2025). CERES. Available from: [Link]
-
Impact of Impurities on Nickel Sulfate Crystallization and Strategies for Removal: Advancing Toward Battery-Grade Nickel Sulfate Production. (2025). ACS Publications. Available from: [Link]
-
Using AntiSolvent for Crystallization. Mettler Toledo. Available from: [Link]
-
Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. Available from: [Link]
-
Cooling/Freezing Crystallization. Myande. Available from: [Link]
-
Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. (2017). MDPI. Available from: [Link]
-
CC Technology – How it works. Cool Separations. Available from: [Link]
-
Cooling Crystallization. EVATHERM. Available from: [Link]
-
Guide for crystallization. Available from: [Link]
-
Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). ResearchGate. Available from: [Link]
- Method including antisolvent crystallization process. Google Patents.
-
Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. (2023). PMC. Available from: [Link]
-
Problems with Recrystallisations. University of York. Available from: [Link]
-
SOP: CRYSTALLIZATION. Available from: [Link]
-
Polymorphism within the fenamate family: the consequences of chloro-methyl replacement. (2016). University of Southampton. Available from: [Link]
- Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. Google Patents.
-
Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014). Symbiosis Online Publishing. Available from: [Link]
-
Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. (2025). MDPI. Available from: [Link]
-
Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (2008). ResearchGate. Available from: [Link]
-
Polymorphism. digicollections.net. Available from: [Link]
-
2-(4-Hy-droxy-phen-oxy)propanoic acid. (2010). PubMed. Available from: [Link]
Sources
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- 5. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
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- 7. science.uct.ac.za [science.uct.ac.za]
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- 10. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
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- 12. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
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- 23. Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid [mdpi.com]
purification techniques for crude 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
Welcome to the Process Chemistry Technical Support Center. This hub is designed for researchers and drug development professionals tasked with isolating and purifying 2-[4-chloro-2-(hydroxymethyl)phenoxy]propanoic acid from complex reaction mixtures.
Because this molecule contains a delicate balance of functional groups—an acidic carboxylate, a hydrogen-bonding hydroxymethyl group, and a lipophilic halogenated aromatic ring—standard generic workups often lead to poor yields or degraded products. This guide provides field-proven troubleshooting logic, chemoselective separation strategies, and self-validating protocols to ensure high-purity isolation.
Section 1: Mechanistic Workflow & Separation Logic
The purification of phenoxypropanoic acid derivatives relies heavily on exploiting the distinct pKa differences between the target molecule and the unreacted starting materials . The workflow below maps the chemoselective liquid-liquid extraction required to isolate the target compound.
Figure 1. Chemoselective acid-base extraction workflow for phenoxypropanoic acids.
Section 2: Troubleshooting FAQs
Q1: My final product is heavily contaminated with the starting material, 4-chloro-2-(hydroxymethyl)phenol. How did this happen? Root Cause & Causality: You likely used a strong base, such as sodium hydroxide (NaOH), during the extraction phase. The phenolic starting material has a pKa of ~9.5. NaOH is strong enough to deprotonate both your target carboxylic acid (pKa ~3.5) and the phenol, drawing both into the aqueous phase . Solution: Switch to a milder base like saturated aqueous sodium bicarbonate (NaHCO 3 ). The bicarbonate ion (conjugate acid pKa ~6.4) is sufficiently basic to deprotonate the propanoic acid moiety but completely inactive against the phenol. This ensures the phenol remains neutral and is successfully purged into the organic waste layer.
Q2: I am observing a neutral, highly lipophilic impurity in my HPLC chromatogram. What is it, and how do I clear it? Root Cause & Causality: This is typically a bis-alkylated byproduct. The hydroxymethyl (-CH 2 OH) group on the aromatic ring is a competitive nucleophile. If the reaction was run with excess 2-halopropanoic acid, the aliphatic alcohol can undergo etherification. Solution: Because this byproduct lacks a free carboxylic acid, it remains completely neutral across all pH ranges. Ensure you perform thorough organic washes (using ethyl acetate) of the basic aqueous phase (pH 8) before acidification. The bis-alkylated impurity will partition exclusively into these organic washes .
Q3: After acidifying the aqueous layer, my product "oiled out" instead of precipitating as a crystalline solid. How do I recover it? Root Cause & Causality: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the solvent mixture, or when trace organic solvents (like EtOAc) are trapped in the aqueous matrix, acting as an anti-solvent that forms a coacervate. Solution: Do not attempt to filter an oil. Instead, extract the milky aqueous emulsion with a fresh organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Recrystallize the resulting crude residue from a biphasic system like toluene/heptane to force proper crystal nucleation.
Q4: How do I prevent the hydroxymethyl group from reacting with the carboxylic acid during purification? Root Cause & Causality: 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid contains both a carboxylic acid and a primary benzylic alcohol. Under strongly acidic conditions (pH < 1) and elevated temperatures, acid-catalyzed intermolecular esterification can occur, forming unwanted oligomers. Solution: When acidifying the aqueous layer to precipitate the product, use 2M HCl dropwise at 0–5 °C (ice bath). Avoid concentrated mineral acids and never heat the acidic solution.
Section 3: Physicochemical Partitioning Data
Understanding the ionization states of your mixture components is critical for predicting phase behavior. Use this matrix to guide your solvent and pH selections.
| Compound | Key Functional Group | Approx. pKa | Solubility (Aqueous pH 2) | Solubility (Aqueous pH 8) | Organic Solubility (EtOAc) |
| Target: 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid | Carboxylic Acid | ~3.5 | Insoluble | Soluble (as Na + salt) | High |
| Starting Material: 4-chloro-2-(hydroxymethyl)phenol | Phenol | ~9.5 | Insoluble | Insoluble | High |
| Reagent: 2-Bromopropanoic acid | Carboxylic Acid | ~2.9 | Soluble | Soluble | High |
| Byproduct: Bis-alkylated impurity | Ether / Ester | N/A | Insoluble | Insoluble | High |
Section 4: Self-Validating Standard Operating Protocol (SOP)
This protocol utilizes liquid-liquid extraction principles standard for phenoxyacetic and phenoxypropanoic acid herbicides .
Phase 1: Dissolution and Salt Removal
-
Suspend the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Wash the organic layer with an equal volume of deionized water to remove inorganic salts (e.g., K 2 CO 3 , NaCl).
-
Self-Validation Check: The aqueous wash should be pH neutral to slightly basic. Discard the aqueous layer.
Phase 2: Chemoselective Deprotonation
-
Add saturated aqueous sodium bicarbonate (NaHCO 3 , pH ~8) to the EtOAc layer (1:1 v/v).
-
Agitate vigorously in a separatory funnel. Crucial: Vent the funnel frequently to release generated CO 2 gas.
-
Allow the layers to separate. The target compound is now in the lower aqueous layer as a water-soluble sodium salt. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Self-Validation Check: Perform a Thin Layer Chromatography (TLC) spot test on the remaining EtOAc layer. It should show the presence of the phenol starting material and neutral byproducts, but the baseline (where the target acid would sit) should be clear.
Phase 3: Impurity Purge
-
Wash the collected basic aqueous layer with a fresh portion of EtOAc (0.5x volume) to back-extract any residual neutral or phenolic impurities.
-
Discard this EtOAc wash into the organic waste.
Phase 4: Controlled Precipitation
-
Cool the aqueous layer in an ice bath to 0–5 °C.
-
Slowly add 2M Hydrochloric Acid (HCl) dropwise while stirring continuously.
-
Self-Validation Check: Monitor the pH with indicator paper. Stop adding acid when the pH reaches strictly between 1.5 and 2.0 . If the pH remains >3, the precipitation will be incomplete, drastically lowering your yield.
-
A white to off-white precipitate of the target compound will form.
Phase 5: Isolation and Recrystallization
-
Isolate the solid via vacuum filtration. Wash the filter cake with ice-cold deionized water to remove residual haloacids (e.g., 2-bromopropanoic acid, which remains highly water-soluble).
-
Dry the solid under vacuum.
-
Recrystallize from a minimal amount of hot toluene, adding heptane dropwise until turbidity appears, then cool to room temperature to yield high-purity crystals.
Section 5: References
Technical Support Center: Enhancing Formulation Stability of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
A Senior Application Scientist's Guide for Researchers and Formulation Professionals
Welcome to the technical support center for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid (referred to herein as 'the API'). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formulation and stability of this molecule.
Disclaimer: 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is a model compound. The following guidance is based on established principles of formulation science, drawing from the known behaviors of its key functional groups: a carboxylic acid, a substituted phenolic ring, an ether linkage, and a primary alcohol. All recommendations should be verified through systematic experimental studies.
The inherent structure of the API presents several potential stability challenges that must be addressed to develop a robust and effective drug product. This guide is structured to help you anticipate, diagnose, and solve these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the early stages of formulation development.
Q1: My API is precipitating out of my aqueous solution. What is the likely cause?
A1: The most common cause of precipitation is pH-dependent solubility, a characteristic feature of the carboxylic acid group.[1] Many carboxylic acid drugs are weak acids and exhibit higher solubility at a pH above their dissociation constant (pKa), where they exist in the more soluble ionized (carboxylate) form.[1][2] If the pH of your formulation drifts below the pKa, the API will convert to its less soluble, non-ionized free acid form, leading to precipitation.
Q2: I'm observing a yellow discoloration in my formulation, especially when exposed to light. What's happening?
A2: Yellowing is a classic indicator of oxidative or photolytic degradation of the phenolic ring. Phenolic compounds are susceptible to oxidation, which can be initiated by light, heat, or the presence of trace metal ions.[3][4][5] This process often forms colored quinone-type degradants. It is crucial to protect formulations containing phenolic moieties from light.[5][6]
Q3: My potency assay shows a loss of API over time, but I don't see any major new peaks on my chromatogram. What degradation pathway might I be missing?
A3: This could be due to several factors. One possibility is the formation of degradants that are not well-retained or detected by your current analytical method. Another is degradation via hydrolysis of the ether linkage, which could break the molecule into two smaller, more polar fragments that may elute in the solvent front. While ether hydrolysis is generally slow, it can be catalyzed by extreme pH conditions.[7] It is essential to perform forced degradation studies to identify all potential degradation products and ensure your analytical method is stability-indicating.[8][9]
Q4: Can I use common excipients like lactose and microcrystalline cellulose in my solid dosage form?
A4: While common, these excipients must be carefully evaluated for compatibility.[2][10] The carboxylic acid group on your API can interact with basic impurities or functional groups in excipients. Furthermore, some excipients contain moisture, which can facilitate hydrolytic degradation.[10][11] Always conduct thorough drug-excipient compatibility studies under accelerated conditions (e.g., elevated temperature and humidity) to screen for potential interactions.[12]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, structured approaches to solving specific stability problems.
Guide 1: Managing pH-Dependent Instability and Solubility
Problem: You observe API precipitation, loss of potency, or an increase in acid-catalyzed degradation products in your liquid formulation.
Root Cause Analysis: The carboxylic acid moiety makes the API's properties highly sensitive to pH. At low pH (acidic conditions), the API is protonated and less soluble, but potentially more susceptible to certain degradation pathways. At high pH (basic conditions), it is deprotonated, more soluble, but may be vulnerable to base-catalyzed hydrolysis or oxidation.[1] Finding the optimal pH is a critical balance between solubility and stability.[13]
Caption: Workflow for pH optimization.
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 10 (e.g., at intervals of 1 pH unit).[13][14]
-
Prepare Samples: Accurately weigh and dissolve the API in each buffered solution to a known concentration.
-
Incubate: Store samples under accelerated temperature conditions (e.g., 50°C or 60°C) to promote degradation.[6] Include a control sample stored at 4°C.
-
Analyze: At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot from each sample. Analyze for remaining API and the formation of degradants using a validated, stability-indicating HPLC method.
-
Analyze Data: Plot the logarithm of the remaining API concentration versus time for each pH value to determine the degradation rate constant (k). A subsequent plot of log(k) versus pH will reveal the pH of maximum stability.
Data Summary Table: Expected pH Impact on API Stability
| pH Range | Expected Solubility | Potential Degradation Pathways | Recommended Action |
| < 3 | Low (Precipitation risk) | Acid-catalyzed hydrolysis of the ether linkage. | Avoid unless stability is exceptionally high. |
| 3 - 6 | Moderate to High | Optimal range for many carboxylic acids.[15] | Investigate thoroughly for the point of maximum stability. |
| > 7 | High | Base-catalyzed hydrolysis (saponification).[16][17] Oxidation of the phenolate ion. | Use with caution; may require antioxidants and inert atmosphere. |
Guide 2: Troubleshooting Oxidative and Photolytic Degradation
Problem: Your formulation develops a yellow or brown color, and you detect new impurity peaks in your chromatogram, particularly in samples exposed to light or air.
Root Cause Analysis: The substituted phenol ring is susceptible to oxidation.[18] This process can be initiated by exposure to UV or visible light (photolysis) or catalyzed by trace metal ions.[6] The hydroxymethyl group is also a potential site for oxidation. The result is a loss of potency and the formation of potentially harmful degradants.
Caption: Logic diagram for troubleshooting color formation.
This protocol is a standard industry practice for assessing light sensitivity.[19][20][21]
-
Sample Preparation: Prepare samples of the API in the formulation. For comparison, also prepare samples of the API alone and the placebo formulation.
-
Exposure:
-
Place one set of samples in a validated photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[22]
-
A second set of samples (dark controls) should be wrapped completely in aluminum foil to protect them from light and stored under the same temperature conditions.[20]
-
-
Analysis: After exposure, analyze all samples (light-exposed and dark controls) for appearance, color, clarity, pH, potency, and degradant profile.
-
Interpretation: A significant increase in degradation or change in appearance in the light-exposed sample compared to the dark control confirms photolability.
Mitigation Strategies for Oxidative and Photolytic Degradation
| Strategy | Mechanism of Action | Examples |
| Primary Packaging | Physically blocks UV and/or visible light from reaching the formulation. | Amber glass vials, opaque blister packs, UV-protective overwraps. |
| Antioxidants | Preferentially react with free radicals to terminate oxidative chain reactions.[23] | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Ascorbic acid, Tocopherol. |
| Chelating Agents | Bind metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative reactions.[14] | Edetate disodium (EDTA), Citric acid. |
| Inert Atmosphere | Removes oxygen from the container headspace, preventing oxidation. | Purging and blanketing with Nitrogen or Argon during manufacturing and filling.[14] |
| Encapsulation | Creates a protective barrier around the API, reducing exposure to environmental factors.[23][24][25] | Microencapsulation with polymers, complexation with cyclodextrins.[14] |
Part 3: Final Recommendations
The stability of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is a multifactorial challenge that requires a systematic, data-driven approach.
-
Prioritize Forced Degradation Studies: Before extensive formulation work, perform forced degradation studies (acid, base, oxidation, heat, light) to understand the intrinsic stability of the API.[8][26][27] This will identify the primary degradation pathways and ensure your analytical methods are fit for purpose.[8]
-
Characterize pH Profile Early: The pH-stability and pH-solubility profiles are the most critical datasets for developing a stable liquid formulation. This should be a top priority in your pre-formulation work.[28]
-
Select Excipients Rationally: Do not assume excipients are inert.[12] Perform compatibility studies with all planned excipients, paying close attention to their pH, moisture content, and potential for reactive impurities.[2][15]
-
Consider the Final Packaging: The choice of packaging is not an afterthought; it is a critical stability-enhancing component.[14] For this API, UV-protective and airtight packaging should be considered the default starting point.
By systematically addressing the vulnerabilities presented by the carboxylic acid and phenolic functionalities, you can successfully develop a stable, safe, and effective formulation.
References
- Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories.
- Photostability Testing. Sampled.
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. ATLAS.
- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
- Q1B Photostability Testing of New Drug Substances and Products. FDA.
- Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.
- Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. PMC.
- Role of API pH in Formulation Development. Pharma Specialists.
- The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR.
- Forced Degradation Testing. SGS USA.
- Forced Degradation Studies for Stability. Nelson Labs.
- Strategies to enhance pharmaceutical formulation stability. Consensus.
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata.
- Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.
- Forced degradation studies: a critical lens into pharmaceutical stability. Sharp.
- Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. AIMS Press.
- Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC.
- Assessing the Biodegradation Potential of Phenolic Compounds in Contaminated Environments. Taylor & Francis Online.
- The use of encapsulation to guarantee the stability of phenolic compounds. ResearchGate.
- Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. ResearchGate.
- Enhancing the Acidity of Polymers for Improved Stabilization of Amorphous Solid Dispersions: Protonation of Weakly Basic Compounds. ACS Publications.
- Encapsulation of phenolic compounds within nano/microemulsion systems: A review. Excipients.
- Bioavailability and Metabolic Pathway of Phenolic Compounds. IntechOpen.
- IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG. IJPSR.
- Encapsulation of Natural Polyphenolic Compounds; a Review. PMC.
- Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium. PMC.
- Excipient Compatibility Test of Generic Drug. Alfa Chemistry.
- Excipient Compatibility Testing. Alfa Chemistry.
- Principles of Drug Action 1, Spring 2005, Esters. University of the Pacific.
- Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- Hydrolysis in Pharmaceutical Formulations. ResearchGate.
- An Alternative Method of Drug-Excipient Characterization. TA Instruments.
- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC.
- pH determination as a quality standard for the elaboration of oral liquid compounding formula. PubMed.
- How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech.
- FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Gattefossé.
- Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
- Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
- Hydrolysis of Esters. Chemistry LibreTexts.
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- 15. Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. certified-laboratories.com [certified-laboratories.com]
- 20. Photostability Testing - Sampled [sampled.com]
- 21. fda.gov [fda.gov]
- 22. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 23. jocpr.com [jocpr.com]
- 24. researchgate.net [researchgate.net]
- 25. Encapsulation of Natural Polyphenolic Compounds; a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nelsonlabs.com [nelsonlabs.com]
- 27. acdlabs.com [acdlabs.com]
- 28. pH determination as a quality standard for the elaboration of oral liquid compounding formula - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming matrix effects in 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid quantification
Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. This guide is specifically engineered for researchers and drug development professionals facing quantification challenges with 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid .
Because this compound features a carboxylic acid moiety and a halogenated aromatic ring, it is highly susceptible to ion suppression in the electrospray ionization (ESI) source when analyzed in complex biological (plasma/serum) or environmental (wastewater) matrices. This guide provides field-proven, self-validating workflows to diagnose, troubleshoot, and eliminate these matrix effects.
SECTION 1: Diagnostic FAQ (Understanding the Issue)
Q: Why does the signal for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid drop by >70% when moving from neat standards to plasma extracts? A: You are experiencing severe ion suppression, a classic matrix effect in LC-MS/MS. In ESI negative mode—the optimal ionization polarity for phenoxypropanoic acids—co-eluting matrix components (such as endogenous phospholipids in plasma or humic acids in environmental water) compete with your analyte for access to the droplet surface during the desolvation process. Because the matrix components are often present in vast molar excess, they prevent your analyte from successfully transferring into the gas phase as an [M-H]⁻ ion.
Q: How can I definitively prove that this is a matrix effect and not poor extraction recovery? A: You must decouple extraction efficiency from ionization efficiency. We strongly recommend adopting the gold-standard quantitative assessment methodology established by Matuszewski et al.[1]. This involves preparing three distinct sets of samples (Set A, Set B, and Set C) to isolate the exact source of signal loss.
Figure 1: Quantitative workflow for assessing LC-MS/MS matrix effects and extraction recovery.
SECTION 2: Troubleshooting Guide
Issue 1: Protein Precipitation (PPT) yields unacceptable matrix effects (ME < 50%).
-
Causality: PPT only removes large proteins; it leaves behind high concentrations of glycerophosphocholines and lysophosphatidylcholines. These lipids elute in the exact same reversed-phase retention window as the lipophilic phenoxy ring of your analyte.
-
Solution: Abandon PPT in favor of Solid-Phase Extraction (SPE). For acidic pharmaceuticals like phenoxypropanoic acids, highly selective sample cleanup is mandatory to reduce signal suppression [2]. Transition to a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent.
Issue 2: Analyte is lost during the SPE wash steps.
-
Causality: The pKa of the carboxylic acid on 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is approximately 3.5 to 4.0. If your wash solvent is too acidic, the analyte becomes protonated (neutral), loses its ionic interaction with the anion-exchange sorbent, and washes off the column prematurely.
-
Solution: Maintain the pH of the loading and wash solutions at least 2 units above the analyte's pKa (e.g., pH 7.0). Only drop the pH during the final elution step to release the analyte.
Issue 3: Poor chromatographic retention causes the analyte to elute in the solvent front.
-
Causality: If the mobile phase pH is neutral, the analyte remains ionized (polar) and will not interact sufficiently with a standard C18 stationary phase, causing it to co-elute with early-eluting salts and highly polar matrix suppressors.
-
Solution: Use an acidic mobile phase (e.g., 0.01% Formic Acid) to keep the analyte protonated (lipophilic) during chromatography. This shifts its retention time away from the suppression zone.
SECTION 3: Experimental Protocols
Protocol A: Optimized Mixed-Mode Anion Exchange (MAX) SPE Workflow
This self-validating protocol exploits the acidic nature of the analyte to selectively wash away neutral lipids and basic interferences [3].
-
Conditioning: Pass 2.0 mL of Methanol (MeOH), followed by 2.0 mL of LC-MS grade Water through a 30 mg/1cc MAX SPE cartridge.
-
Sample Loading: Dilute 200 µL of plasma/matrix with 200 µL of 2% Ammonium Hydroxide (NH₄OH) in water (ensures pH > 7.0). Load the sample onto the cartridge at 1 mL/min. The analyte binds via both reversed-phase and anion-exchange mechanisms.
-
Wash 1 (Aqueous): Pass 2.0 mL of 5% NH₄OH in water. (Removes polar interferences and proteins).
-
Wash 2 (Organic): Pass 2.0 mL of 100% MeOH. (Critical Step: This removes neutral lipids, phospholipids, and basic compounds, which are the primary drivers of matrix effects).
-
Elution: Elute the target analyte with 2.0 mL of MeOH containing 2% Formic Acid. (The acid protonates the analyte, breaking the ionic bond with the sorbent).
-
Reconstitution: Evaporate the eluate under N₂ gas at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
Figure 2: Mixed-mode anion exchange (MAX) SPE mechanism for acidic phenoxypropanoic compounds.
SECTION 4: Data & Matrix Effect Mitigation Summary
The following tables summarize the expected analytical improvements when transitioning from generic sample preparation to the optimized MAX SPE workflow.
Table 1: Comparison of Sample Cleanup Strategies on Matrix Effect and Recovery
| Sample Preparation Method | Absolute Matrix Effect (ME%) | Extraction Recovery (RE%) | Phospholipid Removal |
| Protein Precipitation (Acetonitrile) | 35% (Severe Suppression) | 92% | Poor (<10%) |
| Standard Reversed-Phase SPE (HLB) | 68% (Moderate Suppression) | 88% | Moderate (~50%) |
| Mixed-Mode Anion Exchange (MAX) | 96% (Negligible ME) | 85% | Excellent (>98%) |
Note: An ME% of 100% indicates zero matrix effect. Values <100% indicate suppression.
Table 2: Optimized LC-MS/MS Parameters for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
| Parameter | Optimized Setting | Scientific Rationale |
| Column | Sub-2 µm C18 (e.g., 2.1 x 50 mm, 1.7 µm) | High peak capacity narrows the elution band, separating the analyte from residual matrix. |
| Mobile Phase A | Water + 0.01% Formic Acid | Low acid concentration ensures chromatographic retention without completely killing ESI(-) ionization efficiency. |
| Mobile Phase B | Acetonitrile | Provides lower background noise in negative mode compared to Methanol. |
| Ionization Mode | ESI Negative [M-H]⁻ | The carboxylic acid readily donates a proton, making negative mode 10-50x more sensitive than positive mode. |
| Internal Standard | SIL-IS (e.g., ¹³C₆-labeled analog) | A Stable Isotope-Labeled Internal Standard perfectly co-elutes and corrects for any residual matrix suppression. |
SECTION 5: References
The methodologies and mechanistic principles described in this guide are grounded in the following authoritative peer-reviewed literature:
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. 1
-
Gros, M., et al. (2006). Trace-level determination of pharmaceutical residues by LC-MS/MS in natural and treated waters. A pilot-survey study. Analytical and Bioanalytical Chemistry (ProQuest). 2
-
Zorita, S., et al. (2008). Selective determination of acidic pharmaceuticals in wastewater using molecularly imprinted solid-phase extraction. Analytica Chimica Acta (PubMed). 3
Sources
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- 2. Trace-level determination of pharmaceutical residues by LC-MS/MS in natural and treated waters. A pilot-survey study - ProQuest [proquest.com]
- 3. Selective determination of acidic pharmaceuticals in wastewater using molecularly imprinted solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve a critical challenge in quantitative analysis: baseline noise. A stable, quiet baseline is the foundation of accurate and reproducible results. This guide provides a systematic framework for identifying the root cause of baseline noise and implementing effective solutions, ensuring the integrity of your chromatographic data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding baseline disturbances.
Q1: Why is my baseline consistently drifting upwards during a gradient analysis?
An upwardly drifting baseline is often symptomatic of issues with the mobile phase, particularly the component with weaker solvent strength (typically the aqueous phase). As the gradient progresses and the concentration of the stronger organic solvent increases, contaminants that have adsorbed to the column's stationary phase or are present in the weaker solvent begin to elute, causing a gradual increase in detector signal.[1][2] Key causes include low-purity solvents, contaminated water, or the degradation of mobile phase additives like trifluoroacetic acid (TFA).[1][3]
Q2: Can my sample preparation method introduce baseline noise?
Absolutely. The sample solvent and its purity are critical. Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion and baseline issues.[4] Furthermore, inadequate sample filtration can introduce particulates that clog the column or system frits, leading to pressure fluctuations and a noisy baseline.[5] It is crucial to ensure the sample is fully dissolved and filtered through an appropriate syringe filter (e.g., 0.22 or 0.45 µm) before injection.[5]
Q3: What's the difference between periodic (cyclic) and irregular (random) baseline noise?
Characterizing the type of noise is the first and most crucial diagnostic step.
-
Periodic Noise: This type of noise is regular and uniform, often appearing as a sine wave. It is almost always mechanical and linked to components that operate cyclically, such as the HPLC pump.[6] A faulty check valve, a worn pump seal, or an air bubble in the pump head are common culprits.[6][7]
-
Irregular Noise: This noise is random and erratic. Its causes are more varied and can be chemical or electrical. Common sources include a failing detector lamp, contaminated or poorly mixed mobile phase, air bubbles in the detector cell, or temperature fluctuations.[6][8]
Part 2: Systematic Troubleshooting Workflow
A logical, step-by-step approach is the most efficient way to isolate and resolve the source of baseline noise. This workflow begins with characterizing the noise and then systematically investigating each potential source.
Initial Assessment: Characterize Your Noise
Observe the chromatogram of a blank run (injecting only mobile phase). Is the noise periodic or random? The answer will guide you down one of two primary troubleshooting paths.
Caption: Initial diagnostic workflow for HPLC baseline noise.
Troubleshooting Path A: Periodic (Cyclic) Noise
If the noise is regular and cyclical, the issue almost certainly lies within the pump or other mechanical components of the fluidic path.
Question: My baseline has a regular, repeating sine-wave pattern. What should I check first?
This pattern points directly to the pump's pistons and check valves.
Causality: The HPLC pump uses reciprocating pistons to deliver the mobile phase. If there is a leak (e.g., a worn piston seal) or a faulty check valve that allows backflow, the pressure will fluctuate with each piston stroke, translating into a periodic ripple in the detector baseline.[7]
Step-by-Step Protocol: Pump System Diagnosis
-
Isolate the Pump: To confirm the pump is the source, change the flow rate. If the frequency of the noise changes proportionally (e.g., doubling the flow rate halves the period of the wave), the pump is the cause.[7]
-
Purge the System: The simplest issue is an air bubble trapped in a pump head. Vigorously purge all solvent lines according to the manufacturer's instructions.
-
Inspect Check Valves: Faulty check valves are a very common cause of pulsation.[1][3]
-
Action: Remove the check valves and sonicate them in methanol or isopropanol for 5-10 minutes.
-
Verification: Reinstall the valves. If the noise is gone, the check valve was dirty. If the noise persists, the valve may be faulty and require replacement. Consider ceramic check valves for methods using aggressive mobile phases.[1]
-
-
Examine Pump Seals: Worn pump seals can cause leaks and pressure fluctuations.
-
Action: Perform a pressure leak test as specified by your instrument's software. Look for any visible signs of salt buildup (from buffers) or fluid around the pump head, which indicates a leak.
-
Verification: If the leak test fails or a leak is visible, replace the pump seals as part of routine preventative maintenance.
-
Troubleshooting Path B: Irregular (Random) Noise
Irregular noise can stem from a wider variety of sources, making a systematic approach essential. We will address the most likely causes first.
The quality and preparation of your mobile phase are the most frequent sources of baseline issues.[2]
Question: My baseline is erratic and has random spikes. Could it be my solvents?
Yes, this is highly probable. Impurities, dissolved gas, or improper mixing can all lead to a noisy baseline.[4][9]
Causality: Solvents of insufficient purity contain non-volatile or UV-absorbing contaminants.[10] These can accumulate on the column and leach off unpredictably, creating noise or "ghost peaks."[11][12] Dissolved air can also form bubbles as the mobile phase depressurizes upon entering the detector flow cell, causing sharp spikes in the baseline.[3][13]
| Solvent Grade | Typical Use | Impact on Baseline Noise |
| Reagent Grade | General laboratory use | Not Recommended. High level of impurities will cause significant noise and drift. |
| HPLC Grade | Isocratic & Gradient HPLC | Recommended. Low in UV-absorbing impurities and particulates, ensuring a stable baseline.[10][14] |
| Gradient Grade | High-sensitivity gradient HPLC | Highly Recommended. Tested specifically for baseline stability under gradient conditions. |
| MS Grade | LC-MS applications | Optimal. Highest purity, filtered to 0.1 µm, ensuring minimal noise for all detector types. |
Step-by-Step Protocol: Mobile Phase Preparation and System Flushing
-
Use High-Purity Solvents: Always use freshly opened, HPLC-grade or higher solvents and high-purity water (e.g., 18.2 MΩ·cm).[4][14] Avoid using solvents from bottles that have been open for an extended period.
-
Prepare Fresh Daily: Mobile phases, especially aqueous buffers, should be prepared fresh each day to prevent microbial growth and degradation.[1][3] Phosphate buffers are particularly prone to precipitation when mixed with high concentrations of organic solvent.[15]
-
Filter and Degas:
-
Action: Filter all aqueous buffers through a 0.22 µm membrane filter before use. Thoroughly degas the mobile phase using an inline degasser, helium sparging, or sonication.[3][14] An inline degasser is the most effective and common method.[16]
-
Causality: Degassing removes dissolved gases that can form bubbles in the system, particularly in the detector cell where pressure drops.[13]
-
-
Systematic Flushing: If you suspect contamination, flush the entire system.
-
Replace the column with a union.
-
Flush all lines with high-purity water to remove salts.
-
Flush with isopropanol or methanol to remove organic contaminants.
-
Verification: After flushing, run your mobile phase through the system (without the column) and monitor the baseline. If it is stable, the contamination was in the system lines. If noise persists, the mobile phase itself or the detector may be the issue.
-
If the mobile phase and pump have been ruled out, the detector is the next logical component to investigate.
Question: I've confirmed my pump is stable and my mobile phase is clean, but the baseline is still randomly noisy. What's next?
This points towards the detector, most likely the lamp or the flow cell.
Causality: A detector lamp nearing the end of its life can have an unstable energy output, resulting in random baseline noise.[17][18] Contamination or an air bubble trapped inside the flow cell can also scatter light, leading to erratic signals.[14][19]
Caption: Diagnostic test to isolate detector noise.
Step-by-Step Protocol: Detector Diagnosis
-
Isolate the Detector: A powerful diagnostic is to stop the pump flow. If the random noise continues even with no flow, the problem is almost certainly with the detector lamp or electronics.[6] If the noise stops, the issue is related to the mobile phase, column, or a minor pump issue not causing periodic noise.
-
Check Lamp Performance:
-
Action: Check the lamp energy or intensity through your instrument's diagnostic software. Compare the value to the manufacturer's specification for a new lamp.
-
Verification: If the lamp energy is low or has been in use beyond its recommended lifetime (typically ~2000 hours), replace it.
-
-
Clean the Flow Cell:
-
Action: Flush the flow cell with a series of solvents. A common sequence is water, followed by methanol, then isopropanol. For stubborn contamination, flushing with a mild acid like 1N Nitric Acid (never HCl) may be necessary, but always consult your detector manual first.[14]
-
Verification: After cleaning, reconnect the flow cell and monitor the baseline. A significant improvement indicates the cell was dirty.
-
Finally, consider the column and injector as potential sources of noise.
Question: The noise appears only after I inject my sample. What does this mean?
This strongly suggests an issue with the column, the injector, or an interaction between your sample and the system.
Causality: A contaminated column can bleed impurities that create a noisy or drifting baseline.[11] This is especially common if strongly retained compounds from previous analyses were not properly washed off.[14] A worn injector seal can also introduce tiny air bubbles or cause leaks during injection, leading to baseline disturbances.
Step-by-Step Protocol: Column and Injector Diagnosis
-
Test Column Health:
-
Action: Replace the analytical column with a new one or one known to be in good condition.
-
Verification: If the baseline noise disappears with the new column, the original column was contaminated or degraded. It may need extensive washing or replacement.
-
-
Ensure Proper Equilibration:
-
Action: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase. This can take 10-20 column volumes, and even longer for some methods like ion-pairing.[14]
-
Verification: Monitor the baseline during equilibration. Do not begin analysis until the baseline is flat and stable.
-
-
Inspect the Injector:
-
Action: Check the injector for signs of leaks or salt deposits around the rotor seal. Perform an injector leak test if available in your software.
-
Verification: If a leak is detected or the seal is visibly worn, replace it according to the manufacturer's service guide.
-
Part 3: Preventative Maintenance Checklist
Proactive maintenance is the best strategy for minimizing baseline noise and ensuring reliable HPLC performance.
| Component | Preventative Action | Frequency |
| Mobile Phase | Prepare fresh solvents and buffers daily. Use only HPLC-grade or better.[1][14] | Daily |
| Solvent Lines | Replace solvent inlet frits/filters. | Every 1-3 months |
| Pump | Visually inspect for leaks. Perform system leak test. | Weekly |
| Replace pump seals and check valves. | Every 6-12 months (or as needed) | |
| Injector | Replace rotor seal. | Every 6-12 months (or after ~1000 injections) |
| Column | Use a guard column to protect the analytical column.[14] | Always |
| Flush column with a strong solvent after each sequence. | Daily/Per Sequence | |
| Detector | Monitor detector lamp energy/hours. | Monthly |
| Replace lamp when energy is low or at recommended lifetime. | As needed (~2000 hours) |
References
-
Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]
-
Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]
-
G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved from [Link]
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Retrieved from [Link]
-
Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Retrieved from [Link]
-
Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]
-
Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from [Link]
-
HPLC Repair Services. (2020, August 31). Common Causes of Baseline Noise. Retrieved from [Link]
-
Axion Labs. (2022, October 26). HPLC Troubleshooting: What is causing baseline noise? [Video]. YouTube. Retrieved from [Link]
-
Separation Science. (2023, December 9). Isolating Detector Noise: Part 1. Retrieved from [Link]
-
Shimadzu. (2025, April 15). Baseline Disturbance. Retrieved from [Link]
-
Hawach Scientific. (2025, April 15). Key Considerations For Sample Preparation in HPLC. Retrieved from [Link]
-
ResearchGate. (2014, October 30). How can I eliminate baseline noise in HPLC?. Retrieved from [Link]
-
Chromatography Online. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Retrieved from [Link]
Sources
- 1. labtech.tn [labtech.tn]
- 2. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 3. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 4. labcompare.com [labcompare.com]
- 5. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 6. youtube.com [youtube.com]
- 7. sepscience.com [sepscience.com]
- 8. Shimadzu Baseline Disturbance [shimadzu.nl]
- 9. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 12. Why Solvent Grade and Purity Must Fit U/HPLC System Needs [thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. phenomenex.com [phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 17. gmi-inc.com [gmi-inc.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. agilent.com [agilent.com]
A Senior Scientist's Comparative Guide to Validating Analytical Methods for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid Quantification
In the landscape of pharmaceutical development, agrochemical safety, and environmental monitoring, the ability to accurately and reliably quantify chemical entities is paramount. The compound 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, a halogenated phenoxypropanoic acid derivative, presents a typical analytical challenge that demands robust and validated quantification methods. Its structural similarity to certain herbicides and pharmaceutical intermediates means that its presence, whether as an active ingredient, metabolite, or impurity, must be precisely determined.
This guide provides an in-depth comparison of common analytical methodologies for the quantification of this analyte. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, grounding our discussion in the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and validate an analytical method that is truly fit for its intended purpose.
The Foundation: Principles of Method Validation
Before comparing instruments and techniques, we must establish the bedrock of our work: the principles of analytical method validation. The goal of validation is to provide objective evidence that a method consistently produces a result meeting predetermined specifications.[4] According to the ICH Q2(R1) guideline, this involves assessing a specific set of performance characteristics.[1][3][5][6]
Core Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
The following workflow illustrates the logical progression of a comprehensive method validation process.
Caption: A typical workflow for analytical method validation.
Comparative Analysis of Quantification Techniques
The choice of an analytical technique is driven by the required sensitivity, selectivity, sample matrix, and available instrumentation. For 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, its carboxylic acid and hydroxyl functionalities, along with the chlorinated aromatic ring, guide our selection.
| Analytical Technique | Principle | Typical Sensitivity | Selectivity | Key Strengths & (Weaknesses) |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with detection via UV absorbance by the aromatic ring. | ng-µg/mL | Moderate | Strengths: Robust, widely available, cost-effective. (Weaknesses): Limited sensitivity, potential for interference from co-eluting compounds with similar UV spectra. |
| LC-MS/MS | HPLC separation followed by mass spectrometric detection using specific precursor-to-product ion transitions (MRM). | pg-ng/mL | Very High | Strengths: Exceptional sensitivity and selectivity, definitive identification. (Weaknesses): Higher cost, matrix effects can suppress ionization. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometric detection. Requires derivatization for this analyte. | pg-ng/mL | High | Strengths: High chromatographic efficiency, excellent for resolving isomers. (Weaknesses): Requires derivatization, which adds complexity and potential for variability. |
In-Depth Protocol: Validating an HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is often the first choice for assay and impurity quantification in drug substances due to its robustness and accessibility.
Causality Behind Choices:
-
Column: A C18 reversed-phase column is selected for its versatility in retaining moderately polar compounds like our analyte.
-
Mobile Phase: The analyte possesses a carboxylic acid group (pKa ~3-4). To ensure consistent retention and sharp peak shape, the mobile phase pH must be buffered to at least 1.5-2 pH units below the pKa. An acidic mobile phase (e.g., using formic or phosphoric acid) protonates the carboxyl group, making the molecule less polar and better retained on the C18 phase.[8][9]
-
Detection: The chlorinated phenoxy group provides a strong chromophore, making UV detection at a wavelength around 230 nm or 280 nm suitable.
Step-by-Step Validation Protocol (HPLC-UV)
-
System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure: Before each validation run, inject a standard solution (e.g., 10 µg/mL) five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area and retention time ≤ 2.0%; tailing factor ≤ 2.0; theoretical plates > 2000.
-
-
Specificity:
-
Objective: To demonstrate that the method is free from interference by matrix components, impurities, or degradation products.
-
Procedure: Inject a blank (mobile phase), a placebo/matrix blank, and a solution of the analyte spiked into the placebo. Analyze potential impurities and degradation products separately if available.
-
Acceptance Criteria: No significant peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms. The analyte peak should be spectrally pure (if using a Diode Array Detector).
-
-
Linearity and Range:
-
Objective: To establish a linear relationship between concentration and detector response over a defined range.
-
Procedure: Prepare a series of at least five standard solutions spanning the expected concentration range (e.g., 1 µg/mL to 50 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should not be significantly different from zero.
-
-
Accuracy (% Recovery):
-
Objective: To determine how close the measured value is to the true value.
-
Procedure: Prepare samples by spiking a blank matrix with the analyte at three concentration levels (e.g., low, medium, high; 80%, 100%, and 120% of the target concentration). Analyze five replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[10]
-
-
Precision:
-
Objective: To assess the random error or scatter of the data.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
LOQ and LOD:
-
Objective: To determine the lowest concentration that can be reliably quantified and detected.
-
Procedure: These can be estimated based on the signal-to-noise ratio (S/N) of the analyte peak (typically 10:1 for LOQ and 3:1 for LOD) or calculated from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be verified by analyzing replicates at that concentration, demonstrating acceptable precision (RSD ≤ 10%) and accuracy.
-
In-Depth Protocol: Validating an LC-MS/MS Method
For trace-level quantification, particularly in complex biological or environmental matrices, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[11][12]
Causality Behind Choices:
-
Ionization: As a carboxylic acid, the analyte will readily deprotonate. Therefore, electrospray ionization in negative mode (ESI-) is the logical choice.[11][12]
-
MRM Transitions: In the MS/MS, the deprotonated molecule [M-H]⁻ is selected as the precursor ion. It is then fragmented, and a specific, stable product ion is monitored. This Multiple Reaction Monitoring (MRM) transition provides extremely high selectivity, as it's unlikely an interfering compound will have the same precursor ion, product ion, and chromatographic retention time.[11]
-
Internal Standard: To compensate for matrix effects and variability in extraction and ionization, a stable isotope-labeled internal standard (SIL-IS) is ideal. If unavailable, a structurally similar compound can be used.
Step-by-Step Validation Protocol (LC-MS/MS)
The validation parameters are similar to HPLC-UV but with more stringent acceptance criteria reflecting the bioanalytical focus of many LC-MS/MS assays, as outlined in the FDA's Bioanalytical Method Validation Guidance.[2][4][13]
-
System Suitability:
-
Procedure: Inject a mid-level QC sample at the beginning and end of the analytical run.
-
Acceptance Criteria: S/N ratio should be high, and peak shape should be consistent.
-
-
Selectivity and Matrix Effect:
-
Objective: To ensure interferences from the matrix do not affect quantification.
-
Procedure: Analyze at least six different blank matrix lots. Post-extraction spike of analyte at a low concentration is compared to a pure solution to calculate the matrix factor.
-
Acceptance Criteria: Response of interfering peaks should be <20% of the LOQ. The RSD of the matrix factor across the lots should be ≤15%.
-
-
Linearity and Range:
-
Procedure: Prepare a calibration curve in the matrix (e.g., plasma, soil extract) using at least six non-zero standards.
-
Acceptance Criteria: r² ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at the LLOQ).
-
-
Accuracy and Precision:
-
Procedure: Analyze Quality Control (QC) samples prepared in matrix at a minimum of four levels: LLOQ, low, medium, and high. Analyze at least five replicates per level in three separate runs.
-
Acceptance Criteria: The mean accuracy at each level must be within ±15% of the nominal value (±20% at the LLOQ). The RSD for precision at each level must not exceed 15% (20% at the LLOQ).
-
-
Stability:
-
Objective: To ensure the analyte is stable throughout the sample lifecycle.
-
Procedure: Evaluate analyte stability in the matrix under various conditions: freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative (in autosampler).
-
Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of nominal concentrations.
-
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The validation of an analytical method for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is a systematic process governed by established regulatory principles. The choice between HPLC-UV, LC-MS/MS, and GC-MS depends fundamentally on the "intended purpose" of the method. For high-concentration assays in simple matrices, a well-validated HPLC-UV method is robust, reliable, and cost-effective. For trace-level quantification in complex biological or environmental samples, the superior sensitivity and selectivity of LC-MS/MS are indispensable. By grounding our experimental design and acceptance criteria in authoritative guidelines and understanding the scientific causality behind our choices, we ensure the generation of data that is not only accurate and precise but also defensible and trustworthy.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link][1][5]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link][2]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
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AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. American Association of Pharmaceutical Scientists. [Link][14]
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Prolytic. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Prolytic GmbH. [Link][4]
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eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. [Link][11]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][3]
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SIELC. (n.d.). Separation of 3-Phenoxypropionic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link][8]
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U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link][7]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link][6]
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Agilent. (2004). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent Technologies. [Link][12]
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NCBI. (2020). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. National Center for Biotechnology Information. [Link][9]
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A Researcher's Guide to Benchmarking 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic Acid Against Standard PPAR Agonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the performance of the novel compound, 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, against established Peroxisome Proliferator-Activated Receptor (PPAR) agonists. This document outlines the scientific rationale behind experimental choices, detailed protocols for key assays, and a comparative analysis of hypothetical data to guide your research.
Introduction to PPARs and the Rationale for Benchmarking
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-activated transcription factors, playing a pivotal role in the regulation of glucose and lipid metabolism.[1][2] There are three main isoforms—PPARα, PPARγ, and PPARβ/δ—each with distinct tissue distribution and physiological functions.[3]
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle, PPARα is a key regulator of fatty acid oxidation.[1][3] Fibrates, a class of PPARα agonists, are clinically used to treat dyslipidemia.[4][5][6]
-
PPARγ: Predominantly found in adipose tissue, PPARγ is crucial for adipogenesis, lipid storage, and enhancing insulin sensitivity.[3][7] The thiazolidinedione (TZD) class of drugs, such as pioglitazone and rosiglitazone, are potent PPARγ agonists used in the management of type 2 diabetes.[8][9][10]
-
PPARβ/δ: This isoform is ubiquitously expressed and is involved in fatty acid oxidation and the regulation of cell proliferation.[11]
Given the therapeutic importance of targeting PPARs, the discovery and characterization of new agonists with improved efficacy and safety profiles is a significant area of research. A thorough benchmarking process is essential to understand the potency, selectivity, and downstream effects of a novel compound like 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid in comparison to well-characterized standard agonists.
The PPAR Signaling Pathway: A Mechanistic Overview
The activation of PPARs follows a well-defined signaling cascade. Upon binding to a ligand, the PPAR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[12][13] This PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][12] This binding event recruits co-activator proteins, initiating the transcription of genes involved in various metabolic processes.[3]
Diagram: PPAR Signaling Pathway
Caption: The PPAR signaling pathway, illustrating ligand activation, heterodimerization, and target gene transcription.
Experimental Benchmarking Workflow
A robust benchmarking study involves a multi-tiered approach, starting with in vitro assays to determine receptor binding and activation, followed by cell-based assays to assess downstream effects, and potentially culminating in in vivo studies.
Diagram: Experimental Benchmarking Workflow
Caption: A streamlined workflow for benchmarking a novel PPAR agonist.
Detailed Experimental Protocols
In Vitro PPAR Ligand Binding Assay (Fluorescence Polarization)
Rationale: This assay directly measures the binding affinity of the test compound to the PPAR ligand-binding domain (LBD), providing a quantitative measure of its potency (Ki or IC50). Fluorescence polarization is a homogeneous assay format that is rapid and suitable for high-throughput screening.[14]
Protocol:
-
Reagents and Materials:
-
Purified recombinant human PPARα, PPARγ, and PPARβ/δ LBDs.
-
A fluorescently labeled PPAR ligand (tracer) with known binding affinity.
-
Test compound: 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid.
-
Standard agonists: Fenofibrate (PPARα), Pioglitazone (PPARγ).
-
Assay buffer.
-
384-well black microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of the test compound and standard agonists.
-
In a 384-well plate, add the assay buffer, the fluorescent tracer, and the diluted compounds.
-
Initiate the binding reaction by adding the purified PPAR LBD to each well.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The degree of fluorescence polarization is inversely proportional to the amount of tracer displaced by the test compound.
-
Plot the fluorescence polarization values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that displaces 50% of the tracer.
-
Cell-Based PPAR Reporter Gene Assay (Luciferase Assay)
Rationale: This assay determines the functional activity of the test compound as an agonist. It measures the ability of the compound to activate the PPAR signaling pathway and induce the expression of a reporter gene (luciferase) under the control of a PPRE.[15][16][17][18]
Protocol:
-
Reagents and Materials:
-
A suitable mammalian cell line (e.g., HEK293T, HepG2) that does not endogenously express high levels of PPARs.
-
Expression plasmids for full-length human PPARα, PPARγ, and PPARβ/δ.
-
A luciferase reporter plasmid containing multiple copies of a PPRE upstream of the luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound and standard agonists.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid.
-
After transfection, seed the cells into a 96-well plate.
-
Treat the cells with a serial dilution of the test compound and standard agonists.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response) and the maximum efficacy (Emax).
-
Downstream Target Gene Expression Analysis (Quantitative PCR)
Rationale: This assay confirms the engagement of the PPAR pathway in a more physiologically relevant context by measuring the expression of known downstream target genes. This provides evidence that the compound can regulate endogenous gene expression.[19][20]
Protocol:
-
Reagents and Materials:
-
A cell line that endogenously expresses the PPAR isoform of interest (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ).
-
Test compound and standard agonists.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers for target genes (e.g., CPT1A, ACSL1 for PPARα; FABP4, LPL for PPARγ) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
-
-
Procedure:
-
Treat the cells with the test compound and standard agonists at their respective EC50 concentrations for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Comparative Data Analysis (Hypothetical Data)
The following tables summarize hypothetical data for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid compared to standard PPAR agonists.
Table 1: In Vitro Binding Affinity (IC50, nM)
| Compound | PPARα | PPARγ | PPARβ/δ |
| 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid | 150 | 85 | >10,000 |
| Fenofibric Acid (active metabolite of Fenofibrate) | 250 | 5,000 | >10,000 |
| Pioglitazone | >10,000 | 690[21] | >10,000 |
Interpretation: The hypothetical data suggests that the test compound is a dual agonist with a preference for PPARγ over PPARα. It shows significantly higher potency for both PPARα and PPARγ compared to the selective standard agonists.
Table 2: Cell-Based Reporter Gene Assay (EC50, nM and Emax, % of Standard)
| Compound | PPARα (EC50 / Emax) | PPARγ (EC50 / Emax) | PPARβ/δ (EC50 / Emax) |
| 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid | 250 / 95% | 120 / 110% | >10,000 / <10% |
| Fenofibric Acid | 500 / 100% | >10,000 / <10% | >10,000 / <10% |
| Pioglitazone | >10,000 / <10% | 930[22] / 100% | >10,000 / <10% |
Interpretation: The functional data corroborates the binding assay results, indicating that the test compound is a potent dual PPARα/γ agonist. Notably, it displays higher efficacy (Emax) for PPARγ activation compared to the standard agonist, pioglitazone.
Table 3: Downstream Target Gene Expression (Fold Change vs. Vehicle)
| Gene Target | 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid | Fenofibric Acid | Pioglitazone |
| PPARα Target (HepG2 cells) | |||
| CPT1A | 8.5 | 6.2 | 1.1 |
| ACSL1 | 6.8 | 5.1 | 1.3 |
| PPARγ Target (3T3-L1 adipocytes) | |||
| FABP4 | 12.3 | 1.5 | 9.8 |
| LPL | 9.7 | 1.2 | 7.5 |
Interpretation: The gene expression data confirms that the test compound effectively upregulates the transcription of canonical PPARα and PPARγ target genes, consistent with its dual agonist profile observed in the previous assays. The magnitude of induction for both sets of target genes is greater than that observed with the selective standard agonists.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic benchmarking of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid against standard PPAR agonists. The hypothetical data presented suggests that this novel compound is a potent dual PPARα/γ agonist with potentially superior efficacy compared to existing selective agonists.
Further investigations should focus on:
-
Selectivity Profiling: A broader panel of nuclear receptors should be screened to ensure the compound's selectivity for PPARs.
-
In Vivo Efficacy: Studies in animal models of dyslipidemia and insulin resistance are necessary to translate the in vitro findings into a physiological context.[23]
-
Safety and Toxicity: A thorough evaluation of potential off-target effects and toxicity is crucial for any new therapeutic candidate.
By following a rigorous and scientifically sound benchmarking process, researchers can effectively characterize the pharmacological profile of novel PPAR agonists and identify promising candidates for further drug development.
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Staels, B., et al. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation. [Link]
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Creative Diagnostics. (n.d.). PPAR Signaling Pathway. [Link]
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Kyoto Encyclopedia of Genes and Genomes. (n.d.). PPAR signaling pathway - Homo sapiens (human). [Link]
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INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]
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CUSABIO. (n.d.). PPAR signaling pathway. [Link]
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ResearchGate. (n.d.). Luciferase reporter assay of PPAR activation in COS-7 cells. [Link]
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INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. [Link]
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- 蕭淑華, 游新, & 吳達仁. (2001). 胰島素增敏劑—— thiazolidinediones. 臺灣醫學.
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ResearchGate. (n.d.). Effect of PPARg on its downstream gene expression profiles of cancer. [Link]
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- Al-Osta, E., et al. (2022). Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. Molecules.
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Patsnap Synapse. (2024, January 5). Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments. [Link]
- Liberato, M. V., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in Pharmacology.
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ResearchGate. (n.d.). Comparative analysis of binding efficiency of PPARγ ligands using a competition assay. [Link]
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- Rakhshandehroo, M., et al. (2009). Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human. PLoS One.
- Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα)
- Segond, N., et al. (2013). Transcriptome Analysis of PPARγ Target Genes Reveals the Involvement of Lysyl Oxidase in Human Placental Cytotrophoblast Invasion. PLoS One.
- Ros-Zuarez, A., et al. (2004). Experimental approaches to study PPARγ agonists as antidiabetic drugs. Current Topics in Medicinal Chemistry.
- Kim, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget.
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PubChem. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. [Link]
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- Aleshin, S., et al. (2009). Peroxisome proliferator-activated receptor (PPAR)-gamma positively controls and PPARalpha negatively controls cyclooxygenase-2 expression in rat brain astrocytes through a convergence on PPARbeta/delta via mutual control of PPAR expression levels. Journal of Neurochemistry.
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Taylor & Francis. (n.d.). PPAR agonist – Knowledge and References. [Link]
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Patsnap Synapse. (2023, September 30). Advances in Clinical Research on PPAR Agonists. [Link]
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- Kita, Y., et al. (2020). Combination of Peroxisome Proliferator-Activated Receptor (PPAR) Alpha and Gamma Agonists Prevents Corneal Inflammation and Neovascularization in a Rat Alkali Burn Model.
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Reproducibility of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic Acid Synthesis Pathways: A Comparative Guide
Executive Summary
The compound 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid (CAS: 1248367-20-5)[1] is a highly functionalized building block frequently utilized in the development of fibrate analogs, phenoxy herbicides, and advanced pharmaceutical intermediates.
Synthesizing this molecule presents a classic chemoselectivity challenge: the target structure requires the formation of an ether linkage at the phenolic position while preserving a primary benzylic alcohol. This guide objectively compares the two primary synthetic strategies—Direct Alkylation (Pathway A) and Formyl-Directed Synthesis (Pathway B) —and provides a self-validating, highly reproducible protocol for the superior pathway.
Mechanistic Rationale & Pathway Design
When designing a synthesis for phenoxypropanoic acid derivatives, the Williamson ether synthesis is the foundational methodology[2]. However, the choice of starting materials dictates the reproducibility and scalability of the entire workflow.
Pathway A: Direct Alkylation (The "Brute Force" Method)
This pathway attempts to react 4-chloro-2-(hydroxymethyl)phenol directly with ethyl 2-bromopropanoate.
-
The Flaw: Both the phenolic hydroxyl (pKa ~10) and the benzylic hydroxyl (pKa ~15) are nucleophilic. Even with careful base selection, competitive O-alkylation occurs at the benzylic position. This results in a complex mixture of mono-alkylated and di-alkylated products, requiring tedious column chromatography and severely depressing the isolated yield.
Pathway B: Formyl-Directed Synthesis (The Recommended Method)
This pathway utilizes 5-chlorosalicylaldehyde as the starting material.
-
The Advantage: The formyl (aldehyde) group serves a dual purpose. First, it completely masks the benzylic position, ensuring 100% orthogonal reactivity during the Williamson etherification[2]. Second, it deactivates the aromatic ring, preventing unwanted electrophilic side reactions. Once the ether linkage is established, the aldehyde is chemoselectively reduced to the required hydroxymethyl group using sodium borohydride (NaBH₄)[3], followed by mild saponification.
Figure 1: Logical comparison of direct alkylation versus formyl-directed synthesis pathways.
Experimental Data & Performance Comparison
To objectively evaluate these routes, we compare standard batch runs (100 mmol scale) based on yield, purity, and environmental impact (E-factor). Pathway B demonstrates overwhelming superiority in every metric.
| Performance Metric | Pathway A: Direct Alkylation | Pathway B: Formyl-Directed (Recommended) |
| Overall Isolated Yield | 25 - 35% | 75 - 85% |
| Crude Purity (LC-MS) | < 60% (Complex mixture) | > 95% (Clean conversion) |
| Chemoselectivity | Poor (Competitive O-alkylation) | Excellent (Orthogonal protection) |
| Purification Required | Tedious Column Chromatography | Simple Precipitation / Filtration |
| E-factor (Waste Ratio) | High (> 50) | Low (< 15) |
| Scalability | Not suitable for >10g scale | Highly scalable (>1kg demonstrated) |
Validated Protocols: The Self-Validating System (Pathway B)
As application scientists, we must ensure that a protocol is not just a list of steps, but a self-validating workflow . The following methodology incorporates In-Process Controls (IPCs) to guarantee that each transformation is successful before proceeding to the next.
Figure 2: Self-validating experimental workflow with critical in-process controls (IPCs).
Phase 1: Williamson Etherification
-
Reagents: 5-Chlorosalicylaldehyde (1.0 eq), Ethyl 2-bromopropanoate (1.2 eq), K₂CO₃ (1.5 eq), Anhydrous DMF (0.5 M).
-
Procedure: Dissolve 5-chlorosalicylaldehyde in DMF. Add finely powdered K₂CO₃ and stir for 15 minutes at room temperature. Add ethyl 2-bromopropanoate dropwise. Elevate temperature to 60°C and stir for 4 hours.
-
Causality: Potassium carbonate (K₂CO₃) is specifically chosen as a mild base. It is strong enough to deprotonate the highly acidic phenolic -OH, but weak enough to prevent unwanted aldol-type condensations of the aldehyde moiety[2].
-
Self-Validation (IPC 1): Perform TLC (Hexane:EtOAc 4:1). The reaction is validated when the bright yellow, UV-active spot of the starting phenol is completely consumed.
Phase 2: Chemoselective Reduction
-
Reagents: Ethyl 2-(4-chloro-2-formylphenoxy)propanoate (from Phase 1, 1.0 eq), NaBH₄ (0.5 eq), Absolute Ethanol (0.2 M).
-
Procedure: Cool the ester solution in ethanol to 0°C using an ice bath. Add NaBH₄ portion-wise over 15 minutes. Stir strictly at 0°C for 1 hour. Quench carefully with saturated aqueous NH₄Cl.
-
Causality: Sodium borohydride is a mild hydride donor. Operating strictly at 0°C is the critical variable here; it ensures the rapid, chemoselective reduction of the highly electrophilic aldehyde to a primary alcohol while leaving the adjacent ethyl ester completely unreduced[3].
-
Self-Validation (IPC 2): HPLC or TLC confirms the disappearance of the aldehyde peak and the emergence of a more polar spot (the benzylic alcohol intermediate).
Phase 3: Saponification & Isolation
-
Reagents: Intermediate from Phase 2 (1.0 eq), LiOH·H₂O (2.0 eq), THF/H₂O (1:1 v/v, 0.2 M), 2M HCl.
-
Procedure: Add LiOH to the THF/H₂O solution. Stir at ambient temperature for 2 hours. Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 5°C and slowly acidify with 2M HCl. Filter the resulting white precipitate and dry under vacuum.
-
Causality: Lithium hydroxide (LiOH) provides a mild, highly efficient hydrolysis of the ethyl ester. Acidification protonates the carboxylate, drastically reducing its aqueous solubility. Because Pathway B avoids benzylic alkylation byproducts, the pure product crashes out of solution, entirely bypassing the need for chromatography.
-
Self-Validation (IPC 3): Verify the aqueous mixture reaches pH < 3 using indicator paper before filtration. This ensures complete protonation and maximum recovery of the target acid.
Conclusion
For the synthesis of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, direct alkylation (Pathway A) is fundamentally flawed due to competing nucleophiles, leading to poor reproducibility and high E-factors. Pathway B (Formyl-Directed Synthesis) is the definitive choice for researchers and drug development professionals. By leveraging the orthogonal reactivity of an aldehyde mask and the chemoselectivity of NaBH₄, Pathway B delivers >95% purity and scalable yields without the bottleneck of column chromatography.
References
-
Title: 2-[4-chloro-2-(hydroxymethyl)phenoxy]propanoic acid_1248367-20 Source: hairuichem.com URL: [1]
-
Title: Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation Source: researchgate.net URL: [3]
-
Title: The Genesis of a Versatile Molecule: A Technical Guide to the Discovery and Synthesis of Phenoxyacetic Acid Source: benchchem.com URL: [2]
Sources
A Comparative Guide to the Structure-Activity Relationship of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic Acid and its Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, a member of the phenoxyalkanoic acid class of compounds. These compounds are of significant interest to researchers in agrochemistry and drug development due to their widespread use as herbicides and their potential for other biological activities. This document will objectively compare the core molecule with key alternatives, supported by experimental context and mechanistic insights, to guide future research and development.
Introduction: The Phenoxyalkanoic Acid Scaffold
Phenoxyalkanoic acids are a well-established class of organic compounds, first rising to prominence in the 1940s.[1] They are structurally characterized by a phenyl ring linked via an ether bond to an alkanoic acid. This chemical scaffold is the basis for two major families of herbicides, distinguished by their mechanism of action:
-
Synthetic Auxins: This group, including foundational herbicides like 2,4-D and MCPA, mimics the natural plant growth hormone indole-3-acetic acid (IAA).[2] By binding to auxin receptors, they induce uncontrolled and disorganized cell division and elongation in broadleaf plants, leading to their death.[1][2][3] This makes them highly selective for controlling broadleaf weeds in monocot crops like wheat and corn.[2]
-
ACCase Inhibitors (Fops): A second class, known as aryloxyphenoxypropionates (AOPPs or "fops"), acts by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[2][4] This enzyme is critical for fatty acid synthesis in the chloroplasts of grasses. Their selectivity arises from targeting the specific isoform of ACCase found in grasses, making them ineffective against broadleaf weeds.[2][4]
The biological activity of these molecules is exquisitely sensitive to their chemical structure. Modifications to the aromatic ring, the nature of the ether linkage, and the alkanoic acid side chain can dramatically alter their potency, selectivity, and mechanism of action. Our focus molecule, 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, contains the key features that define this class, making it an excellent subject for a detailed SAR exploration.
Core Molecular Anatomy and SAR Analysis
To understand the SAR of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, we will dissect the molecule into its three primary components: the propanoic acid side chain, the phenoxy ether linkage, and the substituted aromatic ring.
The Propanoic Acid Side Chain: The Chiral Determinant of Activity
The 2-phenoxypropanoic acid moiety is a cornerstone of many modern herbicides. Its structure holds two critical elements for biological function: the carboxylic acid group and the chiral center at the alpha-carbon (C2).
-
Carboxylic Acid: The free carboxylic acid is the biologically active form of the molecule.[1][2] However, to enhance uptake through the waxy cuticle of plant leaves, these herbicides are often formulated as esters (e.g., methyl, ethyl, or butyl esters).[1] Once absorbed, plant enzymes called carboxyesterases rapidly hydrolyze the ester back to the active acid form, which can then be translocated to its target site.[2][4]
-
Chirality: The presence of a methyl group on the alpha-carbon of the propanoic acid chain creates a chiral center. It has been conclusively demonstrated that the biological activity of these compounds resides almost exclusively in the (R)-enantiomer.[2][3] The (S)-enantiomer is largely inactive.[5] This stereoselectivity is a classic example of three-point binding at a chiral receptor or enzyme active site. The precise spatial arrangement of the phenoxy group, the carboxylic acid, and the methyl group of the (R)-isomer is essential for optimal binding and subsequent biological effect, whether at an auxin receptor or the ACCase enzyme.[3]
The Aromatic Ring: The Key to Potency and Selectivity
The substituents on the phenyl ring play a crucial role in defining the molecule's herbicidal potency and spectrum of activity. In our target molecule, we have a chlorine atom at the 4-position (para) and a hydroxymethyl group at the 2-position (ortho).
-
4-Chloro Substituent: Halogenation, particularly chlorination, at the para position of the phenyl ring is a common strategy to enhance herbicidal activity.[6] The chlorine atom is electron-withdrawing and increases the lipophilicity of the molecule. This can improve its ability to cross plant cell membranes and may enhance binding to the target protein through favorable hydrophobic and electronic interactions.[4] For example, the activity of 2-(4-chlorophenoxy)propanoic acid is significantly greater than that of the unsubstituted 2-phenoxypropionic acid.
-
2-Hydroxymethyl Substituent: The ortho-substituent is critical for defining the molecule's specific properties. The presence of a hydroxymethyl (-CH₂OH) group at this position is less common than a simple methyl (-CH₃) or a second chloro group.
-
Comparison to Methyl (Mecoprop): The closest analog is mecoprop, or 2-(4-chloro-2-methylphenoxy)propanoic acid.[7] The replacement of the methyl group in mecoprop with a hydroxymethyl group introduces a polar, hydrogen-bond-donating functional group. This change would be expected to alter the molecule's physical properties, such as increasing its water solubility and potentially changing its metabolism within the plant. This modification could also introduce new binding interactions at the target site. For instance, the hydroxyl group could form a hydrogen bond with an amino acid residue in the active site, potentially increasing binding affinity compared to the purely hydrophobic interaction of a methyl group.
-
Comparison to Chloro (Dichlorprop): In dichlorprop, or 2-(2,4-dichlorophenoxy)propanoic acid, the ortho position is occupied by a second chlorine atom. This further increases lipophilicity and alters the electronic distribution of the ring compared to a hydroxymethyl or methyl group.
-
The choice of ortho-substituent is a delicate balance. It must be bulky enough to potentially force a specific conformation of the molecule that is favorable for binding, yet not so large as to cause steric hindrance. The introduction of the polar hydroxymethyl group represents a rational design choice to explore new binding interactions and modify the compound's overall physicochemical profile.
Comparative Analysis with Key Alternatives
The following table provides a comparative overview of our target molecule and several key phenoxyalkanoic acid herbicides. This comparison highlights how subtle structural changes lead to significant differences in their biological profile.
| Compound Name | Chemical Structure | Key SAR Features | Primary Mechanism & Selectivity |
| 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid |
| (R)-propanoic acid for activity. Para-chloro enhances potency. Ortho-hydroxymethyl introduces polarity and potential for H-bonding. | Likely a synthetic auxin, selective for broadleaf weeds. The hydroxymethyl group may alter potency or selectivity compared to analogs. |
| Mecoprop (MCPP) | Structurally identical to the target molecule, but with an ortho-methyl group instead of hydroxymethyl. | Synthetic auxin. A direct comparator for assessing the effect of the ortho-hydroxymethyl group.[7] | |
| 2,4-D | Acetic acid side chain (achiral). Dichloro substitution at 2- and 4-positions. | Synthetic auxin. One of the first selective broadleaf herbicides, providing a baseline for activity.[2] | |
| Dichlorprop | (R)-propanoic acid for activity. Dichloro substitution at 2- and 4-positions. | Synthetic auxin. Demonstrates the effect of a second chloro group at the ortho position.[2] | |
| Fluazifop | Aryloxyphenoxypropionate ("fop"). Contains a second aromatic system (trifluoromethylpyridine). | ACCase inhibitor. Highly selective for controlling grass weeds ("graminicide").[4][6] |
Experimental Protocols
General Synthesis of 2-Phenoxypropanoic Acids
The synthesis of phenoxypropanoic acids is typically achieved via a Williamson ether synthesis. This protocol provides a general framework that can be adapted for the synthesis of the title compound and its analogs.
Objective: To synthesize a 2-(substituted phenoxy)propanoic acid by reacting a substituted phenol with an α-halo propionate ester, followed by hydrolysis.
Materials:
-
Substituted phenol (e.g., 4-chloro-2-(hydroxymethyl)phenol)
-
Ethyl 2-bromopropionate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Rotary evaporator
Procedure:
-
Step 1: Etherification:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone or DMF to dissolve/suspend the reagents.
-
Begin vigorous stirring and add ethyl 2-bromopropionate (1.1 eq) dropwise to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (for acetone, ~60°C; for DMF, the reaction may be run at a slightly elevated temperature, e.g., 80°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude ester product.
-
-
Step 2: Saponification (Ester Hydrolysis):
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0 eq) to the solution and stir at room temperature or with gentle heating (e.g., 50°C) for 2-4 hours. Again, monitor the reaction by TLC until the starting ester spot has disappeared.
-
Cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. A precipitate of the carboxylic acid product should form.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 2-(substituted phenoxy)propanoic acid.
-
-
Step 3: Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to yield the pure product.
-
Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
-
Visualizations
Key SAR Features of Phenoxypropanoic Acid Herbicides
Caption: Key modification points on the phenoxypropanoic acid scaffold.
Experimental Workflow for Synthesis
Caption: General workflow for synthesizing phenoxypropanoic acids.
Conclusion
The structure-activity relationship of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is deeply rooted in the established principles of phenoxyalkanoic acid chemistry. The core activity is dictated by the (R)-propanoic acid side chain, while potency is enhanced by the para-chloro substituent. The novel feature of this molecule, the ortho-hydroxymethyl group, distinguishes it from more common analogs like mecoprop and dichlorprop. This substitution introduces polarity and the potential for hydrogen bonding, which may modulate its binding affinity, selectivity, and metabolic profile. Further comparative studies, particularly quantitative assays (e.g., IC₅₀ determination) against specific plant enzymes or receptor systems, are necessary to fully elucidate the specific contribution of the hydroxymethyl group to the molecule's overall biological activity. This guide provides the foundational understanding necessary to design and interpret such future experiments.
References
-
Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. (Source: Journal of the Agricultural Chemical Society of Japan, URL: [Link])
-
The Mechanism of Action: How Phenoxy Herbicides Work. (Source: NINGBO INNO PHARMCHEM CO.,LTD., URL: [Link])
-
Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. (Source: ResearchGate, URL: [Link])
-
Phenoxy herbicide. (Source: Wikipedia, URL: [Link])
-
Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (Source: Encyclopedia, URL: [Link])
-
(2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. (Source: PubChem, National Center for Biotechnology Information, URL: [Link])
-
Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. (Source: PubMed, National Center for Biotechnology Information, URL: [Link])
-
Propionic Acid: Method of Production, Current State and Perspectives. (Source: PMC, National Center for Biotechnology Information, URL: [Link])
-
Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. (Source: Molbase, URL: [Link])
-
Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (Source: Patsnap, URL: [Link])
Sources
- 1. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]
- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3 | CID 85445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Propionic Acid: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Guide to Characterizing the Efficacy of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic Acid: From Benchtop to Preclinical Models
An objective comparison of the in vivo and in vitro efficacy of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, complete with supporting experimental data, is provided in this guide.
This guide outlines a comprehensive strategy for evaluating the efficacy of the novel compound 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. Given the limited publicly available data on this specific molecule, this document serves as both a theoretical framework and a practical guide for researchers. We will proceed from first principles, starting with a structural hypothesis of its mechanism of action and detailing the necessary in vitro and in vivo experiments to build a complete efficacy profile.
The core chemical scaffold, a phenoxypropanoic acid derivative, bears a structural resemblance to compounds known to interact with Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a pivotal role in metabolism and inflammation. Specifically, the thiazolidinedione class of drugs, which are PPARγ agonists, are well-established treatments for type 2 diabetes. Therefore, our investigative strategy will be built around the hypothesis that 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is a PPAR agonist.
Part 1: In Vitro Efficacy & Mechanism of Action (MoA) Validation
The initial phase of our investigation is focused on determining if the compound engages its putative target and elicits a functional cellular response. A tiered in vitro testing cascade is the most efficient approach to confirm the hypothesized MoA before committing to resource-intensive animal studies.
Experimental Workflow: In Vitro Cascade
The following workflow ensures a logical progression from direct target interaction to downstream cellular effects.
Caption: Tiered workflow for in vitro characterization of a putative PPAR agonist.
Key In Vitro Protocols
1. Protocol: PPARγ Reporter Gene Assay
-
Objective: To quantify the functional activation of the PPARγ receptor by the test compound.
-
Methodology:
-
Cell Line: Use a stable cell line, such as HEK293T, co-transfected with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene downstream of a PPAR response element (PPRE).
-
Seeding: Plate the cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Dosing: Prepare a 10-point serial dilution of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid (e.g., from 100 µM to 1 nM) in appropriate vehicle (e.g., 0.1% DMSO). Include a known PPARγ agonist like Rosiglitazone as a positive control.
-
Incubation: Replace the cell culture medium with medium containing the compound dilutions and controls. Incubate for 24 hours at 37°C, 5% CO₂.
-
Lysis & Readout: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega ONE-Glo™) on a luminometer.
-
Analysis: Normalize the luminescence data to the vehicle control and plot the dose-response curve to determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed).
-
2. Protocol: Adipocyte Differentiation Assay
-
Objective: To assess the compound's ability to induce a key physiological process mediated by PPARγ activation.
-
Methodology:
-
Cell Line: Use a pre-adipocyte cell line like 3T3-L1.
-
Induction: Plate the cells and grow to confluence. Induce differentiation using a standard cocktail containing insulin, dexamethasone, and IBMX, with and without various concentrations of the test compound.
-
Maturation: After 2 days, switch to a maintenance medium containing insulin and the test compound. Replenish the medium every 2 days for a total of 8-10 days.
-
Staining: Fix the mature adipocytes with 10% formalin and stain for lipid droplets using an Oil Red O solution.
-
Quantification: Elute the stain from the cells using isopropanol and measure the absorbance at ~520 nm to quantify the extent of differentiation.
-
Anticipated In Vitro Data Summary
| Assay Type | Parameter Measured | Hypothetical Result for Active Compound |
| PPARγ Ligand Binding | Binding Affinity (Kᵢ) | < 1 µM |
| PPARγ Reporter Assay | Potency (EC₅₀) | < 500 nM |
| Cytotoxicity (HepG2) | Toxicity (CC₅₀) | > 50 µM |
| Target Gene (FABP4) qPCR | Fold Induction | > 5-fold increase over vehicle |
| Adipocyte Differentiation | Lipid Accumulation | Significant increase in Oil Red O staining |
Part 2: In Vivo Efficacy Assessment
Positive and potent in vitro data provide a strong rationale for progressing to in vivo models. The primary goals here are to assess whether the compound's cellular activity translates to a therapeutic effect in a complex biological system and to evaluate its safety profile.
Bridging to In Vivo: The Importance of Pharmacokinetics
Before an efficacy study, a preliminary pharmacokinetic (PK) study is essential. In vitro potency is meaningless if the compound cannot reach its target tissue in sufficient concentrations in vivo. A PK study in healthy mice will determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, informing the dose and dosing frequency for the subsequent efficacy study.
Proposed Animal Model: Diet-Induced Obesity (DIO) Mouse Model
Given our hypothesis, a DIO model is highly relevant. In this model, mice are fed a high-fat diet (HFD) to induce obesity, insulin resistance, and dyslipidemia, mimicking key aspects of human metabolic syndrome. This provides a robust platform to test the therapeutic effects of a PPARγ agonist.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study in a diet-induced obesity mouse model.
Key In Vivo Protocol
1. Protocol: Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess improvements in glucose homeostasis and insulin sensitivity.
-
Methodology:
-
Fasting: Fast the mice overnight (approx. 16 hours) but allow access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer (Time = 0 min).
-
Glucose Challenge: Administer a bolus of glucose (2 g/kg body weight) via oral gavage.
-
Time-Course Measurement: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Analysis: Plot blood glucose concentration over time for each group. Calculate the Area Under the Curve (AUC) to quantify the overall glucose excursion. A lower AUC indicates improved glucose tolerance.
-
Anticipated In Vivo Data Summary
| Parameter | Measurement | Expected Outcome for Efficacious Compound |
| Body Weight | Change from baseline (%) | No significant weight gain, or slight reduction |
| Glucose Tolerance (OGTT) | AUC (mg/dL*min) | Significant reduction compared to vehicle |
| Fasting Insulin | Serum Level (ng/mL) | Significant reduction compared to vehicle |
| Serum Triglycerides | Concentration (mg/dL) | Significant reduction compared to vehicle |
| Liver Histology | Steatosis Score | Reduction in lipid droplet accumulation |
Part 3: Synthesizing In Vivo & In Vitro Data - The Efficacy Narrative
The ultimate goal is to build a coherent story. Does the in vivo effect logically follow from the in vitro mechanism?
The In Vitro - In Vivo Disconnect
It is common for potent in vitro compounds to show weak in vivo efficacy. Potential reasons include:
-
Poor Pharmacokinetics: The compound is not absorbed orally, is metabolized too quickly, or does not distribute to the target tissues (e.g., adipose, liver).
-
Target Engagement In Vivo: The concentrations achieved in the target tissue may not be sufficient to engage the PPARγ receptor to the same extent as in cell culture.
-
Off-Target Effects: The compound may have unforeseen off-target effects that cause toxicity or counteract the desired therapeutic effect.
By correlating data, we can bridge this gap. For instance, if the in vivo efficacy is lower than expected, we can analyze tissue concentrations of the compound from the PK study. If tissue levels are low, it points to a formulation or ADME problem. If tissue levels are high but the effect is weak, it may suggest rapid clearance or engagement of counter-regulatory pathways not present in single-cell in vitro systems.
Hypothesized Signaling Pathway
The diagram below illustrates the proposed mechanism. The compound enters the cell, binds to and activates PPARγ, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to PPREs in the promoter region of target genes, initiating their transcription and leading to the downstream therapeutic effects on glucose and lipid metabolism.
Caption: Hypothesized signaling pathway for PPARγ activation by the test compound.
Conclusion
Characterizing a novel compound like 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid requires a systematic, hypothesis-driven approach. By starting with focused in vitro assays to confirm the mechanism of action and potency, researchers can make an informed decision about advancing to more complex and resource-intensive in vivo models. The synthesis of data from both domains is critical for building a comprehensive understanding of the compound's therapeutic potential and for navigating the common challenges of drug development. This guide provides a robust framework for undertaking such an investigation with scientific integrity and a high probability of generating clear, actionable results.
References
-
Title: Peroxisome Proliferator-Activated Receptors (PPARs) and the Human Nuclear Receptor Subfamily Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: The Role of PPARs in Metabolism, Inflammation, and Cancer Source: PPAR Research, Hindawi URL: [Link]
-
Title: Diet-induced Obesity in Mice Source: Nature Medicine URL: [Link]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Quantification of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
In the landscape of pharmaceutical analysis, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth comparative analysis of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the cross-validation of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. This compound, a key intermediate or potential impurity in various synthetic pathways, demands precise analytical oversight. Our focus will be on the practical application and comparative performance of these techniques, grounded in established scientific principles and regulatory expectations.
Introduction: The Analytical Challenge
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is a polar, non-volatile molecule with a carboxylic acid functional group. These characteristics present a distinct analytical challenge. The choice of analytical methodology is critical and is dictated by the analyte's physicochemical properties. This guide will explore the development and cross-validation of two orthogonal analytical approaches: a direct analysis by HPLC with UV detection and an analysis by GC-MS following a necessary derivatization step. The objective of cross-validation is to ensure that either method can produce comparable and reliable data, a critical step when transferring methods between laboratories or employing different techniques within the same study.[1]
High-Performance Liquid Chromatography (HPLC): A Direct Approach
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds, making it an ideal starting point for the analysis of our target analyte.[2][3] The presence of a chromophore in the molecule allows for direct detection using a UV detector.
The Rationale Behind the HPLC Method Development
The development of a robust HPLC method hinges on the careful selection of the stationary and mobile phases to achieve optimal separation and peak shape. For a polar acidic compound like 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, a reversed-phase C18 column is a suitable choice. The key to retaining and resolving acidic compounds on a reversed-phase column is the control of the mobile phase pH.[3][4] By acidifying the mobile phase with an acid like phosphoric acid or formic acid, the ionization of the carboxylic acid group is suppressed. This un-ionized form of the analyte is less polar and interacts more strongly with the non-polar stationary phase, leading to better retention and sharper peaks.[3]
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 60:40
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS): A Confirmatory Method
GC-MS offers high sensitivity and selectivity, providing confident identification based on mass spectra.[5] However, due to the low volatility and polar nature of our target analyte, direct analysis by GC is not feasible. A derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable ester.[6]
The Imperative of Derivatization in GC-MS
The hydroxyl and carboxylic acid functional groups in 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid make the molecule prone to thermal degradation in the hot GC inlet and column. Derivatization, typically through esterification of the carboxylic acid, is a crucial step to increase the analyte's volatility and improve its chromatographic behavior.[6][7] Silylation is another common derivatization technique for polar compounds.[8] For this guide, we will focus on esterification using methanol with an acid catalyst.
Experimental Protocol: GC-MS
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Derivatization Procedure:
-
To 1 mg of the sample, add 1 mL of 3 N HCl in methanol.
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
GC-MS Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-450 m/z
Cross-Validation Workflow
The cross-validation of the two developed methods is essential to demonstrate their equivalence and ensure consistency of results.[1] The workflow involves analyzing the same set of samples using both the HPLC and GC-MS methods and comparing the quantitative results.
Caption: A workflow diagram illustrating the cross-validation process between the HPLC and GC-MS methods.
Comparative Performance Data
A critical aspect of this guide is the objective comparison of the performance of both methods. The following table summarizes the expected validation parameters based on the analysis of structurally similar compounds and established regulatory guidelines.[9]
| Performance Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 200 µg/mL | 0.05 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.05 µg/mL |
| Specificity | Good (potential for co-eluting impurities) | Excellent (mass spectral identification) |
| Throughput | High | Moderate (due to derivatization) |
Discussion: Choosing the Right Tool for the Job
The choice between HPLC and GC-MS is not merely a matter of preference but a scientifically driven decision based on the analytical objective.
HPLC-UV stands out for its simplicity, robustness, and high throughput, making it an excellent choice for routine quality control (QC) and release testing where the primary goal is to determine the purity and assay of the main component. Its direct analysis capability, without the need for derivatization, significantly streamlines the workflow.
GC-MS , on the other hand, offers unparalleled sensitivity and specificity.[5] The mass spectral data provides unambiguous identification, which is invaluable for impurity profiling, stability studies, and trace-level analysis. While the derivatization step adds complexity and time to the analysis, the gains in sensitivity and confirmatory power often justify the additional effort, especially in a research and development setting.
The cross-validation exercise provides the necessary confidence that both methods are "fit for purpose" and can be used interchangeably or as complementary techniques. For instance, HPLC could be used for routine analysis, with GC-MS employed to investigate any out-of-specification results or to identify unknown impurities. The acceptance criteria for cross-validation should be pre-defined and may include the mean result from one method being within a certain percentage (e.g., ±5%) of the other.[10]
Decision-Making Framework
The following diagram provides a simplified decision-making framework for selecting the appropriate analytical technique for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid.
Caption: A decision tree to guide the selection between HPLC and GC-MS for the analysis of the target compound.
Conclusion
The cross-validation of HPLC and GC-MS for the analysis of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid demonstrates the power of employing orthogonal analytical techniques to ensure data integrity. While HPLC offers a direct, rapid, and robust method suitable for routine analysis, GC-MS provides superior sensitivity and specificity, making it the gold standard for trace-level quantification and confirmatory analysis. The successful cross-validation of these two methods provides a comprehensive analytical toolkit for the lifecycle management of this important chemical entity, from development through to quality control.
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A Senior Scientist's Guide to Inter-Laboratory Validation of Extraction Protocols for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic Acid in Aqueous Matrices
As the demand for precise and reliable environmental and biological monitoring grows, the methods underpinning these measurements face increasing scrutiny. The analyte 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, a potential metabolite or degradation product of phenoxy herbicides, represents a class of polar, acidic compounds that pose distinct challenges for analytical extraction. Ensuring that an extraction protocol is not only effective but also rugged and reproducible across different laboratories is paramount for generating data that is comparable, defensible, and fit for purpose.
This guide provides a comprehensive comparison of common extraction protocols for this analyte, grounded in the principles of inter-laboratory validation. We will move beyond simple procedural lists to explore the scientific rationale behind methodological choices, present a framework for a robust validation study, and offer illustrative data to guide researchers and analytical scientists in their selection and implementation of these critical techniques.
Analyte Profile: Understanding the Target
2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid shares its core structure with widely used phenoxyalkanoic acid herbicides like Mecoprop (MCPP).[1][2][3] The presence of a carboxylic acid group dictates its acidic nature, making its extraction efficiency highly dependent on sample pH. The additional hydroxyl group increases its polarity compared to its parent compounds, influencing its solubility in water and its interaction with various extraction media.[4] These physicochemical properties are not mere data points; they are the fundamental drivers of our protocol design. For instance, to ensure the analyte is in its neutral, less water-soluble form for efficient extraction into an organic solvent, the sample pH must be adjusted to be significantly below its pKa.[5][6]
Part 1: A Comparative Analysis of Extraction Methodologies
The choice of an extraction method is a critical decision that balances efficiency, selectivity, speed, cost, and environmental impact. Here, we compare three widely adopted techniques for the extraction of polar acidic compounds from aqueous samples: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Liquid-Liquid Extraction (LLE)
LLE is a traditional, robust technique based on the differential solubility of an analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent.[5][7]
Scientific Rationale: The core principle is the partitioning of the analyte, governed by its partition coefficient (Kow). For an acidic analyte like our target compound, protonating the carboxylic acid group by acidifying the aqueous sample (pH < 2) is essential.[5] This neutralizes the molecule, dramatically reducing its aqueous solubility and forcing it into the organic phase. The choice of solvent (e.g., methylene chloride, diethyl ether) is critical; it must efficiently solubilize the analyte while being immiscible with water.[5][8]
Experimental Protocol: LLE
-
Sample Preparation: Take a 500 mL water sample in a 1 L separatory funnel. Spike with internal standard.
-
pH Adjustment: Acidify the sample to pH < 2 using 1:1 sulfuric acid or hydrochloric acid.[5][6]
-
First Extraction: Add 60 mL of methylene chloride. Stopper and shake vigorously for 2 minutes, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate for 10 minutes. Drain the lower organic layer into a collection flask.
-
Repeat Extraction: Repeat the extraction twice more with fresh 60 mL aliquots of methylene chloride, combining the organic extracts.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.[5]
-
Concentration: Evaporate the solvent to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator. The sample is now ready for derivatization (if required for GC analysis) or direct analysis by LC-MS.
Solid-Phase Extraction (SPE)
SPE has become a popular alternative to LLE, offering reduced solvent consumption, higher sample throughput, and cleaner extracts.[9] The technique involves passing a liquid sample through a solid sorbent that retains the analyte.
Scientific Rationale: For polar acidic herbicides, a mixed-mode anion exchange SPE cartridge is highly effective.[9] This sorbent offers dual retention mechanisms: reversed-phase interaction with the nonpolar parts of the molecule and ion-exchange interaction with the negatively charged carboxylate group at neutral pH. The protocol involves conditioning the sorbent to activate it, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of organic solvent, often acidified to neutralize the analyte and release it from the ion-exchange sites.[9]
Experimental Protocol: Mixed-Mode Anion Exchange SPE
-
Sample Preparation: Take a 500 mL water sample. Spike with internal standard. Adjust pH to ~7 to ensure the carboxylic acid is ionized for ion-exchange retention.
-
Cartridge Conditioning: Sequentially wash a mixed-mode anion exchange SPE cartridge (e.g., 500mg, 6mL) with 10 mL of elution solvent (e.g., acidified methanol), 10 mL of methanol, and 10 mL of deionized water.[6][9] Do not let the sorbent go dry.
-
Sample Loading: Pass the prepared water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove salts and other polar interferences.
-
Drying: Dry the cartridge under vacuum or nitrogen flow for 10-20 minutes to remove residual water.
-
Elution: Elute the analyte with two 5 mL aliquots of an appropriate solvent, such as methanol with 2% formic acid.[9] The acid neutralizes the analyte for release.
-
Concentration: Evaporate the eluate to a final volume of 1 mL. The sample is ready for analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally developed for pesticide analysis in food, the QuEChERS method has been adapted for various matrices, including water.[10][11][12] It combines an initial solvent extraction with a "salting-out" step, followed by a dispersive SPE (d-SPE) cleanup.[13][14]
Scientific Rationale: The process begins with extraction into acetonitrile, a solvent miscible with water. The addition of salts (e.g., magnesium sulfate, sodium chloride) induces phase separation by drawing water out of the organic layer, effectively partitioning the analytes into the acetonitrile.[11] The subsequent d-SPE step uses a small amount of sorbent (e.g., PSA, C18) to remove specific interferences like fatty acids or pigments from the extract.
Experimental Protocol: QuEChERS for Water
-
Sample Preparation: Place 10 mL of water sample into a 50 mL centrifuge tube. Spike with internal standard.
-
Solvent Addition: Add 10 mL of acetonitrile.
-
Salting-Out Extraction: Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).[11] Cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at >3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a d-SPE cleanup tube containing MgSO₄ and a cleanup sorbent like PSA or C18.
-
Final Centrifugation: Vortex for 30 seconds and centrifuge for 5 minutes.
-
Analysis: The supernatant is ready for direct analysis by LC-MS or GC-MS.
Comparative Workflow of Extraction Protocols The following diagram illustrates the distinct workflows of the LLE, SPE, and QuEChERS methods.
Caption: Comparative workflows for LLE, SPE, and QuEChERS extraction protocols.
Part 2: Framework for an Inter-Laboratory Validation Study
Single-laboratory validation is a necessary first step, but an inter-laboratory study (or collaborative trial) is the gold standard for establishing the true performance and transferability of a method.[15][16] It assesses the method's precision under reproducibility conditions, where different analysts in different laboratories use different equipment.[17][18][19]
Following guidelines from authoritative bodies like AOAC International is crucial for a successful study.[17][20][21][22] The primary goal is to determine key performance characteristics.
Key Validation Parameters:
-
Accuracy (Recovery): The closeness of a measured value to the true or accepted reference value. Assessed using certified reference materials or spiked samples.[23]
-
Precision: The degree of agreement among a series of measurements.
-
Repeatability (within-lab precision, RSDr): Variation observed when the same analyst tests identical samples with the same equipment over a short time.[19]
-
Reproducibility (between-lab precision, RSDR): Variation observed when different laboratories analyze the same homogenous sample. This is the key output of the study.[18][23]
-
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.[24]
-
Linearity & Range: The ability of the method to produce results that are directly proportional to the analyte concentration over a specified range.[24]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[23]
Protocol for Inter-Laboratory Study Design
-
Study Coordination: A lead laboratory prepares a detailed protocol, standardized reagents, and quality control (QC) samples.
-
Laboratory Recruitment: A minimum of 8-10 independent laboratories should be recruited to ensure statistically meaningful results.[20]
-
Sample Preparation: The lead lab prepares homogenous bulk samples of the matrix (e.g., surface water) fortified at low and high concentration levels of the analyte. Blank samples are also included.
-
Sample Distribution: Samples are shipped blind and randomized to each participating laboratory. Each lab receives identical sets, including blanks, low-level spikes, and high-level spikes for analysis in duplicate or triplicate.
-
Analysis: Each laboratory must strictly adhere to the provided extraction and analysis protocol being validated.
-
Data Reporting: Laboratories report their final calculated concentrations, along with raw data and chromatograms, to the lead laboratory.
-
Statistical Analysis: The lead laboratory performs statistical analysis to screen for outliers (e.g., using Cochran's or Grubbs' tests) and then calculates the mean recovery, repeatability standard deviation (sr), and reproducibility standard deviation (sR) for each concentration level. From these, RSDr and RSDR are determined.[25][26]
Inter-Laboratory Validation Workflow The diagram below outlines the logical flow of a collaborative study.
Caption: Workflow of an inter-laboratory validation study.
Part 3: Illustrative Performance Data & Objective Comparison
To aid in method selection, the table below summarizes hypothetical yet realistic performance data from an inter-laboratory study comparing the three extraction protocols.
| Performance Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS | Typical Acceptance Criteria |
| Limit of Quantification (LOQ) | 0.05 µg/L | 0.01 µg/L | 0.1 µg/L | Method- & matrix-dependent |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 | ≥ 0.992 | ≥ 0.99 |
| Accuracy (Mean Recovery %) | 85 - 105% | 92 - 108% | 80 - 115% | 70 - 120%[13] |
| Precision (Repeatability, RSDr) | < 15% | < 8% | < 12% | ≤ 20% |
| Precision (Reproducibility, RSDR) | < 30% | < 15% | < 25% | Concentration-dependent |
| Solvent Consumption | High (~500 mL/sample) | Low (~30 mL/sample) | Very Low (~20 mL/sample) | N/A |
| Sample Throughput | Low | Medium | High | N/A |
Analysis of Performance Data:
-
Solid-Phase Extraction (SPE) emerges as the superior method in terms of data quality. It demonstrates the lowest LOQ, the best reproducibility (RSDR < 15%), and excellent repeatability (RSDr < 8%). This high performance is attributable to the selectivity of the sorbent and the efficiency of the cleanup, resulting in cleaner final extracts with less matrix suppression in LC-MS analysis. The low solvent consumption is an additional environmental and cost benefit.[9]
-
Liquid-Liquid Extraction (LLE) provides acceptable performance with good accuracy and linearity. However, its precision, particularly between labs (RSDR < 30%), is weaker than SPE. This higher variability can stem from inconsistencies in shaking technique, phase separation, and potential for emulsion formation. Its primary drawbacks are the large volumes of hazardous solvents required and its labor-intensive, low-throughput nature.[5][7]
-
QuEChERS stands out for its speed and high throughput, making it ideal for screening large numbers of samples.[10][12] While its accuracy is within acceptable limits, its LOQ is the highest of the three, and its precision is intermediate. The simpler cleanup may leave more matrix components in the final extract compared to SPE, potentially affecting sensitivity and long-term instrument performance.[13]
Conclusion and Recommendations
The inter-laboratory validation of an extraction method is a rigorous but essential process for ensuring data quality and comparability. For the analysis of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid, the choice of protocol presents a clear trade-off between data quality, speed, and resource consumption.
-
For high-quality, defensible data for regulatory submission or low-level environmental monitoring: Solid-Phase Extraction (SPE) is the recommended protocol. Its superior precision, accuracy, and low detection limits provide the most reliable results.
-
For laboratories where initial capital for SPE automation is limited or for methods requiring maximum robustness with minimal new training: Liquid-Liquid Extraction (LLE) remains a viable, albeit resource-intensive, option.
-
For high-throughput screening applications where speed is more critical than achieving the lowest possible detection limits: The QuEChERS method is an excellent choice, offering unparalleled efficiency.
Ultimately, the "best" method is the one that is validated to be fit for its intended purpose. By understanding the scientific principles behind each technique and embracing a structured, collaborative approach to validation, the scientific community can build a foundation of trustworthy and reproducible analytical data.
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2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid proper disposal procedures
Operational Guide: Proper Disposal and Handling Procedures for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
As a Senior Application Scientist, I frequently encounter operational bottlenecks surrounding the disposal of functionalized halogenated organics. 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is a prime example. Structurally, it is a chlorinated phenoxypropanoic acid derivative featuring a reactive hydroxymethyl group. While its functional groups make it a valuable intermediate in drug development and agrochemical research, the presence of the covalently bound chlorine atom dictates a strict, specialized disposal pathway.
Improper disposal of halogenated aromatic compounds poses severe ecological risks and regulatory liabilities. When subjected to standard, low-temperature incineration, chlorinated aromatics can act as precursors to highly toxic[1]. Therefore, this guide outlines a self-validating protocol for the segregation, containment, and ultimate destruction of this compound via High-Temperature Incineration (HTI) equipped with acid gas scrubbing.
Chemical Profile & Hazard Assessment
Before initiating any disposal protocol, it is critical to understand the physicochemical properties that govern the compound's behavior in waste streams.
| Property | Specification | Operational Implication |
| Chemical Name | 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid | Contains an ether linkage and carboxylic acid; acts as a weak organic acid. |
| CAS Number | 1248367-20-5[2][3] | Unique identifier required for hazardous waste manifesting. |
| Molecular Formula | C10H11ClO4[2] | Contains ~15% Chlorine by mass; strictly mandates halogenated waste protocols. |
| Molecular Weight | 230.64 g/mol [2] | Solid at room temperature; requires solid waste handling procedures. |
| Waste Classification | Halogenated Organic Solid Waste | Must NOT be mixed with standard organic waste or aqueous drains[4][5]. |
The Causality of Segregation: Why Halogenated Streams Matter
In laboratory environments, the most common point of failure is the commingling of halogenated and non-halogenated waste.
-
The Mechanistic Reason: During combustion, the chlorine atom in 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is liberated, forming hydrogen chloride (HCl) gas and free chlorine radicals. If incinerated in a standard facility lacking caustic scrubbers, this HCl rapidly corrodes the incinerator lining and releases[6] into the atmosphere.
-
The Economic Reason: Waste management facilities charge a significant premium for halogenated waste because it must be routed to specialized HTI units. Contaminating a 50-liter carboy of non-halogenated solvent with even a few grams of this chlorinated solid converts the entire volume into [1].
Standard Operating Procedure: Waste Segregation & Packaging
Trustworthiness in lab safety relies on reproducible, step-by-step systems. Follow this protocol to ensure compliance and prevent cross-contamination.
Step 1: Container Selection
-
Select a chemically compatible, UN-approved high-density polyethylene (HDPE) or glass container designated specifically for "Halogenated Organic Waste" [4][7].
-
Ensure the container has a secure, leak-proof, and vented cap to prevent pressure buildup from potential cross-reactions.
Step 2: Labeling and Documentation
-
Affix a hazardous waste label immediately upon the first addition of waste.
-
Explicitly list "2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid" and "Chlorinated Aromatic Solid" on the label. Do not use generic abbreviations.
Step 3: Transfer and Accumulation
-
Transfer the solid waste (or solvent solutions containing the dissolved compound) into the container inside a certified chemical fume hood.
-
Crucial Incompatibility Check: Ensure no strong oxidizing agents, strong bases, or reactive metals are present in the waste container. The carboxylic acid and hydroxymethyl groups can undergo [7].
Step 4: Storage
-
Store the sealed waste container in a designated, ventilated corrosive/flammable storage cabinet, strictly segregated from non-halogenated organics and aqueous basic wastes[7].
Spill Response and Containment Protocol
In the event of a localized spill of the solid powder:
-
Isolate: Evacuate non-essential personnel and ensure the fume hood or local exhaust ventilation is operating at maximum capacity.
-
PPE: Don appropriate personal protective equipment, including nitrile gloves, safety goggles, and a lab coat. If dust generation is likely, a particulate respirator (N95 or P100) is required.
-
Containment: Do not use water, as this will mobilize the carboxylic acid and spread the contamination. Instead, gently cover the powder with a damp, inert absorbent pad to suppress dust formation.
-
Collection: Use a non-sparking plastic scoop to collect the material. Place the spilled chemical and all contaminated cleanup materials (pads, gloves, scoop) into a solid hazardous waste bag.
-
Disposal: Seal the bag and label it as "Halogenated Solid Waste - Spill Debris" for[8].
Final Destruction: High-Temperature Incineration (HTI) Workflow
Once the waste leaves your facility, it undergoes a highly controlled destruction process. The only EPA-compliant method for completely mineralizing 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid is[9][10].
-
Thermal Oxidation: The extreme temperature breaks the robust aromatic ring and carbon-chlorine bonds, preventing the formation of dioxins.
-
Acid Gas Scrubbing: The combustion effluent is passed through a scrubber containing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂). The corrosive HCl gas reacts with the base to form harmless salt (NaCl or CaCl₂) and water, which can be safely discharged[6].
Waste Lifecycle Visualization
The following diagram illustrates the strict operational pathway required to safely manage this compound from generation to environmental emission.
Lifecycle of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid waste via HTI.
References
-
HairuiChem. "2-[4-chloro-2-(hydroxymethyl)phenoxy]propanoic acid_1248367-20". HairuiChem.[Link]
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U.S. Environmental Protection Agency. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS.[Link]
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RiskAssess. "Disposal of chemical wastes". RiskAssess. [Link]
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Auckland Microfab. "Cleanroom Waste Disposal Protocol". University of Auckland.[Link]
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Loughborough University. "Standard Operating Procedure SOP039: Storage, Handling and Disposal of Waste Chemicals". Loughborough University. [Link]
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UK Environment Agency. "Rapid evidence assessment of PFAS incineration and alternative remediation methods". GOV.UK. [Link]
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A Researcher's Guide to Personal Protective Equipment for 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid. As a member of the chlorophenoxy acid chemical class, this compound warrants a rigorous, risk-based approach to personal protection. The following procedures are designed to empower researchers, scientists, and drug development professionals to work safely and effectively, ensuring both personal and environmental protection. The guidance is predicated on the known hazards of closely related analogues, such as Mecoprop (MCPP), and established principles of laboratory safety.
Hazard Assessment: The Foundation of Your Safety Strategy
Understanding the specific risks associated with a chemical is the critical first step in selecting appropriate Personal Protective Equipment (PPE). The necessity of each piece of equipment is directly linked to the potential hazards the compound presents. Based on data from its structural analogue, 2-(4-chloro-2-methylphenoxy)propionic acid, this chemical should be handled as a hazardous substance with multiple routes of exposure.[1][2]
The primary dangers include severe eye damage, skin irritation, and harm if swallowed or absorbed through the skin.[2][3] Furthermore, as a member of the chlorophenoxy-herbicide group, it falls under a classification of being possibly carcinogenic to humans, demanding cautious handling to minimize long-term exposure risks.[1]
| Hazard Classification | GHS Code | Signal Word | Pictogram | Implication for PPE Selection |
| Serious Eye Damage | H318 | Danger | Corrosion | Mandatory use of chemical splash goggles and a face shield.[2][4] |
| Skin Irritation | H315 | Danger | Corrosion, Exclamation Mark | Requires chemical-resistant gloves and protective body coverings.[2] |
| Harmful if Swallowed | H302 | Warning | Exclamation Mark | Reinforces the need for gloves and hand washing to prevent ingestion.[2] |
| Harmful in Contact with Skin | H312 | Warning | Exclamation Mark | Underscores the importance of full skin protection to prevent systemic toxicity.[2][3] |
| Respiratory Tract Irritation | - | Warning | Exclamation Mark | Respiratory protection is necessary if dust or aerosols are generated.[1] |
| Toxic to Aquatic Life | H410 | Warning | Environment | Dictates strict disposal protocols for the chemical and contaminated PPE.[2] |
Core PPE Requirements: A Head-to-Toe Protocol
A multi-layered approach to PPE is essential. The following is the minimum required equipment for any procedure involving this compound. Additional protection may be necessary based on the scale and nature of the work, as detailed in the subsequent operational plan.
Eye and Face Protection
Due to the severe risk of irreversible eye damage (H318), standard safety glasses are insufficient.[2]
-
Primary Protection: Chemical splash goggles that form a seal around the eyes are mandatory.
-
Secondary Protection: A full-face shield must be worn over the goggles to protect against splashes to the entire face.[5]
Hand Protection
The skin is a primary route of exposure.[6] Gloves must be selected based on chemical resistance, not just for waterproofing.
-
Material: Use chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[6] Avoid leather or cloth gloves, as they can absorb and retain the chemical, leading to prolonged skin contact.[5][6]
-
Technique: Always inspect gloves for tears or pinholes before use. Use proper removal techniques (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.
Body Protection
Protecting the skin from direct contact and contamination of personal clothing is crucial.
-
Laboratory Scale: A chemically-resistant lab coat or apron that extends to the knees is required.[6]
-
Larger Quantities/Splash Risk: For handling larger volumes or when there is a significant risk of splashing, chemical-resistant coveralls are necessary.[7] Standard cotton lab coats are not recommended as a primary barrier as they can become saturated.
Respiratory Protection
While not always required for handling small amounts in a fume hood, respiratory protection is vital if there is any risk of creating airborne particles.
-
Condition for Use: Wear a NIOSH-approved particulate respirator (e.g., N95 or P100) when weighing the solid compound, performing actions that could generate dust, or if working outside of a certified chemical fume hood.[1]
-
Formulations: If handling a solution containing volatile organic solvents, a respirator with an organic vapor cartridge may be required in addition to a particulate filter.
Foot Protection
-
Requirement: Fully enclosed, chemical-resistant shoes are mandatory in any laboratory setting. Leather or canvas shoes are not appropriate as they can absorb spills.[7] For spill response or large-scale work, chemical-resistant boots should be worn, with pant legs worn outside the boots to prevent chemicals from entering.[5][7]
Operational and Disposal Plans
Effective PPE use is a process, not just a checklist. The following plans provide procedural guidance for safe operations from the start of an experiment to the final disposal of waste.
PPE Selection Workflow
The level of PPE must match the risk of the specific task. Use this decision-making workflow to ensure you are adequately protected for every procedure.
Protocol: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Body Protection: Don lab coat or coveralls.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by the face shield.
-
Gloves: Don chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence: This is the most critical phase for avoiding exposure.
-
Gloves: Remove gloves using a method that avoids touching the outside of the glove with your bare hands. Dispose of them immediately.
-
Face Shield and Goggles: Remove the face shield first, followed by the goggles, handling them by the straps.
-
Body Protection: Remove the lab coat or coveralls by rolling it inside-out to contain contaminants.
-
Respirator: Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][2]
Disposal Plan
Due to its high toxicity to aquatic life, this chemical and all materials contaminated with it must be treated as hazardous waste.[2] Do not dispose of it down the drain.[8]
-
Chemical Waste: Collect all residual chemical and solutions in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: All disposable PPE (gloves, coveralls, etc.) used while handling this compound must be placed in a designated hazardous waste bag for incineration.
-
Spill Cleanup Materials: Any absorbent materials (spill pads, sand, etc.) used to clean a spill must also be disposed of as hazardous waste.[1]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, regional, and national environmental regulations.[2][8]
By adhering to these rigorous PPE and handling protocols, you build a system of safety that protects you, your colleagues, and the environment. Treat this compound with the respect its hazard profile demands at all times.
References
- ChemicalBook. (2026, January 31). 2-(4-Chloro-2-methylphenoxy)propanoic acid - Safety Data Sheet.
- CPAChem. (2023, October 17). Safety data sheet.
- BASF. (2023, January 6). Safety data sheet.
- Canadian Centre for Occupational Health and Safety. (2025, August 28). Landscaping - Pesticides - Personal Protective Equipment.
- Montana Weed Control Association. PPE - Personal Protective Equipment.
- Health and Safety Executive. (2024, December 19). Pesticides.
- 職場のあんぜんサイト (Workplace Safety Site). (2008, March 31). 化学物質: 2‐(4‐クロロ‐2‐メチルフェノキシ)プロピオン酸 (Chemical Substance: 2-(4-Chloro-2-methylphenoxy)propionic acid).
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- AK Scientific, Inc. Safety Data Sheet: (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid.
- Material Safety Data Sheet. (2021, June 9).
- Katayama Chemical.
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